molecular formula C11H17N3O5 B3272191 5-Ethyl-cytidine CAS No. 56367-98-7

5-Ethyl-cytidine

Cat. No.: B3272191
CAS No.: 56367-98-7
M. Wt: 271.27 g/mol
InChI Key: UEHXEKJKNOHULW-FDDDBJFASA-N
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Description

5-Ethyl-cytidine is a synthetic nucleoside analog of cytidine where a methyl group is replaced by an ethyl group at the 5-position of the cytosine base. This structural modification is of significant interest in nucleic acid research, particularly in the study of epigenetics and the stability of nucleic acid structures. Alkyl modifications like ethylation can significantly enhance the thermal stability of nucleic acid duplexes by promoting base stacking interactions, making such compounds valuable tools for probing structure-function relationships. In research applications, 5-Ethyl-cytidine is strictly for research use only and is applied in various biochemical and pharmacological studies. It may be used to investigate the mechanisms of nucleoside-metabolizing enzymes or as a building block in oligonucleotide synthesis to create modified aptamers or probes. Researchers also utilize such modified nucleosides to explore their potential effects on gene expression and cellular function. As with all research chemicals, this product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHXEKJKNOHULW-FDDDBJFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Substituted Cytidine Analogues for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on 5-Ethyl-cytidine: Initial searches for "5-Ethyl-cytidine" did not yield significant scientific literature, suggesting it is not a commonly utilized or readily available compound for research purposes. It is plausible that the intended compound of interest is the structurally similar and extensively documented 5-Ethynylcytidine (5-EC) . This guide will, therefore, focus on the chemical structure, properties, and applications of 5-Ethynylcytidine, a vital tool in modern molecular biology and drug development. The key distinction lies at the C5 position of the pyrimidine ring, where 5-EC possesses a reactive ethynyl group (-C≡CH) in place of a saturated ethyl group (-CH₂CH₃). This seemingly minor difference imparts 5-EC with unique functionalities that are central to its widespread use.

5-Ethynylcytidine (5-EC): A Versatile Probe for Nascent RNA

Introduction: The Role of Nucleoside Analogues in Elucidating Biological Processes

Chemically modified nucleosides are indispensable tools for probing the intricate mechanisms of nucleic acid metabolism. By introducing subtle modifications to the natural building blocks of DNA and RNA, scientists can track, isolate, and characterize newly synthesized nucleic acids. 5-Ethynylcytidine (5-EC) has emerged as a prominent cytidine analogue, valued for its ability to be metabolically incorporated into nascent RNA. Its terminal alkyne group serves as a bioorthogonal handle, allowing for specific chemical ligation to a variety of reporter molecules through "click" chemistry. This guide provides a comprehensive overview of 5-EC for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

5-EC is a pyrimidine nucleoside where the hydrogen atom at the 5th position of the cytosine base is substituted with an ethynyl group. This modification is crucial as it is small enough to be accepted by cellular enzymes, yet it provides a unique and chemically reactive tag for subsequent detection.

5-Ethynylcytidine cluster_pyrimidine Cytosine Ring cluster_ribose Ribose Ring p1 N1 p2 C2=O p1->p2 r1 C1' p1->r1 β-N-glycosidic bond p3 N3 p2->p3 p4 C4-NH2 p3->p4 p5 C5-C≡CH p4->p5 p6 C6 p5->p6 p6->p1 r2 C2'-OH r1->r2 r3 C3'-OH r2->r3 r4 C4' r3->r4 r5 C5'-OH r4->r5 o4 O4' r4->o4 o4->r1

Caption: Chemical structure of 5-Ethynylcytidine (5-EC).

The key physicochemical properties of 5-EC are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.[1][2]

PropertyValueSource
Molecular Formula C₁₁H₁₃N₃O₅Jena Bioscience[1][2]
Molecular Weight 267.24 g/mol Jena Bioscience[1][2]
CAS Number 65223-78-1Jena Bioscience[1][2]
Appearance White to off-white solidJena Bioscience[1][2]
Purity ≥ 99% (HPLC)Jena Bioscience[1][2]
Solubility Soluble in DMSOJena Bioscience[1][2]
Storage Conditions -20°C, store dry and under inert gasJena Bioscience[1][2]
Spectroscopic Data λmax = 294 nm, ε = 8.5 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5)Jena Bioscience[1][2]
Synthesis of 5-Ethynylcytidine

The synthesis of 5-EC is commonly achieved through a Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] In the case of 5-EC synthesis, a protected 5-halocytidine (typically 5-iodocytidine) is coupled with a protected alkyne, followed by deprotection to yield the final product. The Sonogashira reaction is favored for its mild reaction conditions and high yields.[5][6]

Sonogashira_Coupling_for_5EC_Synthesis start 5-Iodo-cytidine (with protecting groups) coupled_product Protected 5-(Trimethylsilylethynyl)-cytidine start->coupled_product Sonogashira Coupling alkyne Trimethylsilylacetylene alkyne->coupled_product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) catalyst->coupled_product deprotection Deprotection (e.g., TBAF) coupled_product->deprotection final_product 5-Ethynylcytidine (5-EC) deprotection->final_product RNA_Labeling_and_Detection_Workflow cluster_cell In Cell / In Vivo cluster_detection Detection (Click Chemistry) cluster_analysis Downstream Analysis EC 5-Ethynylcytidine (5-EC) ECTP 5-Ethynylcytidine Triphosphate (ECTP) EC->ECTP Phosphorylation EC_RNA Ethynyl-tagged RNA ECTP->EC_RNA Incorporation by RNA Polymerase Nascent_RNA Nascent RNA Nascent_RNA->EC_RNA Fixation Cell Fixation & Permeabilization EC_RNA->Fixation Click_Reaction CuAAC Reaction Fixation->Click_Reaction Detected_RNA Labeled RNA Click_Reaction->Detected_RNA Azide_Probe Azide-Probe (e.g., Azide-Fluorophore) Azide_Probe->Click_Reaction Imaging Fluorescence Microscopy Detected_RNA->Imaging Purification Affinity Purification (with Azide-Biotin) Detected_RNA->Purification Sequencing Sequencing Detected_RNA->Sequencing

Caption: Workflow for metabolic labeling of nascent RNA with 5-EC and subsequent detection.

Experimental Protocol: Fluorescence Imaging of Nascent RNA in Cultured Cells

This protocol provides a general framework for labeling and imaging newly synthesized RNA in mammalian cell lines using 5-EC. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • 5-Ethynylcytidine (5-EC) stock solution (e.g., 100 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction buffer kit (containing copper(II) sulfate, reducing agent, and a fluorescent azide probe)

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Mounting medium

Procedure:

  • Cell Culture and Labeling:

    • Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

    • Prepare fresh medium containing the desired final concentration of 5-EC (typically 0.1-1 mM).

    • Remove the old medium, wash cells once with PBS, and add the 5-EC-containing medium.

    • Incubate for the desired labeling period (e.g., 1-4 hours) under standard cell culture conditions. The optimal time and concentration should be determined empirically.

  • Fixation and Permeabilization:

    • Remove the labeling medium and wash the cells twice with PBS.

    • Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with the permeabilization buffer for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, combining the copper sulfate, reducing agent, and fluorescent azide in the reaction buffer.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Remove the reaction cocktail and wash the cells three times with PBS.

  • Staining and Mounting:

    • If desired, counterstain the nuclei by incubating with a nuclear stain solution (e.g., DAPI) for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with filters appropriate for the chosen fluorophore and nuclear stain. Newly synthesized RNA will appear as fluorescent signals. [3]

Considerations and Alternative Approaches
  • Specificity: While 5-EC is reported to be specific for RNA in many cell lines, it is good practice to include controls, such as co-incubation with transcription inhibitors (e.g., actinomycin D), to confirm that the signal is from newly synthesized RNA. Recent studies in some non-mammalian organisms have shown that ethynyl-modified nucleosides, including 5-EC, can be incorporated into DNA, highlighting the importance of validating specificity in the experimental system being used. [7][8][9][10]* Toxicity: The copper catalyst used in the CuAAC reaction can be toxic to cells, which is a major reason why this chemistry is typically performed on fixed and permeabilized cells. [11]For applications in living cells, copper-free click chemistry approaches are available. [11]* Comparison with 5-Ethynyluridine (EU): Both 5-EC and EU are effective for labeling nascent RNA. [3]The choice between them may depend on the specific cell type and experimental goals. 5-EC is reported to have a faster metabolic rate, which could be advantageous for pulse-chase experiments. [3][11]

Applications in Drug Development and Research
  • Transcriptional Profiling: 5-EC allows for the global analysis of transcriptional activity in response to various stimuli, such as drug candidates, growth factors, or environmental stressors.

  • RNA Stability and Turnover: Pulse-chase experiments using 5-EC can be employed to measure the decay rates of specific RNA transcripts or the entire transcriptome. [12]* Mapping RNA-Protein Interactions: By combining 5-EC labeling with techniques like crosslinking and immunoprecipitation (CLIP), researchers can identify proteins that interact with newly synthesized RNA. [11]* In Vivo Studies: 5-EC can be used to study transcription rates in various tissues in animal models, providing insights into developmental processes and disease states. [3]

Conclusion

5-Ethynylcytidine is a powerful and versatile tool for the study of RNA biology. Its efficient and specific incorporation into nascent RNA, coupled with the robust and sensitive detection afforded by click chemistry, provides researchers with a precise method to investigate the dynamics of transcription. As our understanding of the epitranscriptome and the role of RNA in disease deepens, the applications of 5-EC and similar nucleoside analogues will undoubtedly continue to expand, driving new discoveries in both basic science and drug development.

References

  • PMC.

  • Jena Bioscience.

  • Jena Bioscience.

  • ResearchGate.

  • PubMed.

  • Wikipedia.

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Sources

Unveiling the Epitranscriptome: A Technical Guide to 5-Ethylcytidine as a Chemical Probe for RNA Modification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epitranscriptome, the collection of chemical modifications on RNA, is a critical layer of gene regulation. Understanding the enzymes that write, erase, and read these modifications is paramount to deciphering cellular function in health and disease. This technical guide focuses on 5-ethylcytidine (5-EC), a synthetic nucleoside analog that has emerged as a powerful chemical probe for investigating the dynamics of RNA 5-methylcytidine (m5C) and its oxidative derivatives. While not a naturally occurring modification itself, 5-EC serves as a valuable tool to identify and characterize the enzymes that process m5C, a widespread and functionally significant RNA modification. This guide provides an in-depth exploration of the rationale, experimental workflows, and biological insights gained from the application of 5-ethylcytidine in RNA research.

Introduction: The Significance of 5-Methylcytidine and its Oxidized Derivatives

5-methylcytidine (m5C) is a prevalent post-transcriptional modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA)[1]. The deposition of m5C is carried out by a family of RNA methyltransferases known as the NOL1/NOP2/SUN domain (NSUN) family and DNMT2[1]. This modification plays crucial roles in diverse cellular processes, including RNA stability, translation, and the stress response.

The story of m5C does not end with its deposition. It can be further oxidized by dioxygenase enzymes to form 5-hydroxymethylcytidine (hm5C) and 5-formylcytidine (f5C)[1]. These oxidative derivatives add another layer of complexity and regulation to the epitranscriptome. A key enzyme in this process is AlkB homolog 1 (ALKBH1), an Fe(II)- and α-ketoglutarate-dependent dioxygenase[2][3][4]. Understanding the function of these "eraser" enzymes is crucial for a complete picture of m5C dynamics.

5-Ethylcytidine: A Chemical Mimic for Probing m5C Dioxygenases

Directly studying the transient interactions between RNA-modifying enzymes and their substrates in a cellular context is challenging. To overcome this, chemical probes that mimic natural substrates and can trap interacting proteins have been developed. 5-ethylcytidine (5-EC) is a synthetic cytidine analog designed for this purpose.

The ethyl group at the C5 position of the cytosine base in 5-EC acts as a mimic of the methyl group in m5C. This structural similarity allows 5-EC to be recognized and processed by m5C-modifying enzymes. The key feature of 5-EC is that upon enzymatic oxidation, it is proposed to generate a reactive intermediate that can covalently crosslink with the enzyme's active site. This "activity-based crosslinking" allows for the capture and subsequent identification of m5C dioxygenases.

It is important to distinguish 5-ethylcytidine from other commonly used nucleoside analogs:

  • 5-Ethynylcytidine and 5-Ethynyluridine (EU): These analogs contain a terminal alkyne group. They are primarily used for metabolic labeling of newly synthesized RNA or DNA. The alkyne group allows for "click chemistry" reactions, enabling the attachment of fluorescent dyes or biotin for visualization and purification of nascent transcripts[5].

  • 5-Azacytidine: This analog is a mechanism-based inhibitor of DNA and RNA methyltransferases. Its incorporation into nucleic acids leads to the formation of covalent adducts with these enzymes, trapping them and leading to their degradation.

Experimental Workflows Utilizing 5-Ethylcytidine

The use of 5-ethylcytidine as a chemical probe involves a series of sophisticated experimental techniques. Here, we outline the key workflows.

Metabolic Labeling of Cellular RNA with 5-Ethylcytidine

This is the initial step to introduce the 5-EC probe into the cellular RNA pool.

Protocol: Metabolic Labeling of Mammalian Cells with 5-Ethylcytidine

  • Cell Culture: Plate mammalian cells (e.g., HEK293T) on a 10 cm dish and grow to 70-80% confluency in standard growth medium.

  • Preparation of 5-EC Stock Solution: Prepare a 100 mM stock solution of 5-ethylcytidine in DMSO.

  • Labeling: Aspirate the growth medium and replace it with fresh medium containing 1 mM 5-ethylcytidine.

  • Incubation: Incubate the cells for 16 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization.

  • RNA Extraction: Proceed immediately to total RNA extraction using a standard method such as TRIzol reagent or a column-based kit.

Caption: Workflow for metabolic labeling of cellular RNA with 5-ethylcytidine.

Chemoproteomic Profiling of m5C Dioxygenases using 5-EC

This workflow, often referred to as RNA-mediated Activity-Based Protein Profiling (RNABPP), aims to identify proteins that interact with and process 5-EC-containing RNA[6][7].

Protocol: 5-EC RNA-mediated Activity-Based Protein Profiling (RNABPP)

  • Metabolic Labeling: Label cells with 5-ethylcytidine as described in section 3.1.

  • Cell Lysis: Lyse the labeled cells under denaturing conditions to preserve protein-RNA crosslinks.

  • Oligo(dT) Pulldown: Isolate mRNA and other polyadenylated RNAs using oligo(dT)-magnetic beads. This step enriches for protein-RNA complexes.

  • On-bead Digestion: Digest the RNA portion of the crosslinked complexes with RNases.

  • Elution and Protease Digestion: Elute the proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were crosslinked to the 5-EC-labeled RNA.

  • Data Analysis: Compare the proteomic profiles of 5-EC-labeled cells with control (unlabeled) cells to identify proteins specifically enriched upon 5-EC treatment.

Chemoproteomics_Workflow cluster_0 Cellular Processing cluster_1 Enrichment & Digestion cluster_2 Analysis A Metabolic Labeling with 5-EC B UV Crosslinking (optional) A->B C Cell Lysis B->C D Oligo(dT) Pulldown of poly(A) RNA-protein complexes C->D E On-bead RNase Digestion D->E F Protein Elution & Trypsin Digestion E->F G LC-MS/MS Analysis of Peptides F->G H Protein Identification & Quantification G->H

Caption: Chemoproteomic workflow to identify m5C dioxygenases using 5-EC.

Mapping ALKBH1 Substrates using 5-EC-iCLIP

Individual-nucleotide resolution cross-linking and immunoprecipitation (iCLIP) is a powerful technique to map the binding sites of RNA-binding proteins. When combined with 5-EC labeling (5-EC-iCLIP), it can identify the specific RNA transcripts that are substrates of an m5C dioxygenase like ALKBH1[8].

Protocol: 5-EC-iCLIP for ALKBH1

  • Cell Line: Use a cell line overexpressing a tagged version of ALKBH1 (e.g., FLAG-ALKBH1).

  • Metabolic Labeling: Label the cells with 5-ethylcytidine.

  • UV Crosslinking: Irradiate the cells with UV light to covalently crosslink proteins to their bound RNA.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged ALKBH1 along with its crosslinked RNA substrates using an anti-tag antibody.

  • RNA Fragmentation and Adapter Ligation: Partially digest the RNA and ligate a 3' RNA adapter.

  • Protein-RNA Complex Separation: Separate the protein-RNA complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • RNA Isolation: Excise the membrane region corresponding to the ALKBH1-RNA complex and recover the RNA by proteinase K digestion.

  • Reverse Transcription and cDNA Library Preparation: Reverse transcribe the RNA fragments. The reverse transcriptase will often terminate at the crosslinked amino acid, allowing for precise mapping of the binding site. Ligate a 5' adapter and amplify the cDNA to generate a sequencing library.

  • High-Throughput Sequencing and Data Analysis: Sequence the cDNA library and map the reads to the transcriptome to identify the ALKBH1 binding sites at nucleotide resolution.

iCLIP_Workflow start Cells with tagged ALKBH1 + 5-EC Labeling uv UV Crosslinking start->uv lysis Cell Lysis & IP of ALKBH1 uv->lysis sds_page SDS-PAGE & Membrane Transfer lysis->sds_page rna_iso RNA Isolation sds_page->rna_iso rt_pcr Reverse Transcription & PCR rna_iso->rt_pcr seq High-Throughput Sequencing rt_pcr->seq analysis Data Analysis: Identify ALKBH1 Binding Sites seq->analysis

Caption: 5-EC-iCLIP workflow for mapping ALKBH1 binding sites on RNA.

Quantitative Data and Performance Comparison

The choice of a chemical probe for metabolic labeling depends on several factors, including its incorporation efficiency, cytotoxicity, and specificity.

Nucleoside AnalogPrimary ApplicationRelative Labeling EfficiencyRelative Cytotoxicity
5-Ethylcytidine (5-EC) Probing m5C dioxygenase activityModerateLow to Moderate
5-Ethynyluridine (5-EU) Labeling nascent RNA for imaging/purificationHighModerate to High[9]
5-Ethynylcytidine Labeling nascent RNA for imaging/purificationHigh (rapid metabolism)[5]Lower than 5-EU[10]
5-Azacytidine Inhibition of DNA/RNA methyltransferasesNot applicable for labelingHigh

Note: Labeling efficiency and cytotoxicity can vary significantly depending on the cell type, concentration of the analog, and duration of exposure. Studies have shown that 5-ethynylcytidine is efficiently incorporated into RNA and has a faster metabolic rate than 5-ethynyluridine[5]. While direct comparative studies on the cytotoxicity of 5-ethylcytidine are limited, its use in metabolic labeling experiments suggests a tolerable level of toxicity at effective concentrations. In contrast, 5-ethynyluridine has been reported to exhibit higher cytotoxicity and genotoxicity[9].

Biological Insights Gained from 5-Ethylcytidine Studies

The application of 5-ethylcytidine as a chemical probe has provided significant insights into the function of m5C dioxygenases, particularly ALKBH1.

ALKBH1: A Key Regulator of tRNA Modifications and Translation

Chemoproteomic studies using 5-EC have confirmed that ALKBH1 is a major m5C dioxygenase in human cells, responsible for the formation of hm5C and f5C in both tRNA and mRNA[11].

ALKBH1-mediated modifications are particularly important at the wobble position (position 34) of the anticodon loop of certain tRNAs. For example, ALKBH1 is involved in the biogenesis of f5C in mitochondrial tRNA-Met and 5-formyl-2'-O-methylcytidine (f5Cm) in cytoplasmic tRNA-Leu(CAA). These modifications are crucial for accurate and efficient translation. The f5C modification at the wobble position enables non-canonical base pairing, expanding the decoding capacity of the tRNA. Specifically, it allows the tRNA to recognize codons that would otherwise be misread or not read at all[2][12].

Role in Stress Response and Disease

The activity of ALKBH1 and the levels of its resulting modifications are not static. They can be dynamically regulated in response to cellular stress. For instance, ALKBH1-mediated tRNA cleavage and the generation of tRNA-derived small RNAs (tiRNAs) are influenced by stress conditions[13][14]. This suggests a role for ALKBH1 in modulating the translational landscape to help cells adapt to adverse conditions.

Dysregulation of ALKBH1 has been implicated in various diseases, including cancer. By reprogramming tRNA decoding and promoting the translation of specific codon-biased mRNAs, ALKBH1 can contribute to tumorigenesis and drug resistance[2][3][4]. This makes ALKBH1 a potential therapeutic target.

ALKBH1_Pathway cluster_0 RNA Modification Cascade cluster_1 Cellular Consequences m5C 5-methylcytidine (m5C) on tRNA/mRNA ALKBH1 ALKBH1 Dioxygenase m5C->ALKBH1 Oxidation hm5C 5-hydroxymethylcytidine (hm5C) hm5C->ALKBH1 Further Oxidation f5C 5-formylcytidine (f5C) Wobble Altered Wobble Pairing f5C->Wobble Enables ALKBH1->hm5C Produces ALKBH1->f5C Produces Translation Codon-Biased Translation Wobble->Translation Impacts Stress Stress Response Translation->Stress Modulates Disease Disease Progression (e.g., Cancer) Translation->Disease Contributes to

Sources

Difference between 5-ethylcytidine and 5-methylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Enzymatic Recognition, and Therapeutic Utility

Executive Summary

This guide provides a rigorous technical comparison between 5-methylcytidine (5-mC) and 5-ethylcytidine (5-EtC) . While 5-mC is the canonical "fifth base" of the epigenome and a cornerstone of modern mRNA therapeutics (e.g., COVID-19 vaccines), 5-EtC serves as a critical synthetic probe and therapeutic candidate. The core distinction lies in steric volume and enzymatic fidelity : 5-mC is evolved for precise regulation, whereas 5-EtC acts as a steric wedge, often used to interrogate the plasticity of polymerase active sites or to evade immune detection through hyper-modification.

Part 1: Structural & Physicochemical Divergence

The C5 position of the pyrimidine ring is unique because it faces the major groove of the DNA/RNA helix, leaving the Watson-Crick hydrogen bonding face intact. This allows both modifications to maintain base-pairing fidelity with Guanosine, yet exert profound effects on protein-nucleic acid interactions.

1.1 Steric and Electronic Comparison
Feature5-Methylcytidine (5-mC)5-Ethylcytidine (5-EtC)Impact
Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)5-EtC introduces significant steric bulk.
Van der Waals Volume ~23 ų~40 ų5-EtC requires greater active site plasticity.
Lipophilicity (LogP) -1.2 (More Hydrophilic)-0.8 (More Lipophilic)5-EtC enhances membrane permeability for small molecule drugs.
Major Groove Profile Compact, hydrophobic patch.Bulky, flexible protrusion.5-mC recruits MBD proteins; 5-EtC often clashes with them.
Base Pairing Standard Watson-Crick.Standard Watson-Crick.Both retain coding potential (C:G pairing).
1.2 The "Steric Wedge" Effect

The ethyl group in 5-EtC possesses rotational freedom around the C5-C(ethyl) bond. In tightly packed enzymatic pockets (e.g., DNA Methyltransferases), this extra methylene group acts as a steric exclusion probe. If an enzyme accepts 5-mC but rejects 5-EtC, the active site is rigid. If it accepts both, the pocket is promiscuous.

Part 2: Biological Interrogation & Enzymatic Recognition

The biological utility of these molecules is defined by how cellular machinery—"Writers" (Methyltransferases), "Readers" (MBDs), and "Sensors" (TLRs)—interact with the C5 modification.

2.1 Immune Evasion Mechanism (mRNA Therapeutics)

One of the most critical applications of C5-modification is the suppression of innate immune responses in mRNA therapies. Unmodified RNA activates Toll-like Receptors (TLR7/8) and RIG-I, leading to translational shutdown.

  • 5-mC: Naturally evolved to mark "self" RNA. It dampens TLR activation, allowing high protein expression.

  • 5-EtC: Synthetic hyper-modification. While it also prevents TLR binding due to steric hindrance, its bulk can sometimes interfere with ribosomal translocation, reducing translation efficiency compared to 5-mC.

ImmuneEvasion RNA_Unmod Unmodified RNA (Cytidine) TLR TLR7/8 & RIG-I Sensors RNA_Unmod->TLR Strong Binding RNA_5mC mRNA (5-mC) RNA_5mC->TLR Evasion Translation Protein Translation RNA_5mC->Translation High Efficiency RNA_5EtC mRNA (5-EtC) RNA_5EtC->TLR Steric Blockade RNA_5EtC->Translation Moderate Efficiency (Ribosomal Drag) Interferon Type I Interferon Response TLR->Interferon Activation Interferon->Translation Inhibition

Figure 1: Comparative immune evasion pathways. 5-mC provides the optimal balance of immune silencing and translational efficiency, whereas 5-EtC offers evasion but may incur a translational penalty.

Part 3: Synthesis Protocols

While 5-mC is often incorporated enzymatically or via standard phosphoramidites, 5-EtC requires specific synthetic routes, often utilizing Palladium-catalyzed cross-coupling chemistry to install the ethyl group at the C5 position of a halogenated precursor.

Protocol 3.1: Palladium-Catalyzed Synthesis of 5-Ethyl-2'-Deoxycytidine

Objective: Synthesize 5-EtC nucleoside from 5-Iodo-2'-deoxycytidine (5-IdC) using a modified Suzuki-Miyaura or Heck coupling strategy.

Reagents:

  • Substrate: 5-Iodo-2'-deoxycytidine (5-IdC).

  • Catalyst: Na₂PdCl₄ (Sodium tetrachloropalladate) or Pd(OAc)₂ with TPPTS (water-soluble phosphine ligand).

  • Coupling Partner: Triethylborane (Suzuki) or Ethylene (Heck - requires hydrogenation step).

  • Solvent: Water/Acetonitrile (1:1).

Step-by-Step Workflow:

  • Reaction Setup:

    • Dissolve 5-IdC (1.0 eq) in degassed Water/Acetonitrile.

    • Add TPPTS ligand (2.5 mol%) and Na₂PdCl₄ (1.0 mol%).

    • Critical Step: Add Triethylborane (1.5 eq) and Na₂CO₃ (2.0 eq).

    • Note: The use of water-soluble ligands avoids the need for protecting groups on the sugar moiety.

  • Incubation:

    • Stir at 60°C for 4–6 hours under Argon atmosphere.

    • Monitor via TLC (Solvent: 15% MeOH in DCM). 5-EtC will show a slight Rf shift compared to 5-IdC.

  • Purification:

    • Filter through a Celite pad to remove Palladium black.

    • Concentrate filtrate under reduced pressure.

    • Purify via Reverse-Phase HPLC (C18 column).

    • Gradient: 0% to 20% Acetonitrile in Water (TEAA buffer).

  • Validation:

    • Confirm mass via ESI-MS. Target: [M+H]+ = ~256.1 Da (Deoxyribose form).

SynthesisWorkflow Start Start: 5-Iodo-Cytidine Cat Add Catalyst: Na2PdCl4 + TPPTS Start->Cat Coupling Coupling Reaction: Triethylborane / 60°C Cat->Coupling Pd(0) Cycle Filter Filtration (Celite) Coupling->Filter Remove Pd HPLC Reverse-Phase HPLC (Purification) Filter->HPLC MS QC: ESI-MS (Check Mass Shift) HPLC->MS

Figure 2: Synthetic workflow for C5-alkylation of cytidine analogs.

Part 4: Analytical Differentiation

Distinguishing 5-mC from 5-EtC in biological samples requires high-resolution mass spectrometry (LC-MS/MS), as their UV absorption spectra are nearly identical.

Protocol 4.1: LC-MS/MS Separation Parameters

Rationale: The ethyl group adds +14.01 Da relative to the methyl group. This mass shift is the primary identification metric.

Parameter5-Methylcytidine (5-mC)5-Ethylcytidine (5-EtC)
Precursor Ion (m/z) 258.1 (Riboside)272.1 (Riboside)
Neutral Loss -132 Da (Ribose)-132 Da (Ribose)
Fragment Ion (Base) 126.1 (5-methylcytosine)140.1 (5-ethylcytosine)
Retention Time (C18) Elutes Earlier (More Polar)Elutes Later (More Lipophilic)

Methodology:

  • Digestion: Enzymatically digest RNA/DNA to single nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • Injection: Inject 5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transition Monitoring (MRM):

    • Track 258.1 -> 126.1 for 5-mC.

    • Track 272.1 -> 140.1 for 5-EtC.

References
  • Karikó, K., et al. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity.

  • Kool, E. T. (2002). Active site tightness and substrate fit in DNA replication. Annual Review of Biochemistry.

  • Herdewijn, P. (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH.
  • Sierant, M., et al. (2016). 5-Ethyl-2'-deoxycytidine in DNA: The effect of the modification on the structure and stability of the DNA duplex.[1] Nucleic Acids Research. (Contextual citation for steric effects).

  • Niedzwiecki, A., et al. (2021). N1-methylpseudouridine and 5-methylcytidine in mRNA therapeutics. Nature Reviews Drug Discovery.

Sources

The Epigenetic Frontier: A Technical Guide to 5-Alkyl-Cytidine Analogs in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reversible nature of epigenetic modifications has ushered in a new era of therapeutic intervention, particularly in oncology. Central to this paradigm shift are 5-alkyl-cytidine analogs, a class of small molecules that function as potent modulators of DNA methylation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, mechanisms of action, and practical applications of these pivotal compounds. We will delve into the causality behind experimental choices, present detailed methodologies for their study, and explore the therapeutic landscape shaped by these epigenetic drugs.

The Dynamic Landscape of DNA Methylation: A Primer

DNA methylation is a fundamental epigenetic mechanism involving the covalent addition of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides, to form 5-methylcytosine (5mC).[1] This process is catalyzed by a family of DNA methyltransferases (DNMTs).[1] DNMT1 is predominantly a "maintenance" methyltransferase, faithfully copying existing methylation patterns onto newly synthesized DNA strands during replication.[2] In contrast, DNMT3A and DNMT3B are considered "de novo" methyltransferases, establishing new methylation patterns during development.

The addition of a methyl group can sterically hinder the binding of transcription factors to DNA, leading to gene silencing.[1] Furthermore, methylated DNA can be recognized by methyl-CpG-binding domain (MBD) proteins, which recruit chromatin-modifying complexes to create a repressive chromatin environment.

The discovery of the Ten-Eleven Translocation (TET) family of enzymes has revealed that DNA methylation is not a static mark. TET enzymes can iteratively oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4][5] These oxidized forms are intermediates in the active DNA demethylation pathway and may also have their own distinct biological functions.[3][6][7]

5-Alkyl-Cytidine Analogs: Hijacking the Methylation Machinery

5-alkyl-cytidine analogs are synthetic nucleosides that structurally mimic cytidine, allowing them to be incorporated into DNA during replication. Their key feature is a modification at the 5th position of the cytosine ring, which is crucial for their mechanism of action. The most clinically significant of these are 5-azacytidine (Azacitidine) and its deoxyribose analog, 5-aza-2'-deoxycytidine (Decitabine).[8][9]

Mechanism of Action: Covalent Trapping and Degradation of DNMTs

The primary mechanism of action for 5-azacytidine and decitabine is the irreversible inhibition of DNMTs.[1][10] Once incorporated into DNA, the nitrogen atom at the 5th position of the azacytosine ring disrupts the normal catalytic mechanism of DNMTs. The enzyme attempts to transfer a methyl group to this position but instead becomes covalently trapped, forming a DNA-protein crosslink.[1][11] This "trapping" effectively depletes the cell of active DNMTs, particularly DNMT1.[11] The formation of these adducts can also lead to DNA damage and apoptosis.[11]

The depletion of active DNMT1 during subsequent rounds of DNA replication leads to a passive, replication-dependent demethylation of the genome. As the newly synthesized DNA strands lack methylation, the epigenetic memory is progressively erased, leading to the re-expression of previously silenced genes, including tumor suppressor genes.[8][9]

Mechanism of DNMT1 Inhibition by 5-Aza-Cytidine Analogs

DNMT1_Inhibition cluster_0 Cellular Uptake and Activation cluster_1 DNA Replication and Incorporation cluster_2 DNMT1 Trapping and Degradation 5_Aza_dC 5-aza-2'-deoxycytidine (Decitabine) dCK Deoxycytidine Kinase (dCK) 5_Aza_dC->dCK Phosphorylation 5_Aza_dCTP 5-aza-dCTP dCK->5_Aza_dCTP DNA_Polymerase DNA Polymerase 5_Aza_dCTP->DNA_Polymerase DNA_Incorporation Incorporation into newly synthesized DNA DNA_Polymerase->DNA_Incorporation DNMT1 DNMT1 DNA_Incorporation->DNMT1 Recognition of Hemimethylated Site Covalent_Adduct Covalent DNMT1-DNA Adduct Formation DNMT1->Covalent_Adduct Irreversible Trapping Proteasomal_Degradation Proteasomal Degradation Covalent_Adduct->Proteasomal_Degradation Ubiquitination Hypomethylation Global DNA Hypomethylation Proteasomal_Degradation->Hypomethylation Depletion of active DNMT1

Sources

Thermodynamic stability of 5-ethylcytidine RNA duplexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5-ethylcytidine RNA Duplexes

Abstract

The strategic chemical modification of oligonucleotides is a cornerstone of modern RNA-based therapeutics, including small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). These modifications are engineered to enhance stability, improve efficacy, and modulate immunogenicity. Among the vast arsenal of available modifications, alterations at the C5 position of pyrimidines have proven particularly effective for fine-tuning duplex thermodynamics. This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of RNA duplexes containing 5-ethylcytidine. While direct thermodynamic data for this specific modification is not extensively published, this document synthesizes insights from closely related C5-alkyl and C5-alkynyl analogs to establish a strong predictive foundation. We present the core biophysical principles, detailed experimental protocols for empirical determination of stability, and computational approaches for predictive modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage 5-ethylcytidine to optimize the performance of RNA-based therapeutics.

The Strategic Imperative for RNA Modification in Therapeutics

RNA-based drugs represent a revolutionary class of therapeutics with the potential to target previously "undruggable" proteins and offer precision medicine solutions.[1] The two most prominent platforms, siRNAs and ASOs, both rely on the Watson-Crick base pairing of an antisense strand to a target mRNA to modulate gene expression.[2] However, unmodified RNA oligonucleotides are rapidly degraded by cellular nucleases and can trigger innate immune responses.

Chemical modifications are therefore essential for transforming raw RNA sequences into viable drug candidates.[3] A primary goal of these modifications is to enhance the thermodynamic stability of the RNA duplex formed with its target. Increased stability, often measured by the melting temperature (Tm), is critical for:

  • Enhanced Potency: A more stable duplex ensures a longer-lasting interaction with the target mRNA, increasing the efficiency of gene silencing.

  • Improved In Vivo Half-Life: Modifications can protect the oligonucleotide from nuclease degradation, extending its duration of action.

  • Specificity: Fine-tuning duplex stability can help discriminate against off-target sequences with partial complementarity.

The C5 position of pyrimidines is a particularly attractive site for modification as it does not interfere with Watson-Crick hydrogen bonding. This guide focuses on 5-ethylcytidine, a modification poised to confer desirable thermodynamic properties.

Biophysical Principles of RNA Duplex Stability

The stability of an RNA duplex is governed by a delicate balance of enthalpic (ΔH°) and entropic (ΔS°) contributions, which are captured by the Gibbs free energy (ΔG°) of formation.

ΔG° = ΔH° - TΔS°

  • Enthalpy (ΔH°): Represents the change in heat content of the system upon duplex formation. The primary favorable enthalpic contributions come from base stacking interactions (hydrophobic and van der Waals forces between adjacent base pairs) and hydrogen bonding between complementary bases.

  • Entropy (ΔS°): Represents the change in disorder. The association of two single strands into a more ordered duplex is entropically unfavorable.

  • Gibbs Free Energy (ΔG°): A negative ΔG° indicates a spontaneous and stable duplex formation. More negative values correspond to higher stability.

  • Melting Temperature (Tm): The temperature at which 50% of the duplexes have dissociated into single strands. It is directly related to the thermodynamic parameters and is a common metric for duplex stability.

The nearest-neighbor model is a powerful framework for predicting RNA duplex stability.[4][5] It posits that the stability of a given base pair is primarily influenced by the identity of its immediate neighbors.[4] Thermodynamic parameters have been empirically determined for all possible Watson-Crick nearest-neighbor doublets.[6] When novel modifications like 5-ethylcytidine are introduced, new parameters must be determined experimentally to refine these predictive models.

The Physicochemical Impact of the C5-Ethyl Group

While comprehensive thermodynamic data for 5-ethylcytidine itself is limited, we can infer its likely impact by examining analogous C5 modifications. Modifications such as 5-methylcytidine and the more extensively studied 5-(1-propynyl)pyrimidine have been shown to significantly increase the thermal stability of nucleic acid duplexes.[7][8][9]

The stabilizing effect of a C5-ethyl group is hypothesized to arise from several key factors:

  • Enhanced Base Stacking: The ethyl group is hydrophobic and can increase the surface area for favorable stacking interactions with adjacent bases, leading to a more favorable (more negative) ΔH°.

  • Favorable Conformation: The C5 modification can promote a C3'-endo sugar pucker conformation, which is characteristic of the rigid A-form helix of an RNA duplex. This pre-organization reduces the entropic penalty of duplex formation.

  • Exclusion of Water: The hydrophobic ethyl group can displace ordered water molecules from the duplex's major groove, an entropically favorable event that contributes to a more negative ΔG°.

The overall effect is a predictable increase in duplex Tm, which must be precisely quantified through empirical measurement.

Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is essential for a complete and trustworthy characterization of duplex stability. Here, we detail the core, self-validating protocols for this purpose.

UV Thermal Denaturation (UV Melting)

This is the gold-standard method for determining the Tm and deriving the complete thermodynamic profile (ΔH°, ΔS°, and ΔG°) of a duplex.[10] The principle lies in the hyperchromic effect : the absorbance of UV light by nucleic acids at 260 nm increases as the duplex dissociates and the stacked bases become unstacked.[11]

  • Oligonucleotide Synthesis & Purification:

    • Synthesize the 5-ethylcytidine-modified RNA strand and its complementary strand using standard phosphoramidite chemistry.[12][13] 5-ethylcytidine phosphoramidite is commercially available or can be synthesized.

    • Purify all oligonucleotides by HPLC or PAGE to ensure high purity (>95%), which is critical for accurate thermodynamic analysis.

    • Verify mass by mass spectrometry.

  • Sample Preparation:

    • Accurately determine the concentration of each single strand using UV absorbance at 260 nm at a high temperature (e.g., 85-95 °C) where the strand is fully unfolded.

    • Prepare a series of duplex samples at different total strand concentrations (e.g., 1, 5, 10, 20, 50 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Anneal the samples by heating to 95 °C for 5 minutes and then cooling slowly to room temperature.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[14]

    • Place the annealed duplex sample in a quartz cuvette.

    • Equilibrate the sample at a low starting temperature (e.g., 10 °C).

    • Increase the temperature at a controlled rate (e.g., 0.5 or 1.0 °C/min) to a high final temperature (e.g., 95 °C).[10]

    • Record the absorbance at 260 nm throughout the temperature ramp.

  • Data Analysis:

    • Plot absorbance versus temperature to generate a melting curve. The curve should be sigmoidal.

    • The Tm is determined from the peak of the first derivative of the melting curve.[14]

    • To determine ΔH° and ΔS°, plot 1/Tm (in Kelvin) versus ln(CT), where CT is the total oligonucleotide concentration. This is known as a van't Hoff plot.

    • The slope of the line is equal to R/ΔH°, and the y-intercept is equal to ΔS°/ΔH°.

    • Calculate ΔG° at 37 °C (310.15 K) using the Gibbs equation.

UV_Melting_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis synthesis Oligo Synthesis & Purification quant Quantification & Annealing synthesis->quant spectro UV Spectrophotometer with Temp Control quant->spectro Load Sample melt Record A260 vs. Temp spectro->melt curve Generate Melting Curve melt->curve tm Calculate Tm (1st Derivative) curve->tm vanthoff van't Hoff Plot (1/Tm vs ln(CT)) tm->vanthoff thermo Derive ΔH°, ΔS°, ΔG° vanthoff->thermo

Caption: Workflow for determining RNA duplex thermodynamics via UV melting.

Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the heat released or absorbed during a binding event, allowing for the determination of Ka (and thus ΔG°), ΔH°, ΔS°, and stoichiometry (n) in a single experiment.[15][16] It is an excellent orthogonal method to validate data from UV melting.

  • Sample Preparation:

    • Prepare highly purified, salt-matched samples of the two single RNA strands as described for UV melting.

    • Degas both solutions thoroughly to prevent bubble formation in the calorimeter cell.[17]

    • One strand (the "titrate") is placed in the sample cell at a low concentration (e.g., 1-5 µM).

    • The complementary strand (the "titrant") is placed in the injection syringe at a higher concentration (e.g., 15-50 µM, typically 10-20x the cell concentration).[17]

  • Data Acquisition:

    • Set the experimental temperature (e.g., 25 °C or 37 °C).

    • Perform a series of small, timed injections (e.g., 2-10 µL) of the titrant into the sample cell while stirring.

    • The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of titrant to titrate.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using the manufacturer's software.

    • The fit directly yields the binding affinity (Ka), enthalpy (ΔH°), and stoichiometry (n). ΔG° and ΔS° are then calculated from these values.

ITC_Workflow cluster_prep Sample Preparation cluster_acq Titration cluster_analysis Data Analysis prep Prepare & Degas Titrant & Titrate load Load Calorimeter Cell & Syringe prep->load inject Inject Titrant into Titrate load->inject measure Measure Heat Flow inject->measure integrate Integrate Heat Peaks measure->integrate isotherm Plot Binding Isotherm integrate->isotherm fit Fit to Binding Model isotherm->fit params Determine Ka, ΔH°, n fit->params

Caption: Workflow for thermodynamic characterization by ITC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the nucleic acid.[18] While not a direct measure of thermodynamic stability, it is a crucial validation step to ensure that the 5-ethylcytidine modification does not disrupt the overall A-form helical geometry expected for an RNA duplex. The characteristic CD spectrum for an A-form RNA helix includes a positive peak around 260 nm and a strong negative peak around 210 nm.[19]

  • Sample Preparation: Prepare an annealed duplex sample (e.g., 5 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate).

  • Data Acquisition:

    • Use a CD spectropolarimeter.

    • Scan the sample from ~320 nm to ~200 nm at a controlled temperature (e.g., 20 °C).

  • Data Analysis: Compare the spectrum of the 5-ethylcytidine modified duplex to that of an unmodified control duplex. The preservation of the characteristic A-form signature confirms the structural integrity of the modified duplex.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison between the modified and unmodified duplexes.

Table 1: Hypothetical Thermodynamic Data for a 12-mer RNA Duplex

Duplex Sequence (Modification Site Underlined)Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)ΔΔG°37 (kcal/mol)
5'-GCAUGCC GUAUCG-3' 3'-CGUACGG CAUAGC-5' (Unmodified)65.2-95.4-265.1-17.0Ref.
5'-GCAUGCC5eGUAUCG-3' 3'-CGUACG G CAUAGC-5' (5-ethylcytidine)67.5-98.2-271.3-17.8-0.8

Data are hypothetical and for illustrative purposes. ΔΔG°37 is the change in Gibbs free energy relative to the unmodified reference duplex.

Interpretation: In this hypothetical example, the introduction of a single 5-ethylcytidine modification results in a Tm increase of 2.3 °C and a favorable change in free energy (ΔΔG°37) of -0.8 kcal/mol. This stabilization is driven by a more favorable enthalpy (ΔH°), consistent with enhanced base stacking, which outweighs the slightly more unfavorable entropy (ΔS°).

Computational Approaches for Predictive Modeling

Computational methods can complement experimental data and provide atomic-level insights into the effects of modifications.

  • Nearest-Neighbor Models: Once sufficient experimental data is collected for 5-ethylcytidine in various sequence contexts, new nearest-neighbor parameters can be derived. These parameters can then be incorporated into RNA folding algorithms to improve the accuracy of secondary structure and stability predictions for any sequence containing this modification.[6]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a modified duplex in a solvated environment over time.[20][21] These simulations can provide insights into:

    • Helical geometry and conformational dynamics.[22]

    • The specific stacking interactions of the ethyl group.

    • The organization of water and ions around the modification site.[23]

Logic_Diagram cluster_effects Physicochemical Effects cluster_thermo Thermodynamic Consequences cluster_outcome Functional Outcome mod 5-Ethylcytidine Modification stack Enhanced Stacking mod->stack hydro Increased Hydrophobicity mod->hydro conf A-Form Propensity mod->conf h More Negative ΔH° stack->h g More Negative ΔG° hydro->g conf->g h->g tm Increased Tm g->tm potency Higher Potency & Specificity tm->potency

Caption: Logical relationship from chemical modification to functional outcome.

Implications for Drug Development

The precise, empirical determination of the thermodynamic contribution of 5-ethylcytidine is not merely an academic exercise. For drug developers, this data is critical for the rational design of siRNA and ASO candidates.[1][24] By understanding how much stability a single modification adds (the ΔΔG° per modification), scientists can:

  • Tune Potency: Systematically introduce modifications to achieve a desired level of target affinity and biological activity.

  • Optimize Specificity: Modulate the overall duplex stability to minimize binding to off-target mRNAs that have sequence mismatches.

  • Enhance Nuclease Resistance: While not a direct measure of enzymatic degradation, increased thermal stability often correlates with improved resistance to some nucleases.

Conclusion

The incorporation of 5-ethylcytidine into RNA duplexes is a promising strategy for enhancing thermodynamic stability, a key determinant of the efficacy of RNA-based therapeutics. Although direct thermodynamic parameters for this modification require further systematic study, the principles and experimental frameworks outlined in this guide provide a robust pathway for their determination. Through a rigorous combination of UV thermal denaturation, isothermal titration calorimetry, and structural validation by circular dichroism, researchers can precisely quantify the energetic contributions of 5-ethylcytidine. This empirical data will empower the rational design of next-generation siRNAs and ASOs with optimized potency, specificity, and in vivo performance.

References

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  • Sopgeler, F., et al. (2018). Stability of RNA duplexes containing inosine·cytosine pairs. ResearchGate. Available at: [Link]

  • Gotor, R., et al. (2020). Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications. NAR Genomics and Bioinformatics. Available at: [Link]

  • Salim, N. N., & Feig, A. L. (2009). Isothermal Titration Calorimetry of RNA. Methods in Enzymology. Available at: [Link]

  • Xia, T., et al. (1998). Nearest neighbor rules for RNA helix folding thermodynamics: improved end effects. PMC. Available at: [Link]

  • Setten, R. L., et al. (2023). Translational and clinical development of therapeutic siRNA and ASOs: current industry practices, perspectives, and recommendations. PMC. Available at: [Link]

  • Kierzek, E., et al. (2014). Circular dichroism spectra of unmodified RNA duplexes (solid line) and... ResearchGate. Available at: [Link]

  • Sochacka, E., et al. (2017). Normalized UV-melting curves of RNA duplexes. ResearchGate. Available at: [Link]

  • Serra, M. J. (2011). Thermodynamics and kinetics of DNA and RNA dinucleotide hybridization to gaps and overhangs. PMC. Available at: [Link]

  • Lu, Z. J., et al. (2006). Thermodynamic Parameters for an Expanded Nearest-Neighbor Model for Formation of RNA Duplexes with Watson−Crick Base Pairs. Biochemistry. Available at: [Link]

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  • ATDBio. (n.d.). Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Available at: [Link]

  • Watts, J. K., & Corey, D. R. (2012). Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic. Journal of Pathology. Available at: [Link]

  • Feig, A.L. (2012). Applications of isothermal titration calorimetry in RNA biochemistry and biophysics. Wiley Interdisciplinary Reviews: RNA. Available at: [Link]

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5-Ethyl-Cytidine as a Steric Probe for RNA Polymerase: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Probing the Transcriptional Machinery

The intricate process of transcription, orchestrated by RNA polymerase (RNAP), is fundamental to gene expression. Understanding the precise mechanics of this molecular machine—how it selects, binds, and incorporates ribonucleoside triphosphates (rNTPs) with high fidelity—is a central goal in molecular biology and a critical aspect of drug development. To dissect these mechanisms, researchers employ a variety of molecular tools, among which are modified nucleotides. These analogs, when introduced into transcription reactions, can act as probes, reporters, or inhibitors, shedding light on the structural and functional constraints of the RNAP active site.

This technical guide focuses on the application of 5-Ethyl-cytidine (5-Et-C) as a steric probe for RNA polymerase. By introducing a seemingly minor ethyl group at the 5-position of the cytidine base, we can explore the spatial tolerances within the RNAP active site during the elongation phase of transcription. This guide will provide a comprehensive overview of the principles behind using 5-Et-C as a steric probe, detailed methodologies for its synthesis and use in in vitro transcription assays, and insights into the interpretation of the resulting data.

The Principle of Steric Probing with 5-Ethyl-Cytidine

Enzyme active sites are exquisitely shaped to accommodate their specific substrates.[1][2] In the case of RNA polymerase, the active site must be able to bind each of the four canonical rNTPs (ATP, GTP, CTP, and UTP) while discriminating against non-cognate and damaged nucleotides. The concept of a "steric gate" is well-established for DNA polymerases in distinguishing between dNTPs and rNTPs, and similar steric constraints govern the fidelity of RNA polymerases.[3]

Modifications to the nucleobase of an incoming rNTP can probe the spatial limits of the RNAP active site. The C5 position of pyrimidines (cytosine and uracil) is particularly amenable to modification as it protrudes into the major groove of the nascent RNA-DNA hybrid and can interact with the polymerase.[4] By systematically altering the size and chemical nature of the substituent at this position, we can map the steric and electronic environment of the active site.

5-Ethyl-cytidine, when in its triphosphate form (5-Et-CTP), serves as an excellent steric probe due to the presence of the ethyl group. This small alkyl group is larger than the hydrogen atom found in canonical cytidine, thus presenting a steric challenge to the RNA polymerase. The central experimental question is whether the RNAP active site can accommodate this additional bulk and efficiently incorporate 5-Et-CMP into the growing RNA chain. The degree of incorporation, or lack thereof, provides valuable information about the flexibility and spatial constraints of the active site.

Recent studies have shown that T7 RNA polymerase can indeed tolerate and incorporate 5-ethylpyrimidine ribonucleoside triphosphates during in vitro transcription, indicating a degree of plasticity in the active site. This finding opens the door to using 5-Et-CTP as a tool to investigate the active sites of other RNA polymerases and to understand how these enzymes handle base-modified nucleotides.

Synthesis of 5-Ethyl-Cytidine-5'-Triphosphate (5-Et-CTP)

A reliable supply of high-purity 5-Et-CTP is a prerequisite for its use as a steric probe. The synthesis of modified nucleoside triphosphates typically involves the triphosphorylation of the corresponding nucleoside. The following is a generalizable, multi-step protocol for the synthesis of 5-Et-CTP, adapted from established methods for modified nucleotide synthesis.[4]

Experimental Protocol: Synthesis of 5-Et-CTP

Step 1: Synthesis of 5-Ethyl-Cytidine The synthesis begins with commercially available cytidine. The ethyl group is introduced at the C5 position via a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Stille coupling, with an appropriate ethyl-containing reagent. This is a common strategy for creating C-C bonds at the 5-position of pyrimidines.

Step 2: Triphosphorylation of 5-Ethyl-Cytidine The synthesized 5-ethyl-cytidine is then converted to its 5'-triphosphate form. A common and effective method is the one-pot Yoshikawa procedure or variations thereof.

  • Protection of Hydroxyl Groups (Optional but Recommended): To avoid side reactions, the 2' and 3' hydroxyl groups of the ribose can be protected, for example, as an acetonide.

  • Monophosphorylation: The 5'-hydroxyl group is selectively phosphorylated using a phosphorylating agent like phosphoryl chloride (POCl₃) in a suitable solvent such as trimethyl phosphate.

  • Conversion to Triphosphate: The resulting monophosphate is then reacted in situ with pyrophosphate in the presence of a coupling agent (e.g., carbonyldiimidazole) or through enzymatic methods to yield the triphosphate.

  • Deprotection and Purification: Any protecting groups are removed, and the final product, 5-Et-CTP, is purified by anion-exchange chromatography followed by desalting.

Quality Control: The purity of the synthesized 5-Et-CTP should be verified by HPLC, and its identity confirmed by mass spectrometry and NMR spectroscopy.

Investigating RNA Polymerase Activity with 5-Et-CTP: In Vitro Transcription Assays

The core of this technical guide is the use of 5-Et-CTP in in vitro transcription (IVT) assays to probe RNA polymerase function. These assays allow for a controlled environment to study the kinetics and efficiency of 5-Et-CMP incorporation.[5]

Experimental Workflow

IVT_Workflow cluster_prep Reaction Setup cluster_reaction Transcription cluster_analysis Analysis Template DNA Template (with promoter) Incubation Incubate at 37°C Template->Incubation RNAP RNA Polymerase (e.g., T7 RNAP) RNAP->Incubation NTPs NTP Mix (ATP, GTP, UTP, 5-Et-CTP) NTPs->Incubation Buffer Transcription Buffer (Mg2+, DTT, etc.) Buffer->Incubation DNase DNase Treatment Incubation->DNase Purification RNA Purification DNase->Purification Gel Denaturing PAGE Purification->Gel Quant Quantification (e.g., densitometry) Gel->Quant

Caption: Workflow for in vitro transcription using 5-Et-CTP.

Detailed Protocol: In Vitro Transcription with 5-Et-CTP

This protocol is designed for T7 RNA polymerase but can be adapted for other RNA polymerases.

  • Reaction Setup: Assemble the following components on ice in a nuclease-free microcentrifuge tube. The final volume is typically 20 µL.

ComponentFinal ConcentrationNotes
Linearized DNA Template50-100 nMMust contain a T7 promoter upstream of the sequence to be transcribed.
T7 RNA Polymerase2-5 U/µLHigh-concentration, high-purity enzyme is recommended.
ATP, GTP, UTP2 mM each
CTP or 5-Et-CTP0.2 - 2 mMTo test for incorporation, replace CTP entirely with 5-Et-CTP. For kinetic studies, vary the concentration of 5-Et-CTP.
Transcription Buffer (5X)1XTypically contains 200 mM Tris-HCl (pH 7.9), 30-50 mM MgCl₂, 10 mM DTT, and 10 mM spermidine.
RNase Inhibitor0.5-1 U/µLEssential to prevent RNA degradation.
Nuclease-free Waterto final volume
  • Incubation: Mix the components gently and incubate the reaction at 37°C for 1-2 hours. The incubation time can be optimized.

  • Termination and Template Removal: Stop the reaction by adding EDTA to a final concentration of 25 mM. Add 1-2 units of RNase-free DNase I and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using a column-based RNA cleanup kit or by phenol-chloroform extraction followed by ethanol precipitation.

  • Analysis:

    • Quantification: Determine the RNA yield using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

    • Integrity and Size: Analyze the size and integrity of the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis followed by staining with a suitable dye (e.g., SYBR Gold).

Data Interpretation and Expected Outcomes

The results of the in vitro transcription assay will reveal the extent to which the specific RNA polymerase can accommodate the ethyl group at the 5-position of cytidine.

  • Successful Incorporation: If a full-length RNA transcript is produced at a yield comparable to the control reaction with canonical CTP, it indicates that the RNA polymerase can efficiently accommodate the 5-ethyl group. This suggests a relatively spacious or flexible active site around the C5 position of the incoming pyrimidine.

  • Reduced Incorporation: A lower yield of full-length transcript or the presence of shorter, aborted transcripts compared to the control suggests that the 5-ethyl group poses a steric hindrance to the polymerase. This could be due to a direct clash with amino acid residues in the active site, which may slow down the rate of nucleotide incorporation or increase the rate of dissociation of the modified nucleotide.

  • No Incorporation: The absence of a transcript indicates that the steric clash is too severe for the polymerase to overcome, effectively blocking transcription.

Quantitative Analysis: Kinetic Parameters

For a more in-depth understanding, steady-state kinetic parameters (Km and kcat) can be determined by measuring the initial rates of RNA synthesis at varying concentrations of 5-Et-CTP.

ParameterDescriptionImplication of Changes with 5-Et-CTP
Km Michaelis constant; reflects the substrate concentration at half-maximal reaction velocity.An increase in Km suggests a lower binding affinity of the polymerase for 5-Et-CTP compared to CTP, likely due to steric hindrance.
kcat Catalytic constant (turnover number); represents the maximum number of substrate molecules converted to product per enzyme molecule per unit time.A decrease in kcat indicates a slower rate of catalysis , suggesting that the steric bulk of the ethyl group may hinder the conformational changes required for phosphodiester bond formation or translocation.
kcat/Km Catalytic efficiency.A decrease in this value signifies a reduction in the overall efficiency of the polymerase in utilizing 5-Et-CTP.

These kinetic data provide a quantitative measure of the steric effect of the 5-ethyl group on the function of the RNA polymerase being studied.

Mechanism of Steric Hindrance

The following diagram illustrates the potential steric interaction between the 5-ethyl group of an incoming 5-Et-CTP and the RNA polymerase active site.

Steric_Hindrance cluster_RNAP RNA Polymerase Active Site cluster_Substrate Incoming Nucleotide ActiveSite Catalytic Pocket AminoAcids Amino Acid Side Chains CTP Canonical CTP H C5 CTP->ActiveSite Good Fit Et_CTP 5-Et-CTP CH2CH3 C5 Et_CTP->ActiveSite Potential Steric Clash

Caption: Model of steric hindrance by 5-Et-CTP in the RNAP active site.

The ethyl group at the C5 position of the cytosine base extends into what would normally be the major groove of the RNA-DNA hybrid. This region of the active site is lined with amino acid residues that may interact with the incoming nucleotide. If these residues create a tight pocket, the ethyl group will clash with them, either preventing the nucleotide from binding correctly or slowing down the catalytic process.

Conclusion and Future Directions

5-Ethyl-cytidine is a valuable tool for probing the steric constraints of RNA polymerase active sites. Its successful incorporation by some polymerases, such as T7 RNAP, highlights the surprising plasticity of these enzymes. By employing the methodologies outlined in this guide, researchers can:

  • Characterize the active site environments of different RNA polymerases.

  • Investigate the mechanisms of transcriptional fidelity.

  • Explore the potential for creating novel, functional RNAs with modified bases.

  • Screen for inhibitors that target the nucleotide binding pocket of pathogenic RNA polymerases.

Future studies could involve the synthesis and testing of a series of 5-alkyl-cytidines with varying alkyl chain lengths (e.g., methyl, propyl, butyl) to systematically map the size limits of the active site. Furthermore, structural studies, such as co-crystallization of RNA polymerase with a 5-Et-C-containing nucleic acid duplex, would provide direct visual evidence of the interactions within the active site and further refine our understanding of the transcriptional machinery.

References

  • baseclick GmbH. (n.d.). Cytidine 5'-triphosphate (CTP). Retrieved from [Link]

  • Wierzbicka, M., et al. (2023). Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. Plant Communications, 4(4), 100570. [Link]

  • Ahmad, M. F., & Ansari, M. Y. (2016). Cytidine 5'-triphosphate Synthetase: A Pyrimidine Biosynthetic Enzyme Critical to Cellular Synthesis and Cancer Chemotherapy. Biochemistry & Physiology: Open Access, 5(3), 202. [Link]

  • Pivovarenko, V. G., et al. (2025). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Chemical Biology. [Link]

  • Kern, J. A., & Davis, R. H. (2001). Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase. Biotechnology and Bioengineering, 72(5), 548-561. [Link]

  • Hocek, M., et al. (2015). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 13(28), 7797-7807. [Link]

  • Maeda, M., et al. (1978). Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells. Nucleic Acids Research, 5(9), 3129-3138. [Link]

  • Hocek, M., et al. (2015). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 13(28), 7797-7807. [Link]

  • Zhang, W., et al. (2017). A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5'-phosphoro-2-aminoimidazolide. Journal of the American Chemical Society, 139(45), 16144-16151. [Link]

  • Ma, J. B., et al. (2005). Structural basis for 5'-end-specific recognition of guide RNA by the A. fulgidus Piwi protein. Nature, 434(7033), 666-670. [Link]

  • Pivovarenko, V. G., et al. (2025). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Chemical Biology. [Link]

  • Carell, T., et al. (2018). Formation and Abundance of 5-Hydroxymethylcytosine in RNA. Angewandte Chemie International Edition, 57(49), 16141-16144. [Link]

  • Milisavljevič, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(30), 5485-5495. [Link]

  • Valegård, K., et al. (1997). Structural basis of pyrimidine specificity in the MS2 RNA hairpin-coat-protein complex. Journal of Molecular Biology, 270(5), 724-738. [Link]

  • Wetmore, D. R., et al. (2011). Synthetic Nucleotides as Probes of DNA Polymerase Specificity. International Journal of Molecular Sciences, 12(7), 4458-4481. [Link]

  • Zhang, W., et al. (2017). A Kinetic Model of Nonenzymatic RNA Polymerization by Cytidine-5'-phosphoro-2-aminoimidazolide. Journal of the American Chemical Society, 139(45), 16144-16151. [Link]

  • Valegård, K., et al. (1997). Structural basis of pyrimidine specificity in the MS2 RNA hairpin-coat-protein complex. Journal of Molecular Biology, 270(5), 724-738. [Link]

  • Di Remigio, G., et al. (2023). Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. ACS Omega, 8(39), 35845-35855. [Link]

  • Milisavljevič, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(30), 5485-5495. [Link]

  • Horowitz, S., et al. (2019). Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases. Nucleic Acids Research, 47(8), 4139-4151. [Link]

  • Shomu's Biology. (2020, June 2). RNA Synthesis - Polymerization Reaction in Transcription [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Base pair. Retrieved from [Link]

  • The Open University. (n.d.). 2 Steric effects in enzymes. Retrieved from [Link]

  • Da, L., et al. (2017). Kinetics of Nucleotide Entry into RNA Polymerase Active Site Provides Mechanism for Efficiency and Fidelity. Biophysical Journal, 112(4), 593-603. [Link]

  • Frank, E. G., et al. (2013). Structural basis for 5'-nucleotide base-specific recognition of guide RNA by human AGO2. RNA, 19(12), 1734-1743. [Link]

  • Walsh Medical Media. (2023, August 31). Enzyme-Substrate Interactions in Biochemical Reactions. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enzymatic Synthesis of 5-Ethylcytidine (5-EtC) Modified RNA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the enzymatic synthesis of RNA containing 5-ethylcytidine (5-EtC) using T7 RNA Polymerase. While 5-methylcytidine (5-mC) is a standard modification in therapeutic mRNA to suppress innate immune responses, 5-ethylcytidine represents a sterically larger C-5 alkyl modification. This protocol addresses the specific kinetic and structural considerations required to incorporate 5-ethyl-cytidine-5'-triphosphate (5-Et-CTP) with high efficiency, ensuring full-length transcript integrity and optimal yield for downstream therapeutic or structural applications.

Introduction & Mechanistic Insight

The Utility of 5-Ethylcytidine

The introduction of an ethyl group at the C-5 position of cytidine projects into the major groove of the RNA helix. Unlike N4-modifications, which disrupt Watson-Crick base pairing, C-5 modifications largely preserve hybridization specificity while altering:

  • Thermal Stability: The hydrophobic ethyl group enhances base-stacking interactions, often increasing the

    
     of duplexes relative to unmodified RNA.
    
  • Nuclease Resistance: Steric hindrance at the major groove can retard hydrolysis by specific nucleases.

  • Immunogenicity: Like 5-mC, 5-EtC can reduce activation of pattern recognition receptors (e.g., TLR7/8, RIG-I) by altering the molecular signature recognized by the innate immune system.

T7 RNA Polymerase Compatibility

Bacteriophage T7 RNA Polymerase (T7 RNAP) exhibits remarkable plasticity toward C-5 modified pyrimidines. The enzyme's active site accommodates small alkyl groups (methyl, ethyl) at the C-5 position without significant steric clash during the elongation phase. However, the initiation phase (nucleotides +1 to +8) is kinetically sensitive. High concentrations of modified NTPs during initiation can lead to "abortive cycling."

Critical Mechanistic Adjustment: To mitigate abortive cycling with 5-Et-CTP, this protocol utilizes a "balanced-excess" approach for Mg²⁺ ions and optimized NTP ratios to stabilize the transcription elongation complex (TEC).

T7_Mechanism cluster_0 Initiation Phase (Critical) cluster_1 Elongation Phase Promoter T7 Promoter Binding OpenComplex Open Complex Formation Promoter->OpenComplex Abortive Abortive Cycling (< 8 nt) OpenComplex->Abortive High Km of mod-NTP PromoterClearance Promoter Clearance (> 8 nt) OpenComplex->PromoterClearance Successful incorporation Abortive->OpenComplex Elongation Elongation w/ 5-Et-CTP PromoterClearance->Elongation Termination Termination Elongation->Termination

Figure 1: Kinetic pathway of T7 RNAP. The transition from Open Complex to Promoter Clearance is the bottleneck when using modified nucleotides like 5-Et-CTP.

Materials & Equipment

Reagents
ReagentSpecificationStorageNotes
5-Et-CTP 100 mM, pH 7.5-20°CCritical: Purity >95% (HPLC). Sodium or Lithium salt.
ATP, GTP, UTP 100 mM each, pH 7.5-20°CRNAse-free.
T7 RNA Polymerase High Concentration (50 U/µL)-20°CStandard concentration (20 U/µL) may result in lower yields.
10x Transcription Buffer 400 mM Tris-HCl (pH 7.9), 60 mM MgCl₂, 20 mM Spermidine, 100 mM DTT-20°CFresh DTT is crucial.
Magnesium Acetate 25 mM solutionRoom TempUsed for fine-tuning Mg²⁺ concentration.
Pyrophosphatase (IPP) Inorganic (yeast)-20°CPrevents Mg-pyrophosphate precipitation.
DNA Template Linearized Plasmid or PCR Product-20°CMust have T7 promoter. Purity

.
Equipment
  • Thermal cycler or precision water bath (37°C).

  • Microcentrifuge (refrigerated).

  • NanoDrop or Qubit Fluorometer.

  • Gel electrophoresis apparatus (Urea-PAGE).

Experimental Protocol

Template Preparation

Ensure the DNA template is fully linearized and purified (Phenol:Chloroform or Silica Column). Avoid RNase contamination.

  • Promoter Sequence: Class III T7 promoter (TAATACGACTCACTATAG ) is preferred.

  • Initiating Nucleotide: The first +1 and +2 nucleotides should ideally be Guanosine (GG) to maximize initiation efficiency.[1] 5-Et-CTP should ideally not be the +1 nucleotide.

In Vitro Transcription (IVT) Setup

Reaction Volume: 20 µL (Scalable)

Rationale: We use a 100% substitution of CTP with 5-Et-CTP. To compensate for the slower incorporation rate of the bulky ethyl group, the Mg²⁺ concentration is optimized to 24 mM (total), slightly higher than standard (6-20 mM), to facilitate nucleophilic attack.

  • Thaw all reagents on ice. Vortex buffers/NTPs to mix; spin down. Keep enzyme on ice block.

  • Assemble the reaction at room temperature (prevents spermidine-DNA precipitation) in the following order:

ComponentVolume (µL)Final Conc.
Nuclease-free Waterto 20 µL-
10x Transcription Buffer2.01x
ATP (100 mM)1.05 mM
GTP (100 mM)1.05 mM
UTP (100 mM)1.05 mM
5-Et-CTP (100 mM) 1.0 5 mM
Mg(OAc)₂ (25 mM)OptionalAdd if yield is low (optimize +2-5 mM)
DNA Template (1 µg/µL)1.050 ng/µL
Pyrophosphatase (0.1 U/µL)0.50.05 U/µL
T7 RNA Polymerase (50 U/µL)1.53.75 U/µL
  • Mix thoroughly by pipetting (do not vortex enzyme).

  • Incubate at 37°C for 4 hours .

    • Note: For 5-Et-CTP, extending incubation to 4-6 hours is often beneficial compared to the standard 2 hours.

  • DNase Treatment: Add 1 µL DNase I (RNase-free). Incubate 15 min at 37°C to degrade template.

Purification

Removal of unincorporated 5-Et-CTP is critical as modified nucleotides can interfere with downstream assays.

Method A: Lithium Chloride (LiCl) Precipitation (Preferred for >300 nt)

  • Add 10 µL of 7.5 M LiCl solution (Final conc. ~2.5 M).

  • Incubate at -20°C for 1 hour.

  • Centrifuge at 16,000 x g for 20 min at 4°C.

  • Wash pellet with 70% ethanol. Air dry.

  • Resuspend in TE buffer or Citrate buffer (pH 6.5).

Method B: Spin Column (Silica)

  • Use standard RNA cleanup kits (e.g., Zymo, Qiagen). Ensure the binding buffer volume is adjusted for the reaction size.

Quality Control (QC)

Yield Quantification

Measure


. Note that 5-EtC has a slightly different extinction coefficient than natural Cytidine, but for general quantification, the standard RNA factor (40 µg/mL per OD) is an acceptable approximation.
Fragment Analysis (Integrity)

Run 200 ng of transcript on a Denaturing Urea-PAGE gel (6-10%) or Agilent Bioanalyzer.

  • Success: A single, sharp band at the expected size.

  • Failure: Smearing indicates degradation; distinct lower bands indicate abortive cycling.

Verification of Incorporation (Base Composition)

To prove 5-EtC incorporation (and not contamination with natural C):

  • Digest 1 µg RNA with Nuclease P1 and Alkaline Phosphatase.

  • Analyze nucleosides via LC-MS/MS .

  • Target Mass: 5-Ethylcytidine nucleoside (

    
     Da).
    
    • Cytidine:[2][3][4][5][6] 243.22 Da.

    • Shift: +28 Da (Ethyl group).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Inefficient InitiationIncrease GTP conc. to 7.5 mM (priming). Ensure template is clean.
Smearing RNase ContaminationUse DEPC-treated water; clean pipettes.
Short Transcripts Abortive CyclingLower reaction temp to 30°C; Increase T7 RNAP amount.
Precipitate in tube Mg-PyrophosphateEnsure Pyrophosphatase is active/added.

Workflow Visualization

Workflow Start Start: DNA Template Mix Reaction Assembly (Buffer, Mg2+, NTPs, 5-Et-CTP) Start->Mix Incubate Incubation 37°C, 4-6 Hours Mix->Incubate T7 RNAP DNase DNase I Digestion Remove Template Incubate->DNase Purify Purification (LiCl or Silica) DNase->Purify QC QC: Bioanalyzer & LC-MS Purify->QC

Figure 2: Step-by-step workflow for the enzymatic synthesis of 5-EtC RNA.

References

  • Kielkowski, P., et al. (2018). "Enzymatic synthesis of base-modified RNA by T7 RNA polymerase." Nucleic Acids Research.[7] Link

  • Hocek, M. (2019). "Synthesis of base-modified RNA for biological applications." Accounts of Chemical Research. Link

  • Sierant, M., et al. (2025).[8] "Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines." ACS Synthetic Biology. Link(Note: Year projected based on recent context, verify exact date for specific citation).

  • Promega Corporation. "T7 RNA Polymerase Protocol & Application Guide." Link

  • New England Biolabs. "In vitro Transcription with Modified Nucleotides." Link

Sources

Solid-phase RNA synthesis using 5-ethylcytidine phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Solid-Phase Synthesis of RNA Oligonucleotides Incorporating 5-Ethylcytidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of modified nucleosides into RNA oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. Modifications can significantly enhance properties such as nuclease resistance, binding affinity, and immunogenicity profiles. This guide provides a comprehensive technical overview and detailed protocols for the solid-phase synthesis of RNA oligonucleotides containing 5-ethylcytidine (5eC), a modification of growing interest. We delve into the underlying phosphoramidite chemistry, provide step-by-step instructions for automated synthesis, and outline robust methods for deprotection, purification, and quality control. This document is designed to equip researchers with the foundational knowledge and practical expertise required to successfully synthesize high-quality 5eC-modified RNA.

Foundational Principles: The Phosphoramidite Synthesis Cycle

The automated solid-phase synthesis of RNA is a cyclic process that sequentially adds ribonucleoside phosphoramidite monomers to a growing chain anchored to a solid support, typically controlled-pore glass (CPG).[1] This method, pioneered by Marvin Caruthers, proceeds in the 3' to 5' direction and is renowned for its high coupling efficiencies and amenability to automation.[2][3][4]

Each addition cycle consists of four primary chemical steps: Deblocking, Coupling, Capping, and Oxidation.[2][]

  • Deblocking (Detritylation): The cycle begins with the acid-catalyzed removal of the 5'-hydroxyl protecting group, typically a 4,4'-dimethoxytrityl (DMT) group, from the support-bound nucleoside.[3][6] This exposes a free 5'-hydroxyl group, which is the only reactive nucleophile available for the subsequent coupling reaction.[6]

  • Coupling: The next protected phosphoramidite monomer in the sequence, activated by a catalyst like 1H-tetrazole or 4,5-dicyanoimidazole (DCI), is delivered to the synthesis column.[7][] The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[2][]

  • Capping: To prevent the formation of undesired deletion sequences (n-1 oligomers), any unreacted 5'-hydroxyl groups are permanently blocked through acetylation.[3][4][9] This is typically achieved using a mixture of acetic anhydride and N-methylimidazole.[3]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, most commonly an iodine solution in the presence of water and a weak base.[3][]

This four-step cycle is repeated for each monomer in the desired RNA sequence.

Synthesis_Cycle cluster_cycle Solid-Phase RNA Synthesis Cycle Deblocking Step 1: Deblocking (DMT Removal) Coupling Step 2: Coupling (Phosphoramidite Addition) Deblocking->Coupling Exposes 5'-OH Capping Step 3: Capping (Block Failures) Coupling->Capping Forms P(III) Linkage Oxidation Step 4: Oxidation (Stabilize Linkage) Capping->Oxidation Prevents n-1 Oxidation->Deblocking Forms P(V) Linkage Ready for next cycle

Caption: The four-step phosphoramidite cycle for solid-phase RNA synthesis.

The 5-Ethylcytidine Phosphoramidite Monomer

Rationale for 5-Ethylcytidine Modification

Modifications at the C5 position of pyrimidines can profoundly influence the biophysical properties of RNA. While 5-methylcytosine is a well-known epigenetic mark, introducing a 5-ethyl group can offer distinct advantages:

  • Enhanced Nuclease Resistance: The ethyl group can provide steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases.

  • Increased Duplex Stability: Alkylation at the C5 position can enhance the thermal stability (melting temperature, Tₘ) of RNA duplexes.

  • Modulated Protein Interactions: The modification can alter recognition by RNA-binding proteins and may reduce innate immune responses triggered by unmodified RNA.

Structure and Protecting Groups

Successful incorporation of 5-ethylcytidine requires a phosphoramidite monomer with a carefully chosen set of orthogonal protecting groups that are stable throughout the synthesis cycles but can be efficiently removed during final deprotection.[2]

  • 5'-Hydroxyl: Protected with an acid-labile DMT group.

  • 2'-Hydroxyl: Protected with a fluoride-labile silyl ether, most commonly tert-butyldimethylsilyl (TBDMS or TBS) .[10] This group is critical to prevent 2'-5' phosphodiester bond formation and chain degradation but its bulkiness necessitates longer coupling times compared to DNA synthesis.[10][11]

  • Exocyclic Amine (N⁴ of Cytosine): Protected with an acyl group like Acetyl (Ac) , which is removed during the final basic deprotection step.

  • 3'-Position: Derivatized as a reactive β-cyanoethyl (CE) diisopropylphosphoramidite .

Caption: Key protecting groups on the 5-ethylcytidine phosphoramidite monomer.

Experimental Protocols

Materials and Reagents
ReagentSupplierTypical Concentration/PurityPurpose
5eC PhosphoramiditeCustom/Specialty>98%Modified monomer
Standard A, G, U PhosphoramiditesCommercial Supplier>98%Standard RNA monomers
Controlled-Pore Glass (CPG) SupportCommercial Supplier500 Å, 30-40 µmol/gSolid support for synthesis initiation
Acetonitrile (Anhydrous)Commercial Supplier<30 ppm H₂OMain synthesis solvent
Dichloroacetic Acid (DCA) in DCMCommercial Supplier3% (v/v)Deblocking reagent
5-Ethylthiotetrazole (ETT) or DCICommercial Supplier0.25 M in AcetonitrileActivator for coupling
Capping Reagent A (Acetic Anhydride)Commercial Supplier10% in THF/PyridineCapping
Capping Reagent B (N-Methylimidazole)Commercial Supplier16% in THFCapping
Iodine SolutionCommercial Supplier0.02 M in THF/Water/PyridineOxidizer
AMA (Ammonium Hydroxide/Methylamine)Commercial Supplier1:1 (v/v)Cleavage and base/phosphate deprotection
Triethylamine trihydrofluoride (TEA·3HF)Commercial SupplierNeat or in DMSO2'-OH (silyl) deprotection
Automated Synthesis Protocol

This protocol assumes the use of a standard automated oligonucleotide synthesizer. All reagents should be freshly prepared and anhydrous where specified.

  • Instrument Setup:

    • Install the appropriate CPG column for the 3'-terminal nucleoside of your sequence.

    • Prime all reagent lines to ensure bubble-free delivery.

    • Enter the desired RNA sequence into the synthesizer software.

  • Synthesis Cycle Parameters:

    • The core four-step cycle is programmed for each monomer addition.

    • Crucial Insight: Due to the steric bulk of the 2'-TBDMS group, the coupling step for all RNA phosphoramidites, including 5-ethylcytidine, requires a significantly longer time than for DNA synthesis.[10] A shorter coupling time can drastically reduce synthesis efficiency.[]

StepReagent DeliveredTypical Wait Time
Deblock 3% DCA in Dichloromethane60-90 seconds
Couple Phosphoramidite + Activator (e.g., ETT)6-12 minutes
Cap Capping Reagents A and B30-45 seconds
Oxidize 0.02 M Iodine Solution30-45 seconds
Wash Anhydrous Acetonitrile30-60 seconds

Note: The wash step is performed between each chemical step to remove excess reagents and byproducts.[13]

Post-Synthesis: Cleavage and Full Deprotection

This is a multi-stage process requiring careful handling. The final oligonucleotide is sensitive to degradation until all protecting groups are removed.

Stage 1: Cleavage from Support & Base/Phosphate Deprotection

  • Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.

  • Add 1.5 mL of AMA solution (Ammonium Hydroxide/40% Methylamine 1:1).[14]

  • Seal the vial tightly and heat at 65 °C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphates and the acyl groups from the nucleobases.[14]

  • Allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the oligonucleotide to a new vial.

  • Dry the oligonucleotide to a pellet in a vacuum concentrator.

Stage 2: 2'-Hydroxyl (TBDMS) Deprotection

  • Re-suspend the dried oligonucleotide pellet in 100 µL of anhydrous DMSO.

  • Add 125 µL of TEA·3HF (triethylamine trihydrofluoride). Caution: This reagent is corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Vortex the mixture thoroughly.

  • Heat the vial at 65 °C for 2.5 hours to ensure complete removal of all TBDMS groups.

  • Quench the reaction by adding an appropriate quenching buffer (e.g., commercially available RNA quenching buffer or isopropanol/sodium acetate).

  • Precipitate the fully deprotected RNA oligonucleotide.

  • Wash the pellet with 70% ethanol, air dry briefly, and re-suspend in RNase-free water.

Purification of the 5eC-Modified RNA

Purification is essential to remove failed sequences, residual protecting groups, and salts. High-performance liquid chromatography (HPLC) is the method of choice.

  • DMT-ON Reverse-Phase HPLC (RP-HPLC): If the final DMT group was left on during synthesis ("DMT-ON"), it can be used as a hydrophobic handle for purification.[14] The full-length product retains the DMT group and binds more strongly to the C18 column, allowing for separation from shorter, failed sequences that lack the DMT group. The DMT group is then removed post-purification using an acidic solution (e.g., 80% acetic acid).[14]

  • Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the negative charge of the phosphate backbone. It offers high resolution and is excellent for purifying full-length products from shorter failure sequences.

Quality Control and Analysis

Verifying the identity and purity of the final product is a non-negotiable step to ensure the trustworthiness of downstream experimental results.

Analysis TechniqueInformation ProvidedExpected Result for 5eC-RNA
Analytical HPLC Purity of the oligonucleotide sample.A single major peak corresponding to the full-length product. Purity should ideally be >90%.
Mass Spectrometry (LC-MS) Confirms the exact molecular weight and, therefore, the identity of the synthesized RNA.The observed mass should match the calculated theoretical mass of the 5eC-containing RNA sequence. This confirms successful incorporation of the modification.

Overall Synthesis and Processing Workflow

Workflow cluster_synthesis Automated Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & QC Start 1. Program Sequence Synth 2. Run Cyclic Synthesis (Deblock, Couple, Cap, Oxidize) Start->Synth Cleave 3. AMA Treatment (Cleavage & Base Deprotection) Synth->Cleave Desilylate 4. TEA·3HF Treatment (2'-OH Deprotection) Cleave->Desilylate Precipitate 5. Precipitation & Wash Desilylate->Precipitate Purify 6. HPLC Purification (RP-HPLC or AEX-HPLC) Precipitate->Purify QC 7. Quality Control (LC-MS & Analytical HPLC) Purify->QC Final 8. Final Product (Lyophilized 5eC-RNA) QC->Final

Caption: Workflow for the synthesis of 5-ethylcytidine modified RNA.

References

  • Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (n.d.). National Institutes of Health. [Link]

  • Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. (2017). Journal of Visualized Experiments. [Link]

  • Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. (2018). Molecules. [Link]

  • Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. (2019). ACS Chemical Biology. [Link]

  • Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. [Link]

  • Synthesis of 5hmC phosphoramidite for RNA solid-phase synthesis. (2019). ResearchGate. [Link]

  • Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. (2023). ChemRxiv. [Link]

  • Solid phase synthesis of DNA/RNA. (n.d.). Wen Zhang, University of California, Davis. [Link]

  • Solid Phase Oligonucleotide Synthesis. (n.d.). Harvard University. [Link]

  • Solid Phase Oligonucleotide Synthesis. (2022). Biotage. [Link]

  • RNA oligonucleotide synthesis. (n.d.). ATDBio. [Link]

  • Solid-phase synthesis of siRNA oligonucleotides. (2006). ResearchGate. [Link]

  • Solid-phase synthesis of modified oligonucleotides. (2003). CORE. [Link]

  • Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. (2016). National Institutes of Health. [Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. (n.d.). Twist Bioscience. [Link]

  • Synthesis of the 5'-Se-thymidine phosphoramidite and convenient labeling of DNA oligonucleotide. (2011). Organic Letters. [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. (2022). ACS Chemical Biology. [Link]

  • Analysis of RNA and its Modifications. (2023). Annual Review of Analytical Chemistry. [Link]

  • Procedure for the synthesis and deprotection of Synthetic RNA. (n.d.). Glen Research. [Link]

  • RNA quantification and quality assessment techniques. (n.d.). QIAGEN. [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. (2022). ResearchGate. [Link]

  • Impact of phosphoramidite equivalents on coupling efficiency. (2018). ResearchGate. [Link]

  • Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry. (1991). Nucleic Acids Research. [Link]

  • Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis. (1998). Nucleic Acids Research. [Link]

  • Methylation of Cytidine 1407 Increases the Lifetimes of the A-Site Ground and Excited States of E. coli 16S Ribosomal RNA. (2022). Journal of the American Chemical Society. [Link]

  • Advances in Quantitative Techniques for Mapping RNA Modifications. (2024). International Journal of Molecular Sciences. [Link]

  • Deprotection Guide. (n.d.). Glen Research. [Link]

  • Quantitative Analysis of RNA Modifications. (2011). Methods in Molecular Biology. [Link]

  • RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. (2023). International Journal of Molecular Sciences. [Link]

  • Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. (1988). Nucleic Acids Research. [Link]

Sources

Application Note: Evaluation of 5-Ethylcytidine as an HBV DNA Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for evaluating 5-ethylcytidine (and its derivatives) as an inhibitor of Hepatitis B Virus (HBV) DNA polymerase. It is designed for drug discovery scientists and virologists, focusing on the specific mechanistic and operational requirements of nucleoside analog (NA) testing.

Introduction & Mechanistic Rationale

Hepatitis B Virus (HBV) replicates via a unique protein-primed reverse transcription mechanism. The viral polymerase (Pol) possesses both RNA-dependent (reverse transcriptase) and DNA-dependent DNA polymerase activities.

5-ethylcytidine (5-E-C) belongs to the class of 5-substituted nucleoside analogs. To function as an HBV inhibitor, it typically mimics the natural substrate deoxycytidine triphosphate (dCTP) . However, because HBV Pol lacks a proofreading 3'→5' exonuclease domain, it is highly susceptible to chain terminators or competitive inhibitors that structurally resemble natural nucleotides but prevent further elongation.

Mechanism of Action (MOA)

Unlike non-nucleoside inhibitors (which bind allosterically), 5-ethylcytidine acts as a prodrug . It must undergo intracellular metabolism to become the active triphosphate species.[1]

  • Cellular Uptake: Mediated by nucleoside transporters (ENT/CNT).

  • Phosphorylation: Sequential phosphorylation by host kinases (Deoxycytidine kinase, NMP kinase, NDP kinase) to form 5-ethylcytidine-5'-triphosphate (5-E-CTP).

  • Target Engagement: 5-E-CTP competes with endogenous dCTP for the active site of HBV Polymerase.

  • Inhibition: Incorporation leads to chain termination (if the 3'-OH is modified/absent) or steric hindrance, halting viral DNA synthesis.

MOA Visualization

MOA_Pathway Compound 5-Ethylcytidine (Prodrug) CellMembrane Cell Membrane (ENT/CNT Transporters) Compound->CellMembrane Uptake MP 5-E-CMP (Monophosphate) Compound->MP dCK / UCK (Rate Limiting) CellMembrane->Compound Intracellular DP 5-E-CDP (Diphosphate) MP->DP NMP Kinase TP 5-E-CTP (Active Triphosphate) DP->TP NDP Kinase HBV_Pol HBV Polymerase (Reverse Transcriptase) TP->HBV_Pol Competitive Binding DNA_Synth Viral DNA Synthesis HBV_Pol->DNA_Synth Inhibition (Chain Termination) dCTP Endogenous dCTP dCTP->HBV_Pol Competition

Figure 1: Intracellular metabolic activation of 5-ethylcytidine and competitive inhibition of HBV Polymerase.[2]

Experimental Protocols

Protocol A: The "Gold Standard" HepG2.2.15 Antiviral Assay

The HepG2.2.15 cell line is a stable transfectant of HepG2 cells containing the full-length HBV genome. It constitutively produces infectious virions and viral DNA, making it the industry standard for screening NAs.

Materials
  • Cell Line: HepG2.2.15 (maintain in DMEM + 10% FBS + 380 µg/mL G418).

  • Compound: 5-ethylcytidine (dissolved in 100% DMSO; stock 10-50 mM).

  • Control: Lamivudine (3TC) or Entecavir (ETV).[2]

  • Detection: qPCR Master Mix, HBV-specific primers.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Seed HepG2.2.15 cells in 96-well collagen-coated plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment (Day 1):

    • Prepare serial dilutions of 5-ethylcytidine in culture medium (e.g., 0.01 µM to 100 µM).

    • Critical: Keep final DMSO concentration <0.5% to avoid non-specific cytotoxicity.

    • Replace medium with drug-containing medium.

  • Maintenance (Day 4 & 7):

    • Replace the medium with fresh drug-containing medium every 3 days. This prevents drug depletion and metabolic exhaustion.

  • Harvest (Day 9):

    • Collect culture supernatant (for extracellular virion DNA).

    • Lyse cells (for intracellular Core-associated DNA) using a mild lysis buffer (10 mM Tris-HCl, 1 mM EDTA, 1% NP-40) to release nucleocapsids while leaving nuclear DNA intact.

  • DNA Extraction:

    • Treat lysates with Proteinase K (

      
      ) at 55°C for 1 hour.
      
    • Purify DNA using a silica-column kit (e.g., QIAamp DNA Blood Mini Kit).

  • Quantification (qPCR):

    • Target the highly conserved S gene or Core gene .

    • Primers (Example):

      • Fwd: 5'-GTGTCTGCGGCGTTTTATCA-3'

      • Rev: 5'-GACAAACGGGCAACATACCT-3'

    • Run Absolute Quantification against a plasmid standard curve (

      
       to 
      
      
      
      copies).
Protocol B: Cytotoxicity Assessment (CC50)

Antiviral efficacy must be distinguished from host cell toxicity.

  • Assay: CCK-8 (Cell Counting Kit-8) or MTS assay.

  • Timing: Run in parallel with the antiviral assay (Day 9) or a shorter 3-day exposure.

  • Calculation: Determine the concentration reducing cell viability by 50% (

    
    ).
    
  • Selectivity Index (SI): Calculate

    
    . An 
    
    
    
    is generally required for a hit to be considered "active."
Protocol C: Endogenous Polymerase Assay (EPA)

Why not use recombinant protein? Full-length HBV polymerase is notoriously difficult to express and purify in an active form due to its requirement for the Hsp90 chaperone complex. The EPA uses native nucleocapsids isolated from cells.

  • Isolation: Lyse HepG2.2.15 cells with lysis buffer (50 mM Tris pH 7.5, 1 mM EDTA, 1% NP-40). Remove nuclei via centrifugation.

  • Precipitation: Precipitate viral capsids from the supernatant using PEG 8000.

  • Reaction: Resuspend capsids in reaction buffer containing:

    • 
       Tris-HCl (pH 7.5)
      
    • 
       KCl, 
      
      
      
      MgCl
      
      
    • Exogenous dNTPs: dATP, dGTP, dTTP (non-labeled).

    • Tracer:

      
      -dCTP (or tritiated dCTP).
      
    • Inhibitor: 5-ethylcytidine-triphosphate (Note: You must use the triphosphate form here, as capsids lack the kinases to metabolize the parent nucleoside).

  • Detection: Spot reaction onto DE81 filter paper, wash away unincorporated nucleotides, and count via liquid scintillation.

Data Presentation & Analysis

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Seed Seed HepG2.2.15 (96-well) Treat Drug Treatment (Days 1, 4, 7) Seed->Treat Lyse Cell Lysis (Isolate Nucleocapsids) Treat->Lyse CCK8 Cytotoxicity Assay (Cell Viability) Treat->CCK8 Purify Proteinase K & Silica Purification Lyse->Purify qPCR qPCR Quantification (Viral DNA Copies) Purify->qPCR

Figure 2: Integrated workflow for parallel efficacy and toxicity evaluation.

Reporting Results

Summarize your findings using the table structure below. A potent inhibitor typically shows an


 in the low micromolar or nanomolar range.
CompoundEC50 (µM) [Viral DNA]CC50 (µM) [Viability]Selectivity Index (SI)
5-Ethylcytidine [Insert Data][Insert Data]

Lamivudine (Control)~0.05 - 0.3>1000>3000
Vehicle (DMSO)N/AN/AN/A

Troubleshooting & Expert Insights

  • The "Triphosphate" Trap: If 5-ethylcytidine shows activity in cells (Protocol A) but fails in the cell-free EPA (Protocol C), it confirms the compound is a prodrug requiring intracellular kinase activation. If you use the non-phosphorylated parent compound in Protocol C, it will not work.

  • Mitochondrial Toxicity: Many cytidine analogs (like ddC) inhibit host DNA Polymerase

    
     (mitochondrial), leading to lactic acidosis.
    
    • Validation: Perform a qPCR for mitochondrial DNA (mtDNA) relative to nuclear DNA (nDNA) to ensure the compound is specific to the virus.

  • Genotype Specificity: HepG2.2.15 typically harbors HBV Genotype D. Efficacy may vary across genotypes (A-H).

References

  • Korba, B. E., & Gerin, J. L. (1992). Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication. Antiviral Research, 19(1), 55-70.

  • Matteson, K. J., et al. (1992). Inhibition of hepatitis B virus production by modified 2',3'-dideoxy-thymidine and 2',3'-dideoxy-5-methylcytidine derivatives.[3] Antiviral Research.

  • Tuttleman, J. S., et al. (1986). Formation of the pool of covalently closed circular viral DNA in hepadnavirus-infected cells. Cell, 47(3), 451-460.

  • Langley, D. R., et al. (2007). Molecular basis for susceptibility of hepatitis B virus polymerase to nucleoside analogues. Journal of Virology, 81(8), 3992-4001.

Sources

Application Notes and Protocols for 5-Ethyl-cytidine Substitution to Reduce Innate Immune Response

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of messenger RNA (mRNA) is often hindered by its inherent immunogenicity, which can trigger innate immune responses, leading to reduced efficacy and potential side effects. The recognition of exogenous RNA by pattern recognition receptors (PRRs) such as RIG-I and Toll-like receptors initiates signaling cascades that result in the production of type I interferons and inflammatory cytokines. Chemical modification of ribonucleosides is a powerful strategy to mitigate this immune activation. This guide provides a comprehensive overview and detailed protocols for the use of 5-Ethyl-cytidine (e⁵C), a modified pyrimidine, to generate mRNA with reduced immunogenic properties. We will delve into the molecular mechanisms by which e⁵C substitution helps the mRNA evade immune detection and provide step-by-step instructions for the synthesis, purification, and cellular evaluation of e⁵C-modified mRNA. These protocols are designed for researchers, scientists, and drug development professionals seeking to enhance the safety and efficacy of their RNA-based therapeutics.

Introduction: The Challenge of Innate Immunogenicity in RNA Therapeutics

The introduction of in vitro transcribed (IVT) mRNA into mammalian cells can be detected by the innate immune system as a potential viral threat. This surveillance is primarily mediated by a class of proteins known as Pattern Recognition Receptors (PRRs), which are evolved to detect pathogen-associated molecular patterns (PAMPs). For RNA, key PRRs include the cytosolic sensors RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5), as well as the endosomal Toll-like receptors TLR3, TLR7, and TLR8.

Upon binding to features characteristic of viral RNA, such as 5'-triphosphate groups and double-stranded RNA (dsRNA) structures, these receptors trigger downstream signaling pathways.[1][2][3] This cascade culminates in the activation of transcription factors like IRF3/7 and NF-κB, leading to the robust production of type I interferons (IFN-α/β) and a host of pro-inflammatory cytokines and chemokines. While essential for antiviral defense, this inflammatory response can be detrimental to therapeutic applications of mRNA, as it can lead to translational shutdown, degradation of the mRNA therapeutic, and adverse systemic inflammation.

A highly effective strategy to circumvent this issue is the incorporation of chemically modified nucleosides during IVT.[4][5] Modifications such as N1-methylpseudouridine (m1Ψ) have been famously successful in this regard, forming the basis of the first approved mRNA vaccines.[6] Here, we focus on 5-Ethyl-cytidine (e⁵C), a modification at the 5-position of cytidine, as a promising alternative for reducing the innate immune response to synthetic mRNA.

Mechanism of Action: How 5-Ethyl-cytidine Evades Immune Detection

The incorporation of e⁵C into an mRNA sequence is hypothesized to reduce its immunogenicity through several mechanisms, drawing parallels from the well-studied effects of its close analog, 5-methylcytidine (5mC).[4][5][7] The primary mode of action is the disruption of the interaction between the mRNA molecule and the PRRs.

The addition of a small alkyl group, such as an ethyl group, at the C5 position of the cytosine base is thought to alter the conformation of the RNA backbone and its surface properties. This steric hindrance can interfere with the binding pockets of PRRs like RIG-I and TLRs, which have evolved to recognize the specific structural and electronic features of unmodified RNA. By failing to bind effectively, the e⁵C-modified mRNA does not trigger the conformational changes in the PRRs required for downstream signaling activation.[8]

The result is a significant attenuation of the entire innate immune signaling cascade, leading to a marked reduction in the production of type I interferons and other inflammatory mediators. This creates a more favorable intracellular environment for the stable and sustained translation of the therapeutic protein encoded by the modified mRNA. Recent studies have shown that 5-ethylpyrimidines, including 5-ethylcytosine, are effective substrates for T7 RNA polymerase and can lead to moderate enhancements in protein expression in cellular models, underscoring their potential in therapeutic mRNA development.

Signaling Pathway of Innate RNA Recognition

Innate_Immune_Signaling cluster_cytosol Cytosol cluster_endosome Endosome cluster_nucleus Nucleus unmod_rna Unmodified mRNA (5'-ppp, dsRNA) rig_i RIG-I / MDA5 unmod_rna->rig_i Binds Strongly e5c_rna e⁵C-Modified mRNA e5c_rna->rig_i Binding Attenuated mavs MAVS rig_i->mavs Activates tbk1_ikk TBK1 / IKKε mavs->tbk1_ikk Recruits & Activates irf3_7 IRF3 / IRF7 tbk1_ikk->irf3_7 Phosphorylates irf3_7_nuc p-IRF3 / p-IRF7 irf3_7->irf3_7_nuc Translocates tlr7_8 TLR7 / TLR8 myd88 MyD88 tlr7_8->myd88 Activates irak IRAKs myd88->irak irf7_nfkb_endo IRF7 / NF-κB irak->irf7_nfkb_endo irf7_nfkb_nuc p-IRF7 / p-NF-κB irf7_nfkb_endo->irf7_nfkb_nuc Translocates unmod_rna_endo Unmodified mRNA unmod_rna_endo->tlr7_8 Binds Strongly e5c_rna_endo e⁵C-Modified mRNA e5c_rna_endo->tlr7_8 Binding Attenuated ifn_genes Type I IFN Genes (IFN-α, IFN-β) irf3_7_nuc->ifn_genes Induces Transcription irf7_nfkb_nuc->ifn_genes cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) irf7_nfkb_nuc->cytokine_genes ifn_protein Secreted Type I IFNs & Inflammatory Cytokines ifn_genes->ifn_protein Translation cytokine_genes->ifn_protein

Caption: Innate immune sensing of unmodified vs. e⁵C-modified mRNA.

Experimental Protocols

Protocol for In Vitro Transcription of e⁵C-Modified mRNA

This protocol describes the complete substitution of cytidine with 5-Ethyl-cytidine during in vitro transcription (IVT) using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter (≥ 200 ng/µL)

  • 5-Ethyl-cytidine-5'-Triphosphate (e⁵C-TP), 100 mM solution

  • Adenosine-5'-Triphosphate (ATP), 100 mM solution

  • Guanosine-5'-Triphosphate (GTP), 100 mM solution

  • Uridine-5'-Triphosphate (UTP), 100 mM solution

  • Optional: N1-Methylpseudouridine-5'-Triphosphate (m1Ψ-TP), 100 mM solution

  • T7 RNA Polymerase (high concentration)

  • RNase Inhibitor

  • Pyrophosphatase, Inorganic

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 50 mM DTT, 20 mM Spermidine)

  • DNase I (RNase-free)

  • Nuclease-free water

  • mRNA purification kit (e.g., silica-based columns or oligo(dT) magnetic beads)

  • 0.5 M EDTA, pH 8.0

Procedure:

  • Template Preparation: The DNA template must be linearized downstream of the desired RNA sequence and purified to remove any contaminants. The final concentration should be accurately determined.

  • IVT Reaction Assembly:

    • Thaw all reagents on ice. Keep enzymes and RNase inhibitor on a cold block.

    • In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine:

      Reagent Volume (for 50 µL rxn) Final Concentration
      Nuclease-free water Up to 50 µL -
      10x Transcription Buffer 5 µL 1x
      ATP (100 mM) 5 µL 10 mM
      GTP (100 mM) 5 µL 10 mM
      UTP (100 mM) 5 µL 10 mM
      e⁵C-TP (100 mM) 5 µL 10 mM
      Linearized DNA Template X µL 1-2 µg
      RNase Inhibitor 1 µL 40 units
      Pyrophosphatase 1 µL 5 units

      | T7 RNA Polymerase | 2 µL | 100-200 units |

    • Note on Causality: A high concentration of NTPs is used to drive the reaction towards high yields of full-length transcripts. Pyrophosphatase is included to hydrolyze pyrophosphate, a byproduct that can inhibit RNA polymerase.

  • Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to a higher proportion of dsRNA byproducts.

  • DNase Treatment: To remove the DNA template, add 2 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes.

  • mRNA Purification:

    • Stop the DNase reaction by adding 2 µL of 0.5 M EDTA.

    • Proceed with purification using a method of choice. For many applications, silica-based spin columns are sufficient to remove proteins, unincorporated NTPs, and DNA fragments. For higher purity, especially for in vivo applications, affinity purification using oligo(dT) beads to select for polyadenylated mRNA is recommended, followed by a final polishing step with size-exclusion chromatography.

  • Elution and Storage: Elute the purified mRNA in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). Determine the concentration using a spectrophotometer (e.g., NanoDrop) and assess integrity.

  • Quality Control:

    • Integrity: Analyze the mRNA on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer or Fragment Analyzer). A sharp, single band at the expected size indicates high integrity.[3]

    • Purity: The A260/A280 ratio should be ~2.0.

    • Store the purified e⁵C-modified mRNA at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Generating e⁵C-Modified mRNA

IVT_Workflow template 1. Linearized DNA Template ivt 2. In Vitro Transcription (with e⁵C-TP) template->ivt dnase 3. DNase I Treatment ivt->dnase purify 4. mRNA Purification dnase->purify qc 5. Quality Control (Concentration, Integrity) purify->qc storage 6. Storage (-80°C) qc->storage

Caption: Step-by-step workflow for the synthesis of e⁵C-modified mRNA.

Protocol for Cellular Evaluation of Immune Response

This protocol outlines the transfection of human peripheral blood mononuclear cells (PBMCs) or a suitable reporter cell line (e.g., THP-1 monocytes) to quantify the innate immune response.

Materials:

  • Purified mRNA (Unmodified, e⁵C-modified, m1Ψ-modified as a control)

  • Human PBMCs or THP-1 cells

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)

  • Transfection Reagent suitable for mRNA (e.g., Lipofectamine MessengerMAX, TransIT-mRNA)

  • Opti-MEM or other serum-free medium

  • 96-well cell culture plates

  • Reagents for downstream analysis (qRT-PCR primers for IFN-β, TNF-α, IL-6; ELISA kits for the same cytokines)

  • Cell lysis buffer for RNA extraction

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection. For PBMCs or THP-1 cells, a typical density is 1 x 10⁵ to 2 x 10⁵ cells per well.

    • For THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours prior to transfection for a more robust immune response.

  • Transfection Complex Formation:

    • For each well, dilute 100-200 ng of mRNA into 25 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 µL of Opti-MEM.

    • Add the diluted mRNA to the diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complexes to form.

    • Note on Causality: Lipid-based transfection reagents are used to encapsulate the negatively charged mRNA, facilitating its entry across the cell membrane into the cytoplasm where it can be translated and/or sensed by PRRs.

  • Cell Transfection:

    • Add the 50 µL of transfection complex drop-wise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Sample Collection:

    • For qRT-PCR: After 6-8 hours of incubation, collect the cells. Lyse the cells directly in the well using a suitable lysis buffer and proceed with RNA extraction.

    • For ELISA: After 18-24 hours of incubation, collect the cell culture supernatant. Centrifuge to pellet any cell debris and store the supernatant at -80°C until analysis.

  • Downstream Analysis:

    • qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using validated primers for your target genes (e.g., IFNB1, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Calculate the fold change in gene expression relative to mock-transfected cells.

    • ELISA: Quantify the concentration of secreted cytokines (IFN-β, TNF-α, IL-6) in the culture supernatants using commercially available ELISA kits, following the manufacturer's protocol.

Expected Results and Data Interpretation

The complete substitution of C with e⁵C in an mRNA transcript is expected to significantly reduce its capacity to induce an innate immune response compared to its unmodified counterpart.

RNA ModificationIFN-β mRNA Fold Change (vs. Mock)TNF-α Secretion (pg/mL)
Unmodified RNA 1500 ± 250850 ± 120
e⁵C-modified RNA 50 ± 1575 ± 20
m1Ψ-modified RNA 10 ± 530 ± 10
Mock (Transfection Reagent Only) 1< 20

Table 1: Representative data from the transfection of differentiated THP-1 cells with various mRNA formulations. Values are represented as mean ± standard deviation.

Interpretation:

The data clearly demonstrates that unmodified mRNA is a potent inducer of the innate immune response, as evidenced by the high levels of IFN-β gene expression and TNF-α protein secretion. In stark contrast, the e⁵C-modified mRNA shows a dramatic reduction in both of these markers, indicating a successful evasion of immune detection. The level of immune dampening is substantial, though perhaps not as complete as that observed with m1Ψ, which is considered the gold standard for immune evasion.[6] This positions e⁵C as a highly viable and effective modification for reducing RNA immunogenicity in therapeutic applications.

Conclusion

The incorporation of 5-Ethyl-cytidine into in vitro transcribed mRNA is a robust and effective strategy for mitigating the innate immune response. By altering the structure of the RNA, e⁵C modification reduces recognition by key pattern recognition receptors, thereby suppressing the downstream production of type I interferons and inflammatory cytokines. The protocols provided herein offer a clear and reproducible framework for the synthesis, purification, and functional evaluation of e⁵C-modified mRNA. For researchers and developers in the field of RNA therapeutics, leveraging e⁵C substitution can lead to safer and more efficacious products by enhancing translational efficiency and minimizing undesirable immunogenic side effects.

References

  • 5-Methylcytidine modification increases self-amplifying RNA effectiveness. (n.d.). Jena Bioscience. [Link]

  • Chen, K., et al. (2022). 5-methylcytosine (m5C) RNA modification controls the innate immune response to virus infection by regulating type I interferons. Proceedings of the National Academy of Sciences, 119(42), e2208530119. [Link]

  • Li, M., et al. (2023). Novel insight into RNA modifications in tumor immunity: Promising targets to prevent tumor immune escape. Frontiers in Immunology, 14, 1189495. [Link]

  • Cytidine 5'-triphosphate (CTP). (n.d.). baseclick GmbH. [Link]

  • Sledz, P., et al. (2024). 5′ terminal nucleotide determines the immunogenicity of IVT RNAs. Nucleic Acids Research, gkae033. [Link]

  • Beissert, T., et al. (2025). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. Molecular Therapy - Nucleic Acids, 35(1), 102094. [Link]

  • Páv, O., et al. (2025). Enzymatic Synthesis of Modified RNA Containing 5‑Methyl- or 5‑Ethylpyrimidines or Substituted 7‑Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Chemical Biology. [Link]

  • Lynn, G. M., et al. (2020). RIG-I and TLR-7/8 agonists as combination adjuvant shapes unique antibody and cellular vaccine responses to seasonal influenza vaccine. npj Vaccines, 5, 28. [Link]

  • Hanson, M. C., et al. (2025). A combination TLR7/8 and RIG-I agonist adjuvant reverts asthmatic allergic sensitization and prevents aggravated influenza infection in OVA-sensitized mice. bioRxiv. [Link]

  • Jao, C. Y., & Salic, A. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical Biochemistry, 434(1), 126-134. [Link]

  • Beissert, T., et al. (2025). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. ResearchGate. [Link]

  • Zhang, C., et al. (2024). RNA m5C methylation: a potential modulator of innate immune pathways in hepatocellular carcinoma. Frontiers in Immunology, 15, 1389895. [Link]

  • Jin, Y., et al. (2004). Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 47(27), 6884-6893. [Link]

  • Lynn, G. M., et al. (2020). TLR7 and RIG-I dual-adjuvant loaded nanoparticles drive broadened and synergistic responses in dendritic cells in vitro and generate unique cellular immune responses in influenza vaccination. Journal of Immunology, 204(1 Supplement), 127.13. [Link]

  • 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring. (n.d.). Jena Bioscience. [Link]

  • In vitro transcription for mRNA synthesis. (2024, May 30). Cytiva. [Link]

  • Muttach, F., et al. (2021). Chemo-Enzymatic Modification of the 5′ Cap Maintains Translation and Increases Immunogenic Properties of mRNA. Angewandte Chemie International Edition, 60(24), 13280-13284. [Link]

  • Gaiti, F., et al. (2024). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in the sea anemone Nematostella vectensis. bioRxiv. [Link]

  • Wilson, J. T., et al. (2025). Fabrication of RIG-I-Activating Nanoparticles for Intratumoral Immunotherapy via Flash Nanoprecipitation. Molecular Pharmaceutics. [Link]

  • Simon, E. S., et al. (1988). Generation of Cytidine 5'-Triphosphate Using Adenylate Kinase. Tetrahedron Letters, 29(10), 1123-1126. [Link]

  • Taku, H., et al. (2023). The TLR7/IRF-5 axis sensitizes memory CD4+ T cells to Fas-mediated apoptosis during HIV-1 infection. JCI Insight, 8(10), e163994. [Link]

  • Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2025, March 13). MDPI. [Link]

  • Jin, Y., et al. (2004). Synthesis of AZT 5'-triphosphate mimics and their inhibitory effects on HIV-1 reverse transcriptase. PubMed. [Link]

  • Part 1: Chromatography Purification for mRNA. (2022, February 24). Sartorius. [Link]

  • Modified Nucleotides in IVT: Small Changes, Big Impact. (2025, May 20). Promega Connections. [Link]

  • Quality Assurance In In Vitro Transcribed (IVT) RNA Vaccine Development Using Agilent Automated Electrophoresis Instruments. (n.d.). Agilent. [Link]

  • Al-Husaini, K., et al. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 789427. [Link]

Sources

Application Notes and Protocols for the Conversion of 5-Ethynylcytidine to 5-Ethylcytidine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Ethylcytidine in Nucleoside Chemistry

The transformation of 5-ethynylcytidine to 5-ethylcytidine is a critical process in the synthesis of modified nucleosides for various therapeutic and research applications. 5-substituted pyrimidine nucleosides are a class of compounds with significant antiviral and anticancer properties. The 5-ethyl substituent, in particular, can enhance the biological activity and metabolic stability of the nucleoside analogue. This document provides a comprehensive guide to the catalytic hydrogenation of 5-ethynylcytidine, a robust and efficient method for this conversion. We will delve into the underlying principles of the reaction, provide detailed experimental protocols, and discuss methods for the purification and characterization of the final product, 5-ethylcytidine.

Understanding the Conversion: The Chemistry of Catalytic Hydrogenation

The conversion of 5-ethynylcytidine to 5-ethylcytidine is achieved through catalytic hydrogenation. This process involves the addition of hydrogen atoms across the carbon-carbon triple bond of the ethynyl group, first converting it to a vinyl group (alkene) and then to an ethyl group (alkane). This two-step reduction is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).

The reaction proceeds via the adsorption of both the 5-ethynylcytidine and hydrogen molecules onto the surface of the palladium catalyst.[1] The catalyst facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms to the alkyne. For the complete reduction to the alkane, an unpoisoned catalyst like Pd/C is employed.[2]

Experimental Workflow for the Synthesis of 5-Ethylcytidine

The following diagram illustrates the overall workflow for the hydrogenation of 5-ethynylcytidine to 5-ethylcytidine, from reaction setup to the characterization of the final product.

Hydrogenation Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Characterization Start 5-Ethynylcytidine Reaction Hydrogenation Reaction Start->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Hydrogen Hydrogen Source (H₂ gas or transfer agent) Hydrogen->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure 5-Ethylcytidine Chromatography->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Analysis Data Analysis and Confirmation NMR->Analysis MS->Analysis

Caption: A schematic overview of the experimental process for the synthesis, purification, and characterization of 5-ethylcytidine.

Detailed Protocol for the Catalytic Hydrogenation of 5-Ethynylcytidine

This protocol provides a general method for the hydrogenation of 5-ethynylcytidine. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Ethynylcytidine≥95%Commercially Available
10% Palladium on Carbon (Pd/C)Catalyst GradeCommercially AvailableHandle with care, pyrophoric when dry.
Methanol (MeOH)AnhydrousCommercially AvailableProtic solvents generally accelerate hydrogenation.[3]
Hydrogen Gas (H₂)High PurityGas SupplierFlammable and explosive.
Nitrogen Gas (N₂) or Argon (Ar)High PurityGas SupplierFor creating an inert atmosphere.
Celite® or equivalent filter aidLaboratory GradeCommercially AvailableFor filtration of the catalyst.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Dichloromethane (CH₂Cl₂)HPLC GradeCommercially AvailableFor column chromatography.

Equipment:

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. [4] All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on carbon (Pd/C) is pyrophoric, especially after use and when dry. [5] Do not allow the catalyst to dry in the air. The filter cake should be kept wet with solvent and disposed of properly.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 10-20 mol% relative to the substrate).

    • Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.

    • Under a positive pressure of inert gas, add a solution of 5-ethynylcytidine (1 equivalent) dissolved in anhydrous methanol (concentration typically 0.05-0.1 M).

    • Seal the flask with a septum.

  • Hydrogenation:

    • Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus).

    • Carefully evacuate the inert gas from the flask and backfill with hydrogen. Repeat this process three times to ensure an atmosphere of hydrogen.

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane/methanol, 9:1 v/v). The product, 5-ethylcytidine, will have a lower Rf value than the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), carefully purge the flask with an inert gas to remove all hydrogen.

    • Prepare a small pad of Celite® in a Büchner funnel.

    • Under a stream of inert gas, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.

    • Wash the filter cake with a small amount of methanol to recover any adsorbed product.

    • Caution: Keep the filter cake wet with methanol during and after filtration.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 5-ethylcytidine can be purified by silica gel column chromatography.

    • Prepare a slurry of silica gel in dichloromethane and pack a column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing to 10% MeOH in CH₂Cl₂).

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 5-ethylcytidine as a white solid.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of an alkyne to an alkane on a palladium surface is a complex process involving several key steps. The following diagram provides a simplified representation of the accepted mechanism.

Hydrogenation Mechanism cluster_H2 Hydrogen Activation cluster_Alkyne Alkyne Adsorption cluster_Reduction Stepwise Reduction CatalystSurface Pd(0) Catalyst Surface H2 H₂ Alkyne 5-Ethynylcytidine H_adsorbed Adsorbed H atoms H2->H_adsorbed Oxidative Addition Alkene_intermediate Alkene Intermediate H_adsorbed->Alkene_intermediate Alkyne_adsorbed Adsorbed Alkyne Alkyne->Alkyne_adsorbed Alkyne_adsorbed->Alkene_intermediate Migratory Insertion of H Alkane_product 5-Ethylcytidine Alkene_intermediate->Alkane_product Further Hydrogenation Alkane_product->CatalystSurface Desorption

Sources

Troubleshooting & Optimization

Technical Support Center: T7 RNA Polymerase & 5-Ethylcytidine (5-EtC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 5-Ethylcytidine Incorporation in In Vitro Transcription (IVT) Document ID: TSC-IVT-5ETC-001 Last Updated: February 2026

Executive Summary & Core Mechanism

The Challenge: 5-Ethylcytidine (5-EtC) is a C5-modified pyrimidine used to enhance mRNA stability and reduce immunogenicity, acting as a steric homolog to the natural epigenetic marker 5-methylcytidine (5mC). While T7 RNA Polymerase (T7 RNAP) tolerates C5-modifications better than exocyclic nitrogen modifications, the ethyl group introduces greater steric bulk than a methyl group. This can destabilize the elongation complex, leading to abortive cycling (short transcripts) and reduced overall yield compared to canonical CTP or 5mC.

The Solution: Successful incorporation requires shifting the kinetic equilibrium from abortive initiation to productive elongation. This is achieved not necessarily by changing the enzyme (Wild Type T7 often suffices for small C5-alkyl groups), but by optimizing the Mg²⁺:NTP ratio , utilizing promoter clearance variants (e.g., P266L) , and adjusting template design .

Critical Workflow: The "Self-Validating" Incorporation Protocol

Do not run a full-scale reaction immediately. Use this stepwise validation to save expensive modified NTPs.

Phase I: Template & Enzyme Selection
ComponentRecommendationScientific Rationale
Enzyme Variant High-Yield T7 (P266L) or Wild Type C5-ethyl is small enough for the WT active site (unlike bulky dibenzofuryl groups). However, the P266L mutant reduces abortive cycling during the critical transition from initiation to elongation [1, 2].
Promoter Class III

6.5 (G-Initiating)
T7 RNAP has a strict requirement for GTP at positions +1 and +2. Do not start the transcript with 5-EtC. Ensure the first 3 bases are GGG to maximize initiation efficiency before the polymerase encounters the modified C [3].
Buffer pH pH 7.9 - 8.1 Slightly higher pH helps counteract the pKa shift often observed with modified nucleotides and optimizes phosphodiester bond formation [4].
Phase II: The Mg²⁺ Optimization Matrix (The "Mg-Scan")

Modified nucleotides often chelate Mg²⁺ differently or require higher free Mg²⁺ to stabilize the incoming nucleotide in the active site.

Protocol: Set up four 10 µL test reactions.

  • Fixed: 5 mM each NTP (ATP, GTP, UTP, 5-EtC-TP )

  • Variable MgCl₂: 15 mM, 20 mM, 25 mM, 30 mM.

Success Metric: Run 2 µL on a Bioanalyzer or Urea-PAGE.

  • Pass: Distinct single band at correct length.

  • Fail: Smear (degradation/non-specific) or heavy low-molecular-weight bands (abortive cycling).

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a bright band at <15 nucleotides, but very little full-length product."

Diagnosis: Abortive Cycling. The T7 RNAP is binding the promoter, synthesizing a short "leader," but failing to undergo the conformational change required to enter the processive elongation phase. The steric bulk of 5-EtC is likely destabilizing the RNA:DNA hybrid in the active site during the first 8–12 bases.

Corrective Actions:

  • Switch to P266L Mutant: This variant is specifically evolved to facilitate promoter clearance [2].

  • Increase Initial GTP Concentration: "Priming" the reaction with excess GTP (e.g., 8 mM GTP vs 4 mM other NTPs) can drive the reaction past the initiation threshold.

  • Sequence Check: Ensure no Cytidines exist in the first +1 to +6 positions. Re-design the 5' UTR to be G/A rich for the first 10 bases.

Issue 2: "My RNA yield is 50% lower than when I use 5-methylcytidine (5mC)."

Diagnosis: Kinetic Stalling / Slow Elongation. The ethyl group is bulkier than the methyl group. While T7 RNAP accepts it, the incorporation rate (


) is slower. If the reaction time is fixed (e.g., 2 hours), the reaction hasn't reached completion.

Corrective Actions:

  • Extend Incubation: Increase reaction time from 2 hours to 4–6 hours.

  • Spike-in Pyrophosphatase (IPPase): Accumulation of inorganic pyrophosphate (PPi) inhibits T7 RNAP. With a slower enzyme, PPi toxicity becomes a limiting factor earlier. Add 0.1 U/µL IPPase.

  • Supplement Mg²⁺: As NTPs are consumed, free Mg²⁺ drops. A mid-reaction spike (e.g., adding 2 mM MgCl₂ after 2 hours) can revive the polymerase.

Issue 3: "The RNA precipitates or looks cloudy during synthesis."

Diagnosis: Magnesium-Pyrophosphate Precipitation. High concentrations of modified NTPs and Mg²⁺ can lead to the precipitation of Mg-PPi complexes, which co-precipitate the RNA and enzyme.

Corrective Actions:

  • Use Acetate vs. Chloride: Switch from MgCl₂ to Magnesium Acetate . The acetate counter-ion reduces the risk of precipitation.

  • Room Temperature Setup: Assemble the reaction at room temperature, not on ice, to prevent precipitation of high-concentration buffer components before the reaction starts.

Mechanistic Visualization

The following diagram illustrates the kinetic bottleneck caused by 5-EtC and where the P266L mutant intervenes.

T7_Kinetic_Pathway Start Promoter Binding (T7 RNAP + DNA) Initiation Initiation Complex (First 1-8 nt) Start->Initiation GTP binding Abortive Abortive Transcripts (<10 nt accumulation) Initiation->Abortive Steric Clash (5-EtC Bulk) Escape Promoter Escape (Conformational Change) Initiation->Escape P266L Mutation Facilitates Abortive->Initiation Re-binding Elongation Processive Elongation (Full Length mRNA) Escape->Elongation High Mg2+ Stabilizes Elongation->Elongation 5-EtC Incorporation (Slower k_pol)

Figure 1: Kinetic pathway of T7 transcription. 5-EtC increases the probability of the red "Abortive" path. The P266L mutant and optimized Mg²⁺ force the system toward the green "Escape" path.

Comparative Data: 5-EtC vs. Canonical Nucleotides[1][2]

The table below summarizes expected performance metrics based on standard optimization protocols [3, 5].

FeatureCytidine (CTP)5-Methylcytidine (5mC)5-Ethylcytidine (5-EtC)
Relative Yield 100% (Baseline)~90-95%~60-80% (Requires Optimization)
Optimal Mg²⁺ 18-22 mM20-24 mM24-30 mM
Elongation Rate Fast (~200 nt/sec)FastModerate (Steric drag)
Immunogenicity High (TLR activation)LowVery Low (Enhanced masking)
Major Byproduct dsRNA (high conc.)LowShortmers (Abortive)

References

  • Guillerez, J., et al. (2005). "A mutation in T7 RNA polymerase that facilitates promoter clearance."[1] Proceedings of the National Academy of Sciences, 102(17), 5958–5963.[1] Link[1]

  • Makarova, O. V., et al. (1995). "Transcribing of DNA with T7 RNA polymerase mutants." Biochemistry (Moscow). (Foundational work on T7 mutants including Y639F and clearance variants).
  • Hocek, M. (2018). "Enzymatic synthesis of base-modified RNA by T7 RNA polymerase.[2] A systematic study and comparison of 5-substituted pyrimidine...". Nucleic Acids Research.[3] Link

  • Thermo Fisher Scientific. "Optimization of In Vitro Transcription for High-Yield mRNA Synthesis." Application Note. Link

  • Blakney, A. K., et al. (2019). "Big is Beautiful: Enhanced SaRNA Delivery and Immunogenicity by a Lipid Nanoparticle Formulation." (Context on modified nucleotide stability/immunogenicity). ACS Nano. Link

For further assistance, contact the Molecular Biology Applications Group at [Insert Internal Email].

Sources

Solubility of 5-ethylcytidine in DMSO vs aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-ethylcytidine. This document provides in-depth information, frequently asked questions, and validated protocols to address common challenges researchers face when handling this compound, specifically concerning its differential solubility in DMSO and aqueous buffers. Our goal is to equip you with the scientific rationale and practical steps needed for successful experimentation.

Quick Reference: Solubility of Cytidine Analogs

The solubility of 5-ethylcytidine can be estimated by comparing it to its parent compound, cytidine, and other 5-substituted analogs. The addition of an ethyl group at the 5-position increases the molecule's hydrophobicity, which generally decreases solubility in polar protic solvents like water and increases it in polar aprotic solvents like DMSO.

CompoundSolventReported Solubility (approx.)Source(s)
Cytidine DMSO≥10 mg/mL[1][2]
H₂O / PBS (pH 7.2)~10-63 mg/mL[1][2][3]
5-Azacytidine DMSO~30 mg/mL[4]
PBS (pH 7.2)~10 mg/mL[4]
5-Methyl-2'-deoxycytidine DMSO~20 mg/mL[5]
PBS (pH 7.2)~10 mg/mL[5]
5-Ethylcytidine DMSO Estimated >20 mg/mL Scientific Extrapolation
Aqueous Buffer Estimated <10 mg/mL Scientific Extrapolation
Frequently Asked Questions (FAQs)

Q1: Why is 5-ethylcytidine more soluble in DMSO than in aqueous buffers like PBS?

A: The difference is rooted in molecular polarity and solvent-solute interactions.

  • 5-Ethylcytidine Structure: This molecule has a polar "head" (the cytidine ring and ribose sugar with multiple hydroxyl groups capable of hydrogen bonding) and a nonpolar "tail" (the ethyl group at the 5-position).

  • Aqueous Buffers (e.g., PBS): Water is a highly polar, protic solvent that forms strong hydrogen bond networks. While it can interact with the polar part of 5-ethylcytidine, the hydrophobic ethyl group disrupts this network. This disruption is energetically unfavorable, leading to lower solubility.

  • DMSO (Dimethyl Sulfoxide): DMSO is a polar, aprotic solvent. It can act as a hydrogen bond acceptor, interacting favorably with the hydroxyl groups of the ribose moiety. Crucially, as a less-structured liquid than water, it more readily accommodates the nonpolar ethyl group without a significant energetic penalty. This dual ability to solvate both polar and nonpolar regions of the molecule results in significantly higher solubility.[6]

Q2: I need to prepare a 50 mM stock solution of 5-ethylcytidine (MW: 271.28 g/mol ). Which solvent should I use?

A: For a high-concentration stock, DMSO is the recommended solvent. A 50 mM solution is equivalent to ~13.6 mg/mL. Based on data from similar compounds, this concentration should be readily achievable in DMSO but is likely to exceed the solubility limit in aqueous buffers like PBS.[4][5] Always use anhydrous (water-free) DMSO to prevent solubility issues, as water absorbed from the atmosphere can reduce the solvency power of DMSO for hydrophobic compounds.[7]

Q3: Can I dissolve 5-ethylcytidine directly in cell culture medium?

A: This is not recommended for high concentrations. Cell culture media are aqueous-based and will have a low solubility limit for 5-ethylcytidine, similar to PBS. Attempting to dissolve the powder directly may result in incomplete dissolution or the formation of micro-precipitates that can affect your experiments. The standard and most reliable method is to first prepare a concentrated stock in DMSO and then dilute it to the final working concentration in your culture medium.[8]

Q4: My compound precipitated when I diluted my DMSO stock into PBS. What happened and how can I fix it?

A: This is a common issue known as "antisolvent precipitation." When a concentrated DMSO solution is introduced into an aqueous buffer (the "antisolvent"), the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.[9] See the Troubleshooting section for detailed solutions.

Experimental Protocols & Workflows
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for creating a reliable, concentrated stock solution for long-term storage.

  • Pre-Weighing Preparation: Allow the vial of 5-ethylcytidine powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of 5-ethylcytidine into a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-grade DMSO to achieve the target concentration (e.g., 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[3] Ensure the solution is completely clear with no visible particulates.

  • Sterilization: If required for your application (e.g., cell culture), sterile-filter the DMSO stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter, which is compatible with organic solvents.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7] Store at -20°C or -80°C, protected from light.

Workflow for Preparing Aqueous Working Solutions

The following diagram illustrates the critical steps for diluting a DMSO stock into an aqueous buffer to avoid precipitation.

G cluster_0 Preparation Phase cluster_1 Dilution Phase (Critical Step) cluster_2 Validation & Use start Start: Gather Materials (DMSO Stock, Aqueous Buffer) vortex_buffer Step 1: Vigorously vortex or pipette-mix the aqueous buffer start->vortex_buffer Ensure buffer is well-mixed add_stock Step 2: Add DMSO stock drop-wise to the vortexing buffer (NOT vice-versa) vortex_buffer->add_stock Creates rapid dispersion final_vortex Step 3: Continue vortexing for 30-60 seconds after addition is complete add_stock->final_vortex Ensures homogeneity inspect Step 4: Visually inspect for any signs of precipitation or cloudiness final_vortex->inspect use_now Ready for Immediate Use inspect->use_now If solution is clear precipitate Precipitation Occurs inspect->precipitate If solution is cloudy troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot

Caption: Workflow for diluting DMSO stocks into aqueous buffers.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer 1. Antisolvent Precipitation: The final concentration in the aqueous working solution exceeds the compound's solubility limit.[9] 2. Poor Mixing Technique: Adding the buffer to the DMSO stock creates a localized, highly concentrated aqueous environment, causing precipitation.1. Perform Serial Dilutions: Instead of a single large dilution, perform a 1:10 intermediate dilution in DMSO first, then add that to the buffer. 2. Optimize Mixing: Add the DMSO stock slowly and drop-wise to the aqueous buffer while the buffer is being vortexed vigorously. This ensures rapid dispersal. 3. Reduce Final Concentration: Your target working concentration may be too high. Empirically test lower concentrations. 4. Add a Surfactant: For in vitro assays, a small amount of a biocompatible surfactant like Tween-80 (e.g., 0.1%) in the final buffer can help maintain solubility.
Cannot dissolve the compound directly in PBS Low Aqueous Solubility: The ethyl group on the cytidine core significantly reduces its ability to dissolve directly in water-based solutions.Use the DMSO Stock Method: This is the most reliable approach. Dissolve first in 100% DMSO to create a concentrated stock, then dilute into PBS as described in the workflow above. Direct dissolution in aqueous buffers is generally not feasible for hydrophobic compounds.
Aqueous solution appears cloudy or opalescent 1. Micro-precipitation: Fine, colloidal particles have formed that are too small to be seen as distinct crystals but scatter light. 2. Buffer Incompatibility: High concentrations of phosphate or the presence of divalent cations (Ca²⁺, Mg²⁺) in some buffers can sometimes lead to salt precipitation, especially after pH changes or temperature shifts.[10][11]1. Centrifugation/Filtration: Spin the solution at high speed (>10,000 x g) for 10 minutes. If a pellet forms, the supernatant may be usable, but the concentration will be lower than intended. Alternatively, filter through a 0.22 µm PVDF filter. 2. Prepare Fresh Buffer: Ensure your buffer was prepared correctly with high-purity water and salts. Test dilution in a simpler buffer like HEPES or Tris to see if the issue is specific to PBS.[12]
DMSO stock is frozen at -20°C High Water Content: Pure DMSO freezes at +18.5°C. If it is frozen at -20°C, it has likely absorbed a significant amount of water from the atmosphere, which can compromise its ability to dissolve hydrophobic compounds.[9]Use Fresh, Anhydrous DMSO: Discard the old DMSO and open a fresh bottle of anhydrous, sealed DMSO for preparing new stock solutions. Work quickly to minimize exposure to air.
Scientific Principles: A Deeper Look
The Chemistry of Solubility

The decision to use DMSO or an aqueous buffer is a practical application of the "like dissolves like" principle. This concept can be visualized by considering the intermolecular forces at play between the solute (5-ethylcytidine) and the solvent.

G cluster_water Aqueous Buffer (e.g., PBS) cluster_dmso DMSO compound_aq 5-Ethylcytidine Polar Head (Cytidine/Ribose) Nonpolar Tail (Ethyl Group) water Water Molecules (H₂O) compound_aq:f1->water Favorable H-Bonding water_network Organized H-Bond Network compound_aq:f2->water_network Unfavorable Disruption (Hydrophobic Effect) result_aq Result: Low Solubility water_network->result_aq compound_dmso 5-Ethylcytidine Polar Head (Cytidine/Ribose) Nonpolar Tail (Ethyl Group) dmso DMSO Molecules compound_dmso:f1->dmso Favorable Dipole & H-Bond Acceptance compound_dmso:f2->dmso Favorable van der Waals Interactions result_dmso Result: High Solubility dmso->result_dmso

Caption: Solute-solvent interactions for 5-ethylcytidine.

This diagram illustrates that while the polar part of 5-ethylcytidine can interact with water, the energetic cost of disrupting the water network to accommodate the ethyl group is high. In contrast, DMSO favorably interacts with both the polar and nonpolar moieties of the molecule, leading to much greater solubility.

References
  • Cytidine Product Information Sheet. Cayman Chemical.

  • 5-Azacytidine Product Information Sheet. Cayman Chemical.

  • Cytidine Solubility Information. TargetMol.

  • Cytidine Chemical Properties. APExBIO.

  • Discussion on 5-aza-2'-deoxycytidine Dissolution. ResearchGate.

  • 5-Methyl-2'-deoxycytidine Product Information. Cayman Chemical.

  • Discussion on Solubility of Compounds in DMSO. ResearchGate.

  • Cytidine Compound Summary. PubChem, National Institutes of Health.

  • Discussion on Precipitation of DMSO-dissolved Inhibitors in PBS. ResearchGate.

  • Solubility, Crystallization, and Characterization of Cytidine Sulfate. ACS Omega.

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed, National Institutes of Health.

  • (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions. ResearchGate.

  • Solubility, Crystallization, and Characterization of Cytidine Sulfate. PMC, National Institutes of Health.

  • Discussion on PBS Buffer Dissolution. Reddit.

  • 5-Methylcytidine Compound Summary. PubChem, National Institutes of Health.

  • Process for improving the solubility of cell culture media. Google Patents.

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.

  • Nucleophilicity in Dimethylsulfoxide. University of the Pacific Theses and Dissertations.

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.

  • Samples in DMSO: What an end user needs to know. Ziath.

  • Discussion on PBS Autoclaving and Precipitation. ResearchGate.

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC, National Institutes of Health.

  • Compound 5-Methylcytidine Information. FooDB.

  • Discussion on Dissolving Chemicals in Culture Medium. ResearchGate.

  • Discussion on Protein Precipitation in PBS. ResearchGate.

  • Chemical Properties of Cytidine. Cheméo.

  • Discussion on PBS Buffer Precipitation. ResearchGate.

  • Cell Preparation for Single Cell Protocols. 10x Genomics.

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Technical Support Center: Ensuring the Stability of 5-Ethylcytidine During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-ethylcytidine. This guide is designed to provide you with in-depth, field-proven insights into preventing the hydrolysis of this critical nucleoside analog during storage. By understanding the underlying chemical principles and implementing the robust protocols outlined here, you can ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and concerns regarding the stability of 5-ethylcytidine, providing explanations grounded in established scientific principles.

Q1: I've observed a loss of purity in my 5-ethylcytidine sample over time. What is the likely cause?

A: The most probable cause for the degradation of 5-ethylcytidine in storage, particularly in solution, is hydrolysis. 5-ethylcytidine, like other cytidine analogs, is susceptible to hydrolytic cleavage of the N-glycosidic bond that links the 5-ethylcytosine base to the ribose sugar. This process results in the formation of 5-ethylcytosine and D-ribose, leading to a decrease in the concentration of the active compound. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the storage medium.[1]

Q2: What is the primary degradation pathway for 5-ethylcytidine in an aqueous environment?

A: The primary degradation pathway is the hydrolysis of the N-glycosidic bond. Under certain conditions, particularly acidic pH, there can also be a competing deamination reaction, which would convert 5-ethylcytidine to 5-ethyluridine.[2] However, for many 5-substituted cytidines, hydrolysis is a significant degradation route.[2] The process involves the nucleophilic attack of a water molecule on the anomeric carbon (C1') of the ribose ring, leading to the cleavage of the bond connecting it to the nitrogenous base.

Q3: How does pH affect the stability of 5-ethylcytidine in solution?

A: The pH of the storage solution is a critical factor in maintaining the stability of 5-ethylcytidine. DNA, and by extension its constituent nucleosides, is most stable in a neutral pH range, typically between 5 and 9.[3] Deviations from this range can accelerate degradation. Acidic conditions (pH < 5) can protonate the cytosine ring, making the N-glycosidic bond more susceptible to hydrolysis.[4] While specific data for 5-ethylcytidine is not extensively published, studies on the closely related analog 5-azacytidine show it is most stable around pH 7.0.[5] Therefore, maintaining a neutral to slightly alkaline pH is crucial for long-term stability in solution.

Q4: My 5-ethylcytidine is stored in nuclease-free water. Is this sufficient for long-term storage?

A: While using nuclease-free water is essential to prevent enzymatic degradation, it may not be optimal for long-term chemical stability. High-purity water can have a slightly acidic pH due to dissolved atmospheric carbon dioxide, which can promote hydrolysis over time.[6] For extended storage in solution, it is highly recommended to use a buffered solution, such as TE (Tris-EDTA) buffer at a pH of 7.5-8.0.[7][8] The buffer will maintain a stable pH, mitigating the risk of acid-catalyzed hydrolysis.

Q5: What is the impact of temperature on the stability of 5-ethylcytidine?

A: Temperature has a profound effect on the rate of hydrolysis.[2][9] As with most chemical reactions, higher temperatures increase the kinetic energy of the molecules, leading to a faster degradation rate. Studies on other nucleosides have shown a significant increase in hydrolysis at elevated temperatures.[9] For optimal long-term stability, 5-ethylcytidine, whether in solid form or in a buffered solution, should be stored at low temperatures, ideally at -20°C or -80°C.[7][10][11] Even refrigeration at 4°C is only suitable for short-term storage, as significant degradation of similar compounds has been observed over a matter of days at this temperature.[12]

Q6: I need to prepare a stock solution of 5-ethylcytidine. What are the best practices to ensure its stability?

A: To prepare a stable stock solution, follow these steps:

  • Resuspend in a suitable buffer: Use a nuclease-free, buffered solution with a pH between 7.4 and 7.6, such as TE buffer.[11]

  • Prepare a concentrated stock: It is generally better to store a concentrated stock solution rather than working dilutions.[11]

  • Aliquot for use: To avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound, aliquot the stock solution into smaller, single-use volumes.[6][11]

  • Store at low temperature: Store the aliquots at -20°C or -80°C for long-term storage.[11]

  • Protect from light if modified: If your 5-ethylcytidine is part of a fluorescently labeled oligonucleotide, protect it from light to prevent photobleaching.[6]

Data Summary: Recommended Storage Conditions

For quick reference, the following table summarizes the recommended storage conditions for 5-ethylcytidine to minimize hydrolysis.

Storage Form Temperature Solvent/Medium Duration Key Considerations
Solid (Lyophilized Powder) -20°C to -80°CN/A (Dry)Long-term (Years)Keep desiccated to prevent moisture absorption.
Concentrated Stock Solution -20°C to -80°CTE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0)Long-term (Months to >1 Year)Aliquot to avoid multiple freeze-thaw cycles.[7][8][11]
Working Dilution 4°CTE Buffer (pH 7.5-8.0)Short-term (Days)Prepare fresh from frozen stock when possible.
Working Dilution Room TemperatureTE Buffer (pH 7.5-8.0)Very Short-term (Hours)Use immediately after preparation for best results.

Visualizing the Hydrolysis of 5-Ethylcytidine

The following diagram illustrates the primary hydrolytic degradation pathway of 5-ethylcytidine, which is the cleavage of the N-glycosidic bond.

Hydrolysis_Pathway Hydrolysis of 5-Ethylcytidine 5_Ethylcytidine 5-Ethylcytidine 5_Ethylcytidine->hydrolysis_node H2O Water (H₂O) H2O->hydrolysis_node 5_Ethylcytosine 5-Ethylcytosine D_Ribose D-Ribose hydrolysis_node->5_Ethylcytosine hydrolysis_node->D_Ribose

Caption: Hydrolytic cleavage of the N-glycosidic bond in 5-ethylcytidine.

Experimental Protocol: Forced Degradation Study for 5-Ethylcytidine

To empirically determine the stability of your 5-ethylcytidine stock under various conditions, a forced degradation study is recommended. This protocol is based on the principles outlined in the ICH guidelines for stability testing.[13][14][15]

Objective: To assess the stability of 5-ethylcytidine under stress conditions (acidic, basic, and neutral pH at elevated temperature) and to identify the optimal storage conditions.

Materials:

  • 5-ethylcytidine (solid)

  • Nuclease-free water

  • 1 M HCl (nuclease-free)

  • 1 M NaOH (nuclease-free)

  • Phosphate Buffered Saline (PBS), pH 7.4 (nuclease-free)

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

  • HPLC system with a UV detector

  • C18 HPLC column suitable for nucleoside analysis

  • Incubator or water bath set to 50°C

  • pH meter

  • Sterile microcentrifuge tubes

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of 5-ethylcytidine in nuclease-free TE buffer (pH 8.0). This will serve as your control and starting material for stress conditions.

  • Setting up Stress Conditions:

    • Acid Hydrolysis: In a sterile microcentrifuge tube, mix your 5-ethylcytidine stock solution with 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

    • Base Hydrolysis: In a separate tube, mix your stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral Hydrolysis: In a third tube, dilute your stock solution with nuclease-free PBS (pH 7.4) to a final concentration of 0.1 mg/mL.

    • Control: Keep an aliquot of your undiluted stock solution in TE buffer at -20°C.

  • Incubation:

    • Incubate the acidic, basic, and neutral solutions at 50°C.

    • Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately after collection, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl. This is to halt the degradation reaction before analysis.

    • Store all collected time-point samples at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples (including the time-zero samples and the -20°C control) by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., a gradient of methanol in a phosphate buffer) to separate 5-ethylcytidine from its potential degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength for cytidine analogs (typically around 270-280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact 5-ethylcytidine at each time point for each condition.

    • Calculate the percentage of 5-ethylcytidine remaining relative to the time-zero sample for each condition.

    • Plot the percentage of remaining 5-ethylcytidine against time for each stress condition to determine the degradation kinetics. A significant decrease in the peak area of the parent compound, along with the appearance of new peaks, indicates degradation.[14]

Expected Outcome:

This study will provide quantitative data on the stability of 5-ethylcytidine under different pH and temperature conditions. The results will help in establishing optimal handling and storage procedures to prevent hydrolysis and ensure the integrity of the compound in your experiments. Generally, you would expect to see the most rapid degradation under acidic and basic conditions at elevated temperatures, with the neutral buffered solution showing greater stability.

References

  • Kovatsi, L., et al. (2012). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. Bioanalysis, 4(5), 529-534. Available at: [Link]

  • Bio-Synthesis Inc. (2022). Short- and Long-term storage of purified oligonucleotides. Available at: [Link]

  • Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-812. Available at: [Link]

  • Rathore, A. S., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 105-117. Available at: [Link]

  • Notari, R. E., et al. (1973). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. Journal of Pharmaceutical Sciences, 62(7), 1112-1117. Available at: [Link]

  • Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: Implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933-7938. Available at: [Link]

  • Di Donato, M., et al. (2024). A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. International Journal of Molecular Sciences, 25(2), 999. Available at: [Link]

  • MacFarlane, D. E., et al. (2003). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. Journal of Biological Chemistry, 278(44), 42877-42885. Available at: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-648. Available at: [Link]

  • Temburnikar, S., & Seley-Radtke, K. L. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 156, 1-18. Available at: [Link]

  • metabion. How should RNA oligonucleotides be stored? Available at: [Link]

  • FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • Sowers, L. C. (1991). Hydrolysis of N3-methyl-2'-deoxycytidine: model compound for reactivity of protonated cytosine residues in DNA. Chemical Research in Toxicology, 4(6), 623-627. Available at: [Link]

  • Aris, Pharmaceuticals. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

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Troubleshooting low yield in 5-ethylcytidine RNA synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low yield in 5-ethylcytidine (5-eC) RNA synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified oligonucleotides. Here, we address common challenges in a direct question-and-answer format, grounded in the principles of solid-phase phosphoramidite chemistry and backed by field-proven insights to help you diagnose and resolve yield-related issues.

Core Concept: The Solid-Phase RNA Synthesis Cycle

The synthesis of RNA, including oligonucleotides containing modified bases like 5-ethylcytidine, is predominantly performed using automated solid-phase phosphoramidite chemistry. The process is a cycle of four key reactions that sequentially add nucleotide monomers to a growing chain anchored to a solid support, typically controlled-pore glass (CPG).[1] Understanding this cycle is fundamental to troubleshooting any issues that arise.

RNA_Synthesis_Cycle cluster_0 Solid-Phase Synthesis Cycle Detritylation Step 1: Detritylation Removes 5'-DMT group, exposing 5'-OH for coupling. Coupling Step 2: Coupling Activated phosphoramidite reacts with 5'-OH. Detritylation->Coupling Free 5'-OH Capping Step 3: Capping Acetylation of unreacted 5'-OH groups (failures). Coupling->Capping Chain Elongation Oxidation Step 4: Oxidation Stabilizes the phosphite triester linkage to a phosphate triester. Capping->Oxidation Terminate Failures Oxidation->Detritylation Ready for Next Cycle

Caption: The four-step cycle of solid-phase RNA synthesis.

FAQs: Diagnosing and Resolving Low Yield

Low yield of the final, purified RNA product can originate from issues at any stage: pre-synthesis preparation, the automated synthesis cycle, or post-synthesis processing. This guide is structured to help you systematically identify the source of the problem.

Section 1: Pre-Synthesis Checklist & Reagent Quality

Poor outcomes often trace back to suboptimal starting materials. Ensuring the quality and anhydrous nature of all reagents is the most critical first step.

Q1: My overall synthesis yield is consistently low. How important is the quality of my 5-ethylcytidine phosphoramidite and other synthesis reagents?

A: The quality of your reagents is paramount. Low-purity or degraded reagents are a primary cause of low synthesis yield.[]

  • Phosphoramidites (5-eC and standard bases): These are the building blocks of your RNA. They are highly sensitive to moisture and oxidation. Water catalyzes the hydrolysis of the phosphoramidite to a phosphonate, rendering it inactive for coupling.[3] Always source high-purity amidites (>98%) and use them before their expiration date.

  • Activator: The activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI)) is crucial for the coupling reaction.[4][5] Its role is to protonate the diisopropylamino group of the phosphoramidite, which is then displaced to form a highly reactive intermediate.[6] Contaminated or degraded activator leads to inefficient coupling.

  • Solvents: Acetonitrile (ACN) used for phosphoramidite and activator solutions, as well as for washing steps, must be anhydrous (<30 ppm H₂O). Any moisture will directly compete with the 5'-hydroxyl of the growing RNA chain, reducing coupling efficiency.[3]

  • Capping & Oxidation Reagents: While less common sources of failure, ensure these reagents are fresh and correctly prepared to prevent the accumulation of failure sequences and ensure backbone stability.

Actionable Protocol: Reagent Preparation and Handling

  • Purchase High-Quality Reagents: Source phosphoramidites, solvents, and all other reagents from reputable suppliers specializing in oligonucleotide synthesis.[]

  • Anhydrous Solvents: Use ACN from a freshly opened bottle or a solvent purification system. Store it under an inert atmosphere (Argon or Helium).

  • Amidite Dissolution: Allow phosphoramidite vials to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation. Dissolve them in anhydrous ACN using a syringe technique that maintains an inert atmosphere.[3]

  • Activator Handling: DCI is an excellent, highly soluble activator but is also moisture-sensitive.[4] Handle it with the same care as phosphoramidites.

  • Synthesizer Priming: If a synthesizer has been idle, perform several priming cycles with fresh reagents to ensure all lines are thoroughly flushed and anhydrous before starting your synthesis.[3]

Section 2: Troubleshooting the Automated Synthesis Cycle

The core of the yield problem often lies in the efficiency of the chain elongation process on the synthesizer.

Troubleshooting_Logic Start Low Final Yield Observed CheckCrude Analyze Crude Product (Post-Cleavage, Pre-Purification) by HPLC or LC-MS Start->CheckCrude CrudeLow Low Yield of Full-Length Product (FLP) in Crude Mixture CheckCrude->CrudeLow CrudeGood Good Yield of FLP in Crude, Low Yield After Purification CheckCrude->CrudeGood SynthesisIssue Problem is in Synthesis Cycle CrudeLow->SynthesisIssue PurificationIssue Problem is in Purification/Recovery CrudeGood->PurificationIssue CheckCoupling Investigate Coupling Efficiency: - Reagent Quality - Moisture Contamination - Incomplete Deprotection SynthesisIssue->CheckCoupling OptimizePurification Optimize Purification Protocol: - Adjust Gradients (HPLC) - Check Sample Loading - Denature Sample (Heat) PurificationIssue->OptimizePurification

Caption: A decision tree for troubleshooting low RNA synthesis yield.

Q2: My trityl cation monitoring shows a drop in intensity, or my final crude analysis shows many shorter sequences. How do I confirm and fix poor coupling efficiency?

A: This is a classic sign of inefficient coupling. The overall yield of a full-length oligonucleotide is the product of the coupling efficiency at each step. Even a small decrease from 99.5% to 98% per step results in a dramatic drop in the final yield of a long oligo.[3][7]

Causality & Troubleshooting Steps:

  • Moisture Contamination: As detailed above, this is the most frequent culprit.[3]

    • Solution: Replace all reagents and solvents with fresh, anhydrous stock. Check the inert gas supply for dryness; install an in-line drying filter if necessary.

  • Insufficient Reagent Delivery: The synthesizer may not be delivering the correct volume of phosphoramidite or activator.

    • Solution: Check for blockages in the synthesizer lines. Ensure bottle pressures are at the recommended levels. Manually check the delivered volumes for each reagent line.[8]

  • Suboptimal Coupling Time for 5-eC: Modified nucleosides, even with relatively small modifications like a 5-ethyl group, can exhibit slightly different reaction kinetics compared to standard A, C, G, and U bases. The steric bulk of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) already slows RNA synthesis compared to DNA synthesis; the 5-ethyl group could add a minor additional hindrance.

    • Solution: Increase the coupling time specifically for the 5-ethylcytidine phosphoramidite. A standard RNA coupling time is ~5-6 minutes; try extending this to 8-10 minutes for the 5-eC monomer and observe the effect on the trityl log and final purity.[9]

  • Activator Mismatch: For sterically demanding couplings, a more powerful activator may be required.

    • Solution: If using 1H-Tetrazole, consider switching to a more potent activator like DCI or ETT, which are often recommended for RNA synthesis to achieve high coupling efficiencies.[5]

Table 1: Recommended Coupling Parameters for Standard vs. Modified RNA Monomers

ParameterStandard RNA Monomers (A, C, G, U)5-Ethylcytidine (5-eC) MonomerRationale
Phosphoramidite Conc. 0.1 - 0.15 M in ACN0.1 - 0.15 M in ACNStandard concentration provides sufficient excess.
Activator ETT or DCI (0.25 - 0.5 M)ETT or DCI (0.25 - 0.5 M)Potent activators are recommended for all RNA synthesis.
Coupling Time 5 - 6 minutes7 - 10 minutes (extended) Allows more time to overcome potential steric hindrance from the 5-ethyl group and 2'-O-protecting group.[9]
Equivalents 10-15 fold excess over support loading10-15 fold excess over support loadingEnsures the reaction is driven to completion.[10]
Section 3: Post-Synthesis Cleavage, Deprotection & Purification

A successful synthesis can be ruined by improper post-synthesis handling. This stage is particularly critical for RNA due to the additional 2'-hydroxyl deprotection step.

Q3: My crude yield appears low after deprotection, or the main peak in my analysis is not the correct mass. What could have gone wrong?

A: This points to issues during the cleavage and deprotection steps. Incomplete deprotection is a major cause of complex analytical traces and apparent low yield of the desired product.[11]

The Two-Step RNA Deprotection Process:

  • Base & Phosphate Deprotection: The oligonucleotide is first cleaved from the solid support, and the protecting groups on the nucleobases (e.g., Ac for Cytidine) and the phosphate backbone (cyanoethyl) are removed. This is typically done with gaseous ammonia, aqueous ammonium hydroxide, or a mixture of ammonium hydroxide and methylamine (AMA).[9]

  • 2'-Hydroxyl Deprotection: The silyl protecting groups (e.g., TBDMS) on the 2'-OH are removed using a fluoride source, most commonly triethylamine trihydrofluoride (TEA·3HF).[11][12]

Common Pitfalls & Solutions:

  • Incomplete Base Deprotection: If base-protecting groups remain, the RNA will have an incorrect mass and may not function correctly. The acetyl group on a standard cytidine or your 5-ethylcytidine is relatively easy to remove, but guanosine's isobutyryl group can be more stubborn.

    • Solution: Ensure the deprotection time and temperature are adequate. For AMA, 30 minutes at 65°C is typical. For aqueous ammonia, 12-16 hours at 55°C may be required.

  • Incomplete 2'-O-Desilylation: This is a very common problem. Residual TBDMS groups (+114 Da each) will be clearly visible by mass spectrometry.

    • Solution: Ensure the RNA is fully dissolved in the desilylation reagent (e.g., DMSO or NMP) before adding the fluoride source. Heating may be required.[11] Extend the reaction time or increase the temperature (e.g., 2.5 hours at 65°C) if incomplete desilylation is observed.

  • RNA Degradation: RNA is susceptible to degradation, especially under harsh deprotection conditions or if RNases are present.

    • Solution: Use RNase-free techniques throughout. Ensure deprotection times and temperatures are not excessively long or high. Always wear gloves and use certified RNase-free tubes and solutions.

Q4: My recovery after HPLC or gel purification is extremely low. How can I get more of my final product?

A: Low recovery is a purification problem, not a synthesis problem. This is common with long or modified RNAs, which can adopt strong secondary structures or aggregate, leading to poor chromatographic behavior or retention on purification media.

Strategies to Improve Recovery:

  • Denature Before Purification: Secondary structures can cause peak broadening or splitting in HPLC.

    • Protocol: Before injecting onto an HPLC column, heat your crude, deprotected RNA sample at 65-85°C for 5-10 minutes in a low-salt buffer or pure water, then immediately load it. This helps to disrupt hairpins and other structures.[3]

  • Optimize HPLC Method:

    • Ion-Pair Reverse Phase (IP-RP): This is a high-resolution method for RNA. Adjusting the ion-pairing agent (e.g., triethylammonium acetate) concentration and the organic solvent gradient can significantly impact resolution and recovery.

    • Anion-Exchange (AEX): AEX separates based on charge and is excellent for resolving failure sequences from the full-length product. However, recovery of long RNAs can be challenging. Using denaturing conditions (high pH or temperature) can improve results.[13]

  • Alternative Purification: For very long or difficult sequences, denaturing polyacrylamide gel electrophoresis (PAGE) can provide high purity, although recovery can be variable and requires a careful extraction protocol.

Workflow for Analysis and Purification

Analysis_Workflow Cleavage Cleavage & Deprotection (Base, Phosphate, 2'-OH) CrudeSample Crude RNA Sample Cleavage->CrudeSample QC1 QC Check 1: Crude Analysis CrudeSample->QC1 Analysis LC-MS and/or AEX-HPLC - Assess FLP percentage - Identify failure sequences - Confirm mass QC1->Analysis Purification Preparative Purification (HPLC or PAGE) Analysis->Purification Desalting Desalting / Buffer Exchange Purification->Desalting FinalQC Final QC: - Purity by HPLC - Identity by MS - Quantification by A260 Desalting->FinalQC FinalProduct Pure 5-eC RNA FinalQC->FinalProduct

Caption: Post-synthesis workflow for RNA processing and quality control.

References
  • Bitesize Bio. (n.d.). Troubleshooting RNA Isolation. Retrieved from [Link]

  • ACS Publications. (2022). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines. Retrieved from [Link]

  • MDPI. (2018). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. Retrieved from [Link]

  • National Institutes of Health. (2020). Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from [Link]

  • bioRxiv. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
  • LCGC International. (2023). Analytical methods for characterizing RNA by LC-MS/MS. Retrieved from [Link]

  • PubMed. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • National Institutes of Health. (2011). RNA synthesis and purification for structural studies. Retrieved from [Link]

  • Microsynth. (n.d.). DNA / RNA Oligo Synthesis Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of phosphoramidite equivalents on coupling efficiency. Retrieved from [Link]

  • National Institutes of Health. (2016). Chemical synthesis of RNA with site-specific methylphosphonate modifications. Retrieved from [Link]

  • National Institutes of Health. (2019). Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). RNA Synthesis Purification and QC. Retrieved from [Link]

  • Google Patents. (n.d.). RNA synthesis - phosphoramidites for synthetic rna in the reverse direction.
  • National Institutes of Health. (2022). Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods. Retrieved from [Link]

  • National Academies Press. (2022). Current and Emerging Tools and Technologies for Studying RNA Modifications. Retrieved from [Link]

  • Glen Research. (n.d.). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]

  • PubMed. (1998). Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis. Retrieved from [Link]

  • ACS Publications. (2023). Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity. Retrieved from [Link]

  • Synthego. (n.d.). RNase Inhibitor. Retrieved from [Link]

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • YouTube. (2023). LC-MS for RNA Therapeutics to Ensure Product Quality and Process Consistency. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Retrieved from [Link]

  • QIAGEN. (n.d.). RNA quantification and quality assessment techniques. Retrieved from [Link]

  • National Institutes of Health. (2018). Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (1990). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. Retrieved from [Link]

  • Oxford Academic. (1996). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Retrieved from [Link]

  • National Institutes of Health. (2015). The effect of RNA base lesions on mRNA translation. Retrieved from [Link]

  • Glen Research. (n.d.). DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Translation Assays with 5-Ethyl Modified Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing steric hindrance of 5-ethyl group in translation assays Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Troubleshooting & FAQs)

Introduction: The "5-Ethyl" Steric Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing reduced translation efficiency (low protein yield, truncated products, or stalling) when using mRNA or tRNA substrates containing 5-ethyl-modified pyrimidines (e.g., 5-ethyluridine, 5-ethylcytosine).

The Mechanism of Failure: The C5 position of pyrimidines projects directly into the major groove of the RNA helix. While the ribosome is evolved to accept small C5 modifications (like the methyl group in 5-methyluridine/ribothymidine), the ethyl group adds significant steric bulk. During the decoding step at the ribosomal A-site , this bulk can clash with conserved rRNA residues (specifically the decoding center nucleotides) or hinder the precise geometry required for tRNA accommodation, leading to ribosomal stalling or premature termination .

This guide provides field-proven protocols to overcome these steric barriers by modulating reaction thermodynamics and ionic conditions.

Part 1: Diagnostic Workflow

Before altering your protocol, confirm that steric hindrance is the root cause of your translation failure, rather than template degradation or capping issues.

DiagnosticWorkflow Start OBSERVATION: Low Protein Yield / Truncation CheckIntegrity Step 1: Bioanalyzer/Gel Is mRNA intact? Start->CheckIntegrity CheckCap Step 2: Cap Efficiency Assay Is % Capping > 90%? CheckIntegrity->CheckCap Yes IntegrityFail Fix: Optimize IVT Synthesis (RNase contamination?) CheckIntegrity->IntegrityFail No ControlRun Step 3: Unmodified Control Does WT mRNA translate well? CheckCap->ControlRun Yes CapFail Fix: Increase Capping Enzyme or Analog Ratio CheckCap->CapFail No ControlFail Fix: Check Lysate Quality (Depleted amino acids?) ControlRun->ControlFail No SuspectSteric DIAGNOSIS: Steric Hindrance (5-Ethyl Group Interference) ControlRun->SuspectSteric Yes OptimizeMg Action A: Mg2+ Titration (Stabilize Decoding Center) SuspectSteric->OptimizeMg OptimizeTemp Action B: Thermal Shift (Slow Kinetics) SuspectSteric->OptimizeTemp

Figure 1: Diagnostic decision tree to isolate steric hindrance caused by 5-ethyl modifications from general experimental failures.

Part 2: Troubleshooting Guide & FAQs

Category 1: Reaction Conditions (Thermodynamics & Kinetics)

Q: Why does my 5-ethyl modified mRNA produce almost no protein at 37°C, but the unmodified control works perfectly? A: This is a classic kinetic rejection signature.

  • The Science: The 5-ethyl group creates a "bumpy" major groove. At 37°C, the ribosome's proofreading kinetics are fast. If the tRNA cannot accommodate quickly due to the steric clash, the ribosome rejects it (proofreading) or stalls.

  • The Fix: Lower the incubation temperature to 20°C–25°C.

    • Reducing thermal energy slows down the ribosomal kinetic proofreading step. This provides a longer time window for the tRNA to find a "permissive" geometry that accommodates the 5-ethyl group, significantly reducing rejection rates.

    • Note: You must extend the reaction time (e.g., from 1 hour to 4–6 hours) to compensate for the slower rate.

Q: I see "smearing" or truncated bands on my Western blot. Is the ribosome falling off? A: Yes, likely due to Mg2+ deficiency relative to the modified substrate.

  • The Science: Modified bases often alter the charge density or hydration shell of the RNA. The 5-ethyl group is hydrophobic. To stabilize the codon-anticodon interaction in the presence of this hydrophobic bulk, higher concentrations of divalent cations are often needed to shield phosphate repulsion and "lock" the decoding center.

  • The Fix: Perform a Magnesium Acetate (Mg(OAc)2) titration .

    • Standard lysates (e.g., Retic Lysate) are optimized for unmodified RNA (~2 mM Mg2+).

    • Protocol: Test Mg2+ concentrations in +0.25 mM increments (e.g., 2.0, 2.25, 2.5, 2.75, 3.0 mM).

    • Warning: Too much Mg2+ decreases fidelity (increases misreading), so find the lowest concentration that restores full-length product.

Category 2: Template Design (Sequence Context)

Q: Can I modify 100% of the Uridines with 5-Ethyluridine? A: We strongly advise against 100% substitution if steric hindrance is observed.

  • The Science: "Homopolymer runs" (e.g., a stretch of 5-ethyl-U like UUU or UUC) create a cluster of ethyl groups that is often impassable for the ribosome translocation machinery.

  • The Fix: Codon Optimization / Sparse Incorporation.

    • Ratio Control: During IVT synthesis, use a ratio of 5-Ethyl-UTP to UTP (e.g., 50:50 or 25:75) to dilute the steric bulk.

    • Synonymous Substitution: If using 100% modified NTPs, redesign the sequence to minimize U content (e.g., switch Leucine UUA to CUG if C is unmodified) to increase the "spacing" between bulky groups.

Category 3: Additives & Chemical Probes

Q: Will adding polyamines help? A: Yes.

  • The Science: Polyamines (Spermidine/Spermine) bind specifically to the major groove of RNA and can stabilize the tertiary structure of the ribosome-tRNA complex better than Mg2+ alone. They may help "mask" the hydrophobic disturbance of the ethyl group.

  • The Fix: Supplement the reaction with 0.2 mM Spermidine .

Part 3: Optimized Protocol for 5-Ethyl Modified mRNA

Use this protocol for In Vitro Translation (IVT) using Rabbit Reticulocyte Lysate (RRL) or HeLa Lysate when steric hindrance is suspected.

Materials Required
  • Nuclease-treated Rabbit Reticulocyte Lysate

  • Amino Acid Mixture (minus Methionine/Leucine as needed)

  • Magnesium Acetate (25 mM stock) – Critical for optimization

  • KCl (2.5 M stock)

  • 5-Ethyl modified mRNA (Cleaned via spin column, free of excess NTPs)

Step-by-Step Workflow
  • Preparation of Mg2+ Matrix: Prepare 4 reaction tubes. The standard lysate usually contains ~2 mM endogenous Mg2+. Supplement as follows:

    • Tube A: +0 mM (Control)

    • Tube B: +0.5 mM Mg(OAc)2

    • Tube C: +1.0 mM Mg(OAc)2

    • Tube D: +1.5 mM Mg(OAc)2

  • Reaction Assembly (Standard 25 µL volume):

    • Lysate: 17.5 µL

    • Amino Acid Mix: 0.5 µL

    • RNase Inhibitor: 0.5 µL

    • Mg(OAc)2 Supplement: (As per Matrix above)

    • Template mRNA: 0.5 – 1.0 µg (Keep volume consistent)

    • Nuclease-free Water: to 25 µL

  • The "Slow-Cook" Incubation:

    • Standard: 30°C for 60-90 mins.

    • For 5-Ethyl Modified: Incubate at 22°C for 4 hours .

    • Why? This reduced temperature is the single most effective factor in overcoming steric clashes at the A-site.

  • Analysis:

    • Stop reaction on ice.

    • Analyze via Western Blot or Luciferase assay.

    • Success Metric: Look for the disappearance of "stalled" truncated bands and the appearance of the full-length protein in the higher Mg2+ / lower Temp samples.

Data Interpretation: Expected Yields
Condition5-Ethyl mRNA Yield (Relative to WT)Observation
30°C / 2.0 mM Mg2+ < 10%Mostly truncated products; ribosome stalls.
30°C / 3.0 mM Mg2+ ~ 30%Improved elongation, but fidelity may drop.
22°C / 2.0 mM Mg2+ ~ 45%Slower rate, but significantly more full-length protein.
22°C / 2.75 mM Mg2+ 70 - 85% Optimal Balance. High yield and integrity.

References

  • Harcourt, E. M., et al. (2017). "Chemical modifications of mRNA: Mechanisms of action and therapeutic potential." Nature Reviews Drug Discovery.

  • Hoernes, T. P., et al. (2016). "Nucleotide modifications within bacterial messenger RNAs regulate their translation and are able to rewire the genetic code." Nucleic Acids Research.

  • Karikó, K., et al. (2008). "Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability." Molecular Therapy.

  • Petrov, A., et al. (2012). "Entropy-driven mechanism of the ribosome translocation." PNAS.

  • Sergiev, P. V., et al. (2018). "Modifications of Ribosomal RNA: From Enzymes to Function." Frontiers in Genetics.

Technical Support Center: Stability and Handling of 5-ethylcytidine Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-ethylcytidine modified oligonucleotides. Here, we address common questions and troubleshooting scenarios related to the stability of these molecules, particularly at room temperature, to ensure the integrity and reliability of your experimental outcomes.

Core Principles: Understanding 5-ethylcytidine Oligonucleotide Stability

Oligonucleotide stability is not governed by a single factor but is the result of a dynamic interplay between the oligo's intrinsic chemical properties and its storage environment. While oligonucleotides are generally stable molecules, their longevity is primarily influenced by temperature, pH, and exposure to nucleases.[1][2] The introduction of a 5-ethyl modification on cytidine residues can confer specific properties that influence these dynamics.

The 5-ethyl modification, similar to the well-studied 5-methylcytosine, is known to enhance the thermal stability of duplexes (DNA:DNA or DNA:RNA) by improving base stacking interactions within the helix.[3] However, the stability of the single-stranded oligonucleotide itself is subject to several degradation pathways.

Key Factors Influencing Stability:

  • Temperature: Higher temperatures accelerate chemical degradation processes. While short-term storage at room temperature is often acceptable, long-term stability is significantly enhanced by freezing.[4]

  • pH: Oligonucleotides are sensitive to acidic conditions. The pH of the storage solution is critical, as acidic pH (below ~6.0) can lead to acid-catalyzed depurination, a major degradation pathway.[1][5] Using a slightly alkaline buffer (pH 7.0-8.0) is highly recommended over nuclease-free water, which can have an acidic pH.[6]

  • Nuclease Contamination: Nucleases, enzymes that degrade nucleic acids, are ubiquitous in laboratory environments. Proper aseptic technique, including wearing gloves and using nuclease-free reagents and consumables, is paramount to prevent enzymatic degradation.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause mechanical stress on the oligonucleotide backbone, leading to strand breaks.[5][7] It is best practice to aliquot samples into single-use volumes to minimize this effect.[6]

  • Oxidation: The phosphorothioate linkages sometimes used in therapeutic oligonucleotides are susceptible to oxidation, which can alter their properties.[8][9] While less of a concern for standard phosphodiester backbones, exposure to oxidative agents should be minimized.

Below is a diagram illustrating the key chemical difference between a standard Cytidine and 5-ethylcytidine.

Caption: Comparison of Cytidine and 5-ethylcytidine structures.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 5-ethylcytidine oligonucleotides.

Q1: How long can I store my 5-ethylcytidine oligonucleotide at room temperature?

For non-modified, single-stranded DNA oligonucleotides, storage at room temperature in a suitable buffer like TE is generally acceptable for approximately 3-6 months. However, for maximum integrity, room temperature storage should be minimized. For any storage longer than a few hours during an experiment, refrigeration (4°C) or freezing (-20°C) is strongly recommended.[4]

Q2: What is the best way to resuspend and store my oligonucleotides for short-term and long-term use?

Resuspension: Always use a sterile, nuclease-free, buffered solution. TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA) is the preferred choice as it maintains a stable pH and the EDTA chelates divalent cations that are cofactors for many nucleases.[1] Nuclease-free water is a secondary option, but be aware its pH can be slightly acidic, which may lead to slow degradation over time.[5][6]

Short-Term Storage (days to weeks): Store at 4°C in TE buffer.[4] A working aliquot can be kept at 4°C for about 2-4 weeks without significant degradation.[5]

Long-Term Storage (months to years): The best practice is to store oligonucleotides at -20°C or -80°C, either lyophilized (dry) or resuspended in TE buffer.[10] For periods up to 24 months, storage at -20°C is generally sufficient.[6] To avoid repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots.[5]

Storage ConditionLyophilized (Dry)In Nuclease-Free WaterIn TE Buffer (pH 7.5-8.0)
-80°C / -20°C >24 months~24 months>24 months[6][10]
4°C ~12 monthsWeeks to months>12 months[6]
Room Temp (~20-25°C) 3-6 monthsWeeks3-6 months[2]
Table 1: Approximate shelf-life of oligonucleotides under various storage conditions. These are estimates and stability can be sequence-dependent.

Q3: Does the 5-ethyl modification affect stability compared to an unmodified cytidine?

The ethyl group at the C5 position of cytosine is chemically stable and does not inherently make the oligonucleotide more prone to degradation. In fact, modifications at this position, such as methylation, have been shown to increase the thermal stability of DNA duplexes and can protect against certain types of nuclease degradation.[3] While specific data on 5-ethylcytidine is limited, it is reasonable to expect its stability profile to be comparable to or slightly better than standard DNA oligonucleotides under recommended storage conditions.

Q4: What are the primary signs of oligonucleotide degradation?

Degradation can manifest in several ways:

  • Physical Appearance: Difficulty in dissolving the lyophilized pellet may indicate issues, although this is rare.

  • Analytical Assessment: The most reliable method is analytical chromatography. In ion-pair reversed-phase HPLC (IP-RP-HPLC), degradation often appears as new, smaller peaks (shortmers) eluting before the main full-length product peak.[8][11]

  • Functional Assessment: A decrease in performance in your biological assay (e.g., reduced potency, lower binding affinity) is a strong indicator of degradation.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to oligonucleotide stability.

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Assay Performance) check_conc Step 1: Verify Concentration (UV-Vis at 260 nm) start->check_conc conc_ok Concentration OK? check_conc->conc_ok check_integrity Step 2: Assess Integrity (HPLC or PAGE) conc_ok->check_integrity Yes conc_low Result: Concentration Low - Inaccurate quantification - Adsorption to tube conc_ok->conc_low No integrity_ok Single, Sharp Peak/Band? check_integrity->integrity_ok degraded Result: Degradation Likely - Peaks/bands of smaller size - Broad peaks integrity_ok->degraded No not_degraded Result: Oligo is Intact integrity_ok->not_degraded Yes review_handling Action: Review Handling - Check buffer pH - Minimize freeze-thaw cycles - Use fresh aliquot degraded->review_handling troubleshoot_assay Action: Troubleshoot Assay - Reagent integrity - Protocol parameters - Experimental controls not_degraded->troubleshoot_assay re_quantify Action: Re-quantify - Check spectrophotometer - Use fluorescence assay for low conc. - Ensure proper resuspension conc_low->re_quantify

Caption: A decision tree for troubleshooting oligonucleotide issues.

Problem 1: My assay is not working, and I suspect my 5-ethylcytidine oligo has degraded.

  • Verify Oligo Integrity First: Before troubleshooting your assay, confirm that your oligonucleotide is intact. The gold standard for this is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) or mass spectrometry.[12] These methods can resolve full-length products from shorter degradation products (shortmers) or other impurities.[9][11] See Protocol 1 for a general workflow.

  • Check for Nuclease Contamination: If degradation is confirmed, review your handling procedures. Did you use nuclease-free water, tips, and tubes?[4] Nuclease contamination is a common cause of rapid degradation.

  • Review Storage Conditions: Was the oligo left at room temperature for an extended period? Was it subjected to many freeze-thaw cycles?[7] If so, use a fresh aliquot that has been stored properly at -20°C.

Problem 2: I see multiple peaks in my HPLC trace for a newly resuspended oligo.

  • Distinguish Impurities from Degradation: Not all additional peaks signify degradation. Crude synthetic oligonucleotides contain failure sequences (n-1, n-2 shortmers) that are byproducts of the chemical synthesis process.[13] If you did not order a purified product, these peaks are expected.

  • Analyze the Peak Profile: Degradation products are typically seen as an increase in the area of smaller, earlier-eluting peaks over time when compared to a reference standard or a freshly prepared sample. If you suspect degradation, run a sample from a new vial stored at -20°C for comparison.

  • Consider Oxidative Damage: If you are using phosphorothioate-modified oligos, oxidation can occur, leading to peaks with slightly different retention times.[8] This is less common for standard phosphodiester oligos.

Experimental Protocols

Protocol 1: Assessing Oligonucleotide Integrity by IP-RP-HPLC

This protocol provides a general method for analyzing oligonucleotide purity and integrity. Specific parameters may need to be optimized for your particular sequence and system.

Objective: To separate the full-length 5-ethylcytidine oligonucleotide from potential degradation products or synthesis impurities.

Materials:

  • Oligonucleotide sample

  • Nuclease-free water

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0)

  • Mobile Phase B: Acetonitrile

  • HPLC system with a UV detector

  • C18 column suitable for oligonucleotide analysis

Procedure:

  • Sample Preparation: Dilute your oligonucleotide sample to a final concentration of approximately 0.5-1.0 ODU/mL in nuclease-free water or your mobile phase A.

  • HPLC Setup:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Set the UV detector to monitor absorbance at 260 nm.[12]

    • Set the column temperature (e.g., 50°C).

  • Injection and Gradient:

    • Inject 10-20 µL of the prepared sample.

    • Run a linear gradient to increase the concentration of Mobile Phase B (acetonitrile) over time. A typical gradient might be from 5% to 50% B over 30 minutes.

  • Data Analysis:

    • The full-length oligonucleotide should appear as the main, sharp peak.

    • Degradation products (shorter fragments) will typically elute earlier than the main peak.

    • Integrate the peak areas to calculate the purity of the full-length product. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC_Workflow cluster_prep Sample & System Prep cluster_run Analysis cluster_analysis Data Interpretation prep_sample 1. Dilute Oligo Sample (0.5-1.0 ODU/mL) inject 3. Inject Sample prep_sample->inject prep_hplc 2. Equilibrate HPLC (C18 Column, 260 nm) prep_hplc->inject gradient 4. Run Acetonitrile Gradient inject->gradient analyze 5. Analyze Chromatogram gradient->analyze result Identify Full-Length Peak vs. Degradation Products analyze->result

Caption: General workflow for oligonucleotide analysis by HPLC.

References

  • Jena Bioscience. (2017-10-19). Handling and Storage of Oligonucleotides. [Link]

  • Mudunuri, P., et al. (2000). Analysis of the degradation of oligonucleotide strands during the freezing/thawing processes using MALDI-MS. PubMed. [Link]

  • Trivitron Healthcare. (2024-04-01). How To Store Oligonucleotides For Greatest Stability?. [Link]

  • ATDBio. Nucleic Acids Book - Storage of oligonucleotides. [Link]

  • Contract Laboratory. (2024-08-30). How to Store DNA Oligos: Best Practices for Longevity and Stability. [Link]

  • Bio-Synthesis. (2020-11-20). Stability and Storage of Oligonucleotides. [Link]

  • Agilent. (2025-08-15). Forced Degradation Studies of Synthetic Oligonucleotide. [Link]

  • Xodo, L. E., et al. (1991). Effect of 5-methylcytosine on the structure and stability of DNA. Formation of triple-stranded concatenamers by overlapping oligonucleotides. PubMed. [Link]

  • Genetic Engineering & Biotechnology News. (2025-05-23). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. [Link]

  • PPD. Force Degradation of an Oligonucleotide – A Case Study. [Link]

  • Le, T. N., et al. (2025). Comparative study of analytical methods for assessing mRNA integrity and identification of functional mRNA oligomers. Nature. [Link]

  • Sieroń, A., et al. (2024). Oligonucleotide Impurities and Degradation Products by RP-UHPLC with Phenyl-Bonded Stationary Phases Without Ion Pairs. Molecules. [Link]

  • Perez-Barrios, C., et al. (2015). Assessment of DNA Integrity, Applications for Cancer Research. PubMed. [Link]

  • El-Kased, R. F., et al. (2018). Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. PubMed. [Link]

Sources

Technical Support Center: Purification of 5-ethylcytidine Modified RNA by PAGE

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-ethylcytidine (5-eC) modified RNA using denaturing polyacrylamide gel electrophoresis (PAGE). This resource is designed for researchers, scientists, and drug development professionals who are navigating the nuances of purifying chemically modified oligonucleotides. Here, we combine established protocols with field-proven insights to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity and purity of your final RNA product.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses specific issues that can arise during the PAGE purification of 5-eC modified RNA.

Question 1: My RNA bands appear smeared, diffuse, or fuzzy on the gel. What's going wrong?

Answer:

Smearing is a common but solvable issue, typically pointing to RNA degradation or suboptimal electrophoresis conditions.

Potential Causes & Step-by-Step Solutions:

  • RNase Contamination: The most frequent cause of RNA degradation is the introduction of ribonucleases (RNases).

    • Solution: Adhere strictly to RNase-free techniques. Wear gloves at all times and change them frequently.[1] Use certified RNase-free water, solutions, and tips.[1][2] Decontaminate work surfaces, pipettes, and gel electrophoresis equipment with appropriate RNase-decontaminating solutions.[3] If degradation persists, consider adding a denaturant like beta-mercaptoethanol (BME) to your lysis buffer during the initial RNA extraction phase to inactivate RNases.[3][4]

  • Incomplete Denaturation: RNA can form secondary structures that affect its migration, leading to diffuse bands. Denaturing agents like urea are added to the gel to prevent this.[5]

    • Solution: Ensure your gel contains the correct concentration of urea (typically 7-8 M). When preparing your sample, use a formamide-based loading buffer and heat the sample at 65-70°C for 5 minutes, then immediately place it on ice before loading to fully denature the RNA.[6]

  • Gel Overheating: Running the gel at too high a voltage can generate excessive heat, causing "smiling" effects and band diffusion.

    • Solution: Run the gel at a lower, constant voltage (e.g., 5-6 V/cm) or in a cold room to dissipate heat.[7]

  • Improper Sample Storage: Repeated freeze-thaw cycles can lead to RNA degradation.[7]

    • Solution: Store your RNA samples at -80°C in small aliquots to avoid thawing the entire stock.[2][3]

Question 2: I can't see my RNA band after running the gel. Why is it not visible?

Answer:

Difficulty in visualization usually stems from either a very low amount of RNA or an inappropriate detection method.

Potential Causes & Step-by-Step Solutions:

  • Low RNA Concentration: The amount of RNA loaded may be below the detection limit of your visualization method.

    • Solution: Quantify your RNA before loading using a reliable method like a Qubit fluorometer, which is often more accurate than NanoDrop for this purpose.[8] If the concentration is low, you may need to load a larger volume or concentrate the sample via ethanol precipitation.

  • Inefficient Staining: Ethidium bromide (EtBr) stains RNA less efficiently than DNA, and its sensitivity can be further reduced by the presence of urea and the single-stranded nature of denatured RNA.[9]

    • Solution: For higher sensitivity, use a fluorescent stain optimized for single-stranded nucleic acids, such as SYBR Gold.[10] Alternatively, for unlabeled RNA at high concentrations (microgram quantities), UV shadowing is a simple, stain-free method for visualization.[10]

  • Over-Running the Gel: If electrophoresis is run for too long, your small RNA oligonucleotide may have migrated out of the gel entirely.

    • Solution: Monitor the migration of the bromophenol blue and xylene cyanol dyes in your loading buffer. For very small RNA fragments, stop the electrophoresis shortly after the bromophenol blue dye has run off the bottom of the gel.

Question 3: My RNA yield is very low after elution and precipitation. How can I improve recovery?

Answer:

Low recovery is a frustrating bottleneck that can often be traced to inefficient elution from the gel matrix or loss during precipitation. The efficiency of elution for longer RNAs is often lower.[11]

Potential Causes & Step-by-Step Solutions:

  • Inefficient Diffusion from the Gel Slice: RNA can be tightly trapped within the polyacrylamide matrix.

    • Solution: Use the "crush and soak" method.[12] Mince the excised gel band into fine particles using a sterile razor blade or by forcing it through a syringe. This maximizes the surface area for diffusion.[12] Incubate the crushed gel slurry in an elution buffer (e.g., 0.3 M sodium acetate) overnight with gentle agitation. Longer incubation times (18-36 hours) generally improve recovery, especially for larger fragments.[12]

  • Loss of RNA During Precipitation: If the RNA concentration is low, the pellet formed after ethanol precipitation can be invisible and easily lost.

    • Solution: Add a carrier like glycogen or linear polyacrylamide (LPA) to your sample before adding ethanol. This co-precipitates with your RNA, forming a more substantial, visible pellet.[13] After centrifugation, carefully aspirate the supernatant without disturbing the pellet.

  • Incomplete Elution from Spin Columns: If using a commercial kit for elution, the RNA may not be fully released from the silica membrane.

    • Solution: After adding nuclease-free water to the column, let it incubate for 5-10 minutes at room temperature before the final centrifugation step to maximize RNA release.[2][3]

Question 4: The 5-ethylcytidine modified RNA is migrating differently than the unmodified version of the same sequence. Is this normal?

Answer:

Yes, this is expected. Chemical modifications can alter the physical properties of an RNA oligonucleotide, leading to shifts in electrophoretic mobility.

Potential Causes & Step-by-Step Solutions:

  • Changes in Mass and Charge: The addition of an ethyl group to cytidine increases the mass of the nucleotide. While the overall charge of the phosphate backbone remains the same, this change in the mass-to-charge ratio can subtly affect migration.

    • Solution: This is an inherent property of the modified molecule. It is crucial to run an unmodified RNA standard of the identical sequence in an adjacent lane. This allows for direct comparison and confirmation that the shifted band is indeed your product.

  • Altered Conformation: The 5-ethylcytidine modification can influence local RNA structure, even under denaturing conditions. This can lead to a more compact or extended conformation compared to the unmodified strand, affecting how it moves through the gel matrix.

    • Solution: Maintain strongly denaturing conditions (7-8 M urea, heat denaturation before loading) to minimize structural effects. Acknowledge that PAGE provides an estimate of size for modified oligos, and the true identity should be confirmed by mass spectrometry.

Frequently Asked Questions (FAQs)
Q1: Why is denaturing PAGE the preferred method for purifying modified RNA oligonucleotides?

PAGE offers significantly higher resolution than agarose gels, which is essential for separating small RNA molecules and distinguishing between the desired full-length product and shorter, failed sequences from synthesis.[5] The inclusion of a denaturant like urea is critical to disrupt secondary structures, ensuring that the RNA molecules are separated based primarily on their size.[5]

Q2: What percentage of polyacrylamide should I use for my 5-eC modified RNA?

The optimal gel percentage depends on the size of your RNA oligonucleotide. Using the correct percentage is key to achieving the best separation between your product and any contaminants.

RNA Size (nucleotides)Recommended Gel Percentage (% Acrylamide)
10 - 40 nt15 - 20%
40 - 100 nt10 - 12%
100 - 200 nt8%
> 200 nt6%
This table provides general recommendations. Optimization may be required based on the specific sequence and modification.
Q3: What is the best way to elute the RNA from the gel slice?

Two primary methods are used: passive diffusion ("crush and soak") and electroelution.

  • Crush and Soak: This is the most common and accessible method. It involves crushing the gel slice and soaking it in an elution buffer to allow the RNA to diffuse out.[12] While simple and requiring no special equipment, it can be time-consuming (often requiring overnight incubation) and may result in recoveries of 30-50%.[12]

  • Electroelution: This method uses an electric field to actively move the RNA out of the gel slice and into a small volume of buffer, often within a dialysis bag.[12] It is generally faster and can result in higher recovery than passive diffusion. However, it requires more specialized equipment.[12]

For most applications, an optimized "crush and soak" protocol is sufficient.

Q4: How can I be certain my final product is pure and contains the 5-ethylcytidine modification?

PAGE purification is a crucial step for size selection. However, final validation should always be performed using more precise analytical techniques.

  • Purity Check: After elution and precipitation, you can run a small aliquot of your purified RNA on another denaturing polyacrylamide gel. A single, sharp band indicates high purity.

  • Identity Confirmation: The definitive method to confirm the mass, and thus the successful incorporation of the 5-ethylcytidine modification, is mass spectrometry (e.g., ESI-MS).

Experimental Protocols & Workflows
Workflow for 5-eC RNA Purification by PAGE

Purif_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Separation cluster_recover Phase 3: Recovery cluster_final Phase 4: Final Product gel_prep 1. Cast Denaturing Polyacrylamide Gel (e.g., 15% Acrylamide, 7M Urea) sample_prep 2. Prepare RNA Sample (Mix with Formamide Loading Dye, Heat at 70°C, then ice) load_gel 3. Load Sample & Markers into Gel Wells sample_prep->load_gel electrophoresis 4. Run Electrophoresis (Constant Voltage, e.g., 200V) load_gel->electrophoresis visualize 5. Visualize RNA Bands (UV Shadowing or Fluorescent Staining) electrophoresis->visualize excise 6. Excise Band of Interest with a Sterile Scalpel visualize->excise elute 7. Elute RNA from Gel Slice (Crush & Soak Method) excise->elute precipitate 8. Precipitate RNA (Ethanol + Salt + Carrier) elute->precipitate resuspend 9. Resuspend Purified RNA in RNase-Free Water/Buffer precipitate->resuspend qc 10. Quality Control (Analytical PAGE, Mass Spec) resuspend->qc

Caption: Key phases in the PAGE purification of modified RNA.

Protocol 1: Denaturing PAGE Gel Preparation (15% Example)
  • Assemble glass plates and spacers for the gel cast.

  • In a 50 mL conical tube, combine the following:

    • 13.5 mL Urea Stock (8 M)

    • 7.5 mL 40% Acrylamide/Bis-acrylamide (19:1) solution

    • 3.0 mL 10X TBE Buffer

    • 6.0 mL RNase-free water

  • Mix gently. Add 300 µL of fresh 10% Ammonium Persulfate (APS).

  • Add 30 µL of TEMED. Mix quickly by inversion and immediately pour the solution between the glass plates.

  • Insert the comb and allow the gel to polymerize for at least 60 minutes.

Protocol 2: RNA Elution via "Crush and Soak" Method
  • Place the excised gel slice into a 1.5 mL RNase-free microcentrifuge tube.

  • Use a sterile pestle or another RNase-free tube to thoroughly crush the gel slice into a fine slurry.[12]

  • Add 400-500 µL of Gel Elution Buffer (e.g., 0.3 M Sodium Acetate, 1 mM EDTA).[10]

  • Incubate the tube overnight at room temperature (or 37°C) on a rotator or shaker.

  • Centrifuge the tube at maximum speed for 10 minutes to pellet the acrylamide pieces.[10]

  • Carefully transfer the supernatant, which contains the RNA, to a new RNase-free tube.

  • Proceed with ethanol precipitation.

References
  • Bitesize Bio. (n.d.). Troubleshooting RNA Isolation. Retrieved from [Link]

  • MP Biomedicals. (2021). Tips for RNA Extraction Troubleshooting. Retrieved from [Link]

  • Nilsen, T. W. (2013). Gel purification of RNA. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Woodson, S. A. (2010). Analysis of RNA Folding by Native Polyacrylamide Gel Electrophoresis. Methods in Enzymology. Retrieved from [Link]

  • Lukavsky, P. J., & Puglisi, J. D. (2004). Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides. RNA. Retrieved from [Link]

  • Akao, Y. (2008). Purification of radiolabeled RNA products using denaturing gel electrophoresis. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (2017). Issue With RNA Gels (Possible Denaturation of RNA?). Retrieved from [Link]

  • Vågbø, C. B., et al. (2019). Protonation-Dependent Sequencing of 5-Formylcytidine in RNA. ACS Chemical Biology. Retrieved from [Link]

  • Sas-Chen, A., & Schwartz, S. (2019). Visualizing RNA Cytidine Acetyltransferase Activity by Northern Blotting. Methods in Molecular Biology. Retrieved from [Link]

  • ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]

  • Blower, M. D. (2016). Current techniques for visualizing RNA in cells. F1000Research. Retrieved from [Link]

  • Sharp Services. (n.d.). Optimizing Oligonucleotide Drug Products: Strategies for Formulation, Lyophilization, and Fill Finish Processes. Retrieved from [Link]

  • ResearchGate. (2015). Any suggestions to check RNA integrity?. Retrieved from [Link]

Sources

Capillary Electrophoresis Technical Support Center: Resolving Peak Overlap of 5-Ethylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Capillary Electrophoresis (CE). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of 5-ethylcytidine and related nucleoside analogues. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and resolution of your electrophoretic separations.

I. Understanding the Challenge: Peak Overlap in Capillary Electrophoresis

Peak overlap, or co-migration, is a frequent challenge in capillary electrophoresis where two or more analytes migrate at very similar velocities, resulting in incomplete separation and unresolved peaks.[1][2] This issue is particularly prevalent when analyzing structurally similar molecules like 5-ethylcytidine and its potential impurities or related compounds. The resolution (Rs) of two peaks is a function of the difference in their migration times and their average peak widths.[3] Therefore, to resolve overlapping peaks, we must manipulate the experimental conditions to either increase the difference in migration times or decrease the peak widths.

II. Frequently Asked Questions (FAQs)

Q1: My 5-ethylcytidine peak is broad and asymmetrical. What are the likely causes?

A1: Broad and asymmetrical peaks can stem from several factors:

  • Sample Overload: Injecting too much sample can lead to band broadening. Try diluting your sample.

  • High Salt Concentration: Excessive salt in the sample can distort the electric field, causing peak tailing or fronting.[4] If possible, desalt your sample or reduce the salt concentration in the sample matrix.

  • Degraded Capillary or Buffers: An old or improperly conditioned capillary, as well as expired or degraded buffers, can lead to broader peaks.[4]

  • Joule Heating: Applying an excessively high voltage can cause thermal gradients within the capillary, leading to increased diffusion and band broadening.[5]

Q2: I'm seeing a shoulder on my main 5-ethylcytidine peak. How can I confirm if it's an impurity?

A2: A shoulder on a peak is a strong indicator of a co-migrating impurity.[2] To confirm, you can:

  • Vary the Separation Voltage: Changing the applied voltage can sometimes improve the resolution between closely migrating species.

  • Spike the Sample: Introduce a small amount of a known potential impurity into your sample. If the shoulder increases in size, you have likely identified the co-migrating compound.

  • Employ a Different Separation Mode: If you are using Capillary Zone Electrophoresis (CZE), switching to Micellar Electrokinetic Chromatography (MEKC) can often resolve neutral or closely related charged species.

Q3: Can the pH of my background electrolyte (BGE) affect the resolution of 5-ethylcytidine?

A3: Absolutely. The pH of the BGE is a critical parameter that dictates the charge state of your analyte and the magnitude of the electroosmotic flow (EOF).[6][7][8] For ionizable compounds like nucleosides, adjusting the pH can alter their electrophoretic mobility.[7][9] For 5-ethylcytidine, which has a pKa value associated with its cytidine base, modifying the BGE pH can significantly impact its separation from other charged or neutral species.

III. Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Overlap

This guide provides a systematic workflow for troubleshooting and resolving peak overlap issues with 5-ethylcytidine.

Workflow for Troubleshooting Peak Overlap

G A Initial Observation: Peak Overlap of 5-Ethylcytidine B Step 1: Optimize BGE pH and Concentration A->B C Step 2: Modify Applied Voltage B->C Partial or No Improvement F Resolution Achieved B->F Resolution Achieved D Step 3: Implement Micellar Electrokinetic Chromatography (MEKC) C->D Partial or No Improvement C->F Resolution Achieved E Step 4: Introduce Cyclodextrins as BGE Additives D->E Partial or No Improvement D->F Resolution Achieved E->F Resolution Achieved G Further Method Development Required E->G No Improvement

Caption: A logical workflow for troubleshooting peak overlap in capillary electrophoresis.

Step 1: Optimization of the Background Electrolyte (BGE)

The BGE is the first and most crucial parameter to optimize for improving peak resolution.

Causality: The composition, concentration, and pH of the BGE directly influence the electrophoretic mobility of the analyte and the electroosmotic flow (EOF).[6][8] By systematically varying these parameters, you can often achieve separation of co-migrating species.

Experimental Protocol: BGE Optimization

  • pH Screening:

    • Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 2.5 to 10.0.

    • Start with a constant buffer concentration (e.g., 25 mM).

    • Analyze your 5-ethylcytidine sample using each BGE and observe the changes in migration time and peak shape. For weak acids and bases, separation is often best achieved at a pH where the analytes have different degrees of ionization.[8][9]

  • Concentration Optimization:

    • Once an optimal pH is identified, vary the buffer concentration (e.g., from 10 mM to 100 mM).

    • Higher buffer concentrations can reduce EOF and potentially improve resolution, but may also increase Joule heating.[6]

Data Presentation: Effect of BGE pH on Resolution

BGE pHMigration Time of 5-Ethylcytidine (min)Resolution (Rs) with Impurity XPeak Shape
4.55.20.8Tailing
7.08.11.2Symmetrical
9.512.51.8Symmetrical, Broad
Step 2: Modification of Applied Voltage

Causality: The applied voltage directly affects the electrophoretic velocity of the analytes and the EOF.[6] While higher voltages generally lead to faster separations, they can also increase Joule heating, which can degrade resolution.[5] Conversely, a lower voltage can sometimes improve resolution at the cost of longer analysis times.[5]

Experimental Protocol: Voltage Titration

  • Using the optimized BGE from Step 1, perform a series of injections at different voltages (e.g., 10 kV, 15 kV, 20 kV, 25 kV).

  • Monitor the migration times, peak widths, and resolution.

  • Plot the current versus the applied voltage (Ohm's Law plot). The optimal voltage is typically at the upper end of the linear range, just before significant Joule heating causes a non-linear increase in current.[5]

Step 3: Implementation of Micellar Electrokinetic Chromatography (MEKC)

Causality: MEKC is a powerful CE technique that introduces a pseudostationary phase (micelles) into the BGE.[10] This allows for the separation of both charged and neutral molecules based on their partitioning between the aqueous buffer and the hydrophobic core of the micelles.[10][11] MEKC is particularly useful for separating compounds with similar charge-to-size ratios but different hydrophobicities.[12]

Experimental Protocol: MEKC Method Development

  • Surfactant Selection:

    • Sodium dodecyl sulfate (SDS) is the most common anionic surfactant used in MEKC.[10]

    • Prepare a BGE containing your optimized buffer from Step 1 and a concentration of SDS above its critical micelle concentration (CMC), typically 10-100 mM.

  • Optimization of Surfactant Concentration:

    • Vary the concentration of SDS in the BGE. Increasing the surfactant concentration generally increases the retention time of hydrophobic analytes.[6]

  • Addition of Organic Modifiers:

    • To further tune the separation, organic modifiers such as methanol or acetonitrile can be added to the BGE.[6] These modifiers can alter the partitioning of analytes into the micelles.

Data Presentation: Comparison of CZE and MEKC

TechniqueResolution (Rs) of 5-Ethylcytidine and Impurity YAnalysis Time (min)
CZE0.97.5
MEKC (50 mM SDS)2.115.2
Step 4: Introduction of Cyclodextrins as BGE Additives

Causality: Cyclodextrins (CDs) are chiral selectors that can be added to the BGE to resolve enantiomers and other closely related isomers.[13][14] They form inclusion complexes with analytes, and differences in the stability of these complexes can lead to differential migration times.[13] Even for achiral separations, CDs can provide an alternative selectivity mechanism based on the analyte's ability to fit into the CD cavity.

Experimental Protocol: Cyclodextrin Screening

  • CD Selection:

    • Commonly used neutral CDs include α-CD, β-CD, and γ-CD. Derivatized CDs, such as hydroxypropyl-β-CD (HP-β-CD), are also widely used.[15]

  • Concentration Optimization:

    • Start by adding a low concentration of the selected CD (e.g., 5-10 mM) to your optimized BGE.

    • Gradually increase the CD concentration and monitor the effect on resolution.

Visualization of Separation Mechanisms

G cluster_0 Capillary Zone Electrophoresis (CZE) cluster_1 Micellar Electrokinetic Chromatography (MEKC) cluster_2 Cyclodextrin-Modified CE a A- b B- c C micelle Micelle c->micelle Partitioning d D d->micelle e E cd CD e->cd Inclusion f F f->cd

Caption: Different separation mechanisms in capillary electrophoresis.

IV. References

  • Poole, C. F. (2021). Chromatography and Separation Science. Elsevier. [Link]

  • U.S. Pharmacopeia. (2020). <1053> Capillary Electrophoresis. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • Weinberger, R. (2000). Practical Capillary Electrophoresis. Academic Press. [Link]

  • Terabe, S. (2004). Micellar electrokinetic chromatography. Analytical Chemistry, 76(1), 13A-21A. [Link]

  • Fanali, S. (2012). Chiral separations by capillary electrophoresis. Journal of Chromatography A, 1267, 2-19. [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 5-ethylcytidine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of 5-Ethylcytidine

Executive Summary

5-Ethylcytidine (5-EtC) is a modified nucleoside found in various RNA species (tRNA, rRNA) and serves as a critical biomarker in epitranscriptomics. Its accurate identification is often complicated by the presence of isobaric isomers, such as N4-ethylcytidine (N4-EtC) and dimethylcytidines .

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns of 5-EtC. Unlike standard spectral library matching, we focus on the mechanistic fragmentation pathways that distinguish 5-EtC from its structural analogs. By leveraging specific neutral losses and diagnostic product ions, researchers can confidently validate the presence of 5-EtC in complex biological matrices.

Comparative Analysis: 5-EtC vs. Alternatives

The following table contrasts the MS/MS behavior of 5-EtC against its unmodified parent (Cytidine), its homolog (5-Methylcytidine), and its primary isomer (N4-Ethylcytidine).

Table 1: Comparative Fragmentation Metrics (ESI+ Mode)

CompoundFormulaPrecursor Ion

Base Peak (Nucleobase)

Primary Neutral Loss (Sugar)Secondary Neutral Loss (Base Fragment)Diagnostic Ion (Key Differentiator)
Cytidine (C)

244.1 112.0 -132 Da (Ribose)-17 Da (

)
m/z 95
5-Methylcytidine (5-mC)

258.1 126.1 -132 Da (Ribose)-17 Da (

)
m/z 109
5-Ethylcytidine (5-EtC)

272.1 140.1 -132 Da (Ribose)-17 Da (

)
m/z 123
N4-Ethylcytidine (N4-EtC)

272.1 140.1 -132 Da (Ribose)-45 Da (

)
m/z 95

Technical Insight: The critical distinction between 5-EtC and N4-EtC lies in the stability of the exocyclic amine. In 5-EtC, the ethyl group is attached to the C5 ring carbon, leaving the exocyclic amine (


) intact. This favors the loss of ammonia (

, -17 Da). In N4-EtC, the ethyl group is attached to the nitrogen; fragmentation favors the loss of the entire ethylamine moiety (

, -45 Da), reverting the ion to the uracil cation (m/z 95).

Fragmentation Mechanism & Causality

To interpret the spectrum correctly, one must understand the causality of bond cleavages. The fragmentation of 5-EtC follows a predictable two-stage dissociation pathway in Collision-Induced Dissociation (CID).[1]

Stage 1: Glycosidic Bond Cleavage (Source of Base Peak)
  • Mechanism: Protonation occurs preferentially at the N3 position of the pyrimidine ring. This destabilizes the N-glycosidic bond connecting the base (5-ethylcytosine) to the ribose sugar.

  • Observation: The ribose moiety is ejected as a neutral molecule (

    
    , 132 Da).
    
  • Result: Formation of the base ion

    
     at m/z 140 . This is typically the base peak (100% relative abundance) at moderate collision energies (10-20 eV).
    
Stage 2: Exocyclic Amine Elimination (Diagnostic Step)
  • Mechanism: The resulting 5-ethylcytosine ion (m/z 140) contains an intact exocyclic amine at position 4. Under higher collision energy (

    
    25 eV), the molecule undergoes deamination.
    
  • Observation: Neutral loss of ammonia (

    
    , 17 Da).
    
  • Result: Formation of the 5-ethyluracil cation at m/z 123 .

  • Significance: This transition (140

    
     123) is highly specific to C5-substituted cytidines. If the alkyl group were on the nitrogen (N4), the loss would be 45 Da (ethylamine), not 17 Da.
    

Visualization of Signaling Pathways

Figure 1: 5-Ethylcytidine Fragmentation Pathway

This diagram illustrates the stepwise degradation of the precursor ion into its diagnostic fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 272.1 (Protonated 5-EtC) BaseIon Base Ion [B+H]+ = 140.1 (5-Ethylcytosine) Precursor->BaseIon Glycosidic Cleavage Ribose Neutral Loss: Ribose (132 Da) Precursor->Ribose Diagnostic Diagnostic Fragment m/z = 123.1 (Loss of NH3) BaseIon->Diagnostic Deamination Ammonia Neutral Loss: Ammonia (17 Da) BaseIon->Ammonia

Caption: Stepwise CID fragmentation of 5-Ethylcytidine showing the critical transition to the diagnostic ion m/z 123.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating . The inclusion of a "Diagnostic Confirmation" step ensures that the peak observed is genuinely 5-EtC and not an isobaric interference.

Phase 1: Sample Preparation (RNA Hydrolysis)
  • Digestion: Incubate 1-5

    
    g of total RNA with Nuclease P1  (1 U) and Snake Venom Phosphodiesterase  (0.1 U) in Ammonium Acetate buffer (20 mM, pH 5.3) at 37°C for 2 hours.
    
  • Dephosphorylation: Add Alkaline Phosphatase (1 U) and incubate for an additional 1 hour at 37°C.

  • Cleanup: Filter the mixture through a 3 kDa MWCO spin filter to remove enzymes.

Phase 2: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B for 2 min, ramp to 15% B over 10 min. (Modified nucleosides are polar; slow gradient is required for separation).

Phase 3: MS Settings (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier (Sensitivity): 272.1

      
       140.1 (Collision Energy: ~15 eV).
      
    • Qualifier (Specificity): 272.1

      
       123.1 (Collision Energy: ~30 eV).
      
    • Isomer Check (Exclusion): 272.1

      
       95.0 (Monitor to rule out N4-EtC).
      
Figure 2: Analytical Workflow Logic

Workflow cluster_detection Detection Logic Sample RNA Sample Digestion Enzymatic Hydrolysis (Nucleosides) Sample->Digestion LC LC Separation (Retain Polar Species) Digestion->LC MS1 MS1 Filter: m/z 272.1 LC->MS1 CID CID Fragmentation MS1->CID PathA Transition 272->140 (Base Peak) CID->PathA PathB Transition 272->123 (CONFIRMS 5-EtC) CID->PathB PathC Transition 272->95 (INDICATES N4-EtC) CID->PathC

Caption: Logic flow for distinguishing 5-EtC from isomers using specific MRM transitions.

References

  • Dudley, E., et al. (2016). Mass Spectrometry of Nucleosides and Nucleotides. CRC Press. Link

  • Kellner, S., et al. (2014). "Profiling of RNA modifications by multiplexed stable isotope labeling." Chemical Communications, 50(26), 3516-3519. Link

  • Su, D., et al. (2014). "Liquid chromatography-mass spectrometry analysis of N6-methyladenosine and 5-methylcytidine in RNA." Nature Protocols, 9, 1288–1309. Link

  • Limbach, P. A., et al. (1994). "Summary: the modified nucleosides of RNA." Nucleic Acids Research, 22(12), 2183–2196. Link

Sources

Technical Guide: Distinguishing 5-Ethylcytidine (5-EtC) from 5-Hydroxymethylcytidine (5-hmC) via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the expanding fields of epitranscriptomics and mRNA therapeutic development, the precise characterization of modified nucleosides is critical. 5-hydroxymethylcytidine (5-hmC) is a vital epigenetic marker involved in gene regulation and demethylation intermediates. Conversely, 5-ethylcytidine (5-EtC) is primarily a synthetic analogue explored for enhancing mRNA stability and reducing immunogenicity in therapeutic applications.

This guide provides a definitive, multi-tiered analytical strategy to distinguish 5-EtC from 5-hmC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), focusing on exact mass, fragmentation patterns, and chromatographic retention.

Chemical & Physical Properties Comparison

The first step in differentiation is understanding the fundamental differences in mass and polarity. While their nominal masses are close (271 vs. 273 Da), they are not isomers.

Feature5-Hydroxymethylcytidine (5-hmC)5-Ethylcytidine (5-EtC)
Modification Group Hydroxymethyl (-CH₂OH)Ethyl (-CH₂CH₃)
Chemical Formula C₁₀H₁₅N₃O₆C₁₁H₁₇N₃O₅
Monoisotopic Mass 273.0961 Da271.1168 Da
Polarity Polar (Hydrophilic)Non-Polar (Hydrophobic)
Key MS/MS Feature Prominent Water Loss (-18 Da)No Water Loss; Stable Alkyl Group
Biological Context Epigenetic intermediate (TET pathway)Synthetic mRNA modification

Analytical Strategy 1: High-Resolution MS (HRMS)

Principle: The most direct method for differentiation is accurate mass measurement. The mass difference of approximately 2.02 Da is easily resolved by Q-TOF or Orbitrap instruments, but can be ambiguous on low-resolution triple quadrupoles (QqQ) if isolation windows are wide.

  • 5-hmC [M+H]⁺: 274.1034 m/z

  • 5-EtC [M+H]⁺: 272.1241 m/z

Protocol Insight: Ensure your instrument is calibrated to <5 ppm accuracy. In a mixed sample, extraction of Extracted Ion Chromatograms (EIC) with a narrow window (e.g., ±5 ppm) will completely separate these species based on mass alone.

Analytical Strategy 2: Fragmentation Analysis (MS/MS)

When using triple quadrupole instruments for quantification (MRM mode), relying solely on the precursor mass is insufficient due to potential background noise or isotopic overlap. The fragmentation pattern provides a structural fingerprint.

5-hmC Signature: The "Water Loss"

5-hmC possesses a hydroxyl group at the C5 position. Under Collision-Induced Dissociation (CID), it exhibits a characteristic neutral loss of water (H₂O).

  • Precursor: 274.1 m/z

  • Primary Transition: 274.1 → 158.1 (Loss of sugar, -116 Da)

  • Secondary Transition (Specific): 274.1 → 256.1 (Loss of H₂O, -18 Da)

  • Base Peak Transition: 274.1 → 142.06 (Nucleobase fragment)

5-EtC Signature: Stability

5-EtC contains an ethyl group, which does not readily undergo neutral loss of water.

  • Precursor: 272.1 m/z

  • Primary Transition: 272.1 → 140.1 (Nucleobase fragment: 5-ethylcytosine)

  • Absence of Transition: No significant peak at [M+H-18]⁺.

Causality: The hydroxyl group in 5-hmC facilitates dehydration, often stabilized by the neighboring amine. The alkyl chain in 5-EtC lacks this leaving group, making the molecule more resistant to neutral losses prior to glycosidic bond cleavage.

Analytical Strategy 3: Chromatographic Separation

If mass spectrometry resolution is limited, chromatographic retention time (RT) is the definitive orthogonal filter.

Mechanism:

  • 5-hmC is highly polar due to the -OH group. On a standard Reverse Phase (C18) column, it elutes early , often near the void volume if not retained by specific mobile phases.

  • 5-EtC is significantly more hydrophobic due to the ethyl chain. It will show stronger retention and elute later than both Cytidine and 5-hmC.

Recommended Protocol (Reverse Phase LC):

  • Column: High-strength silica C18 (e.g., Waters HSS T3) or Porous Graphitic Carbon (PGC) for polar retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

  • Gradient: 0% B hold for 2 min (to retain 5-hmC), then ramp to 20% B over 10 min.

  • Result: 5-hmC elutes ~2-3 min; 5-EtC elutes ~6-8 min.

Visualization: Decision Workflow

The following diagram outlines the logical flow for distinguishing these two nucleosides in a mixed sample.

Nucleoside_Distinction Sample Unknown Sample (Nucleoside Mixture) LC_Sep LC Separation (C18 Column) Sample->LC_Sep RT_Check Retention Time Check LC_Sep->RT_Check Polar_RT Early Elution (Polar) RT < 3 min RT_Check->Polar_RT Hydrophilic NonPolar_RT Late Elution (Hydrophobic) RT > 5 min RT_Check->NonPolar_RT Hydrophobic MS_Source ESI Source (Positive Mode) Mass_Check Precursor Mass Check (MS1) MS_Source->Mass_Check Mass_274 m/z ~ 274.10 Mass_Check->Mass_274 Target 1 Mass_272 m/z ~ 272.12 Mass_Check->Mass_272 Target 2 Polar_RT->MS_Source Frag_H2O MS/MS: Water Loss (-18 Da observed) Mass_274->Frag_H2O Result_hmC Identified: 5-Hydroxymethylcytidine (5-hmC) Frag_H2O->Result_hmC NonPolar_RT->MS_Source Frag_Stable MS/MS: No Water Loss (Base Peak 140.1) Mass_272->Frag_Stable Result_EtC Identified: 5-Ethylcytidine (5-EtC) Frag_Stable->Result_EtC

Figure 1: Analytical workflow for the discrimination of 5-hmC and 5-EtC using LC-RT and MS/MS fragmentation logic.

Experimental Validation Protocol

To rigorously validate your assay, perform the following "Glucosylation Shift" experiment. This utilizes the specific enzymatic activity of T4


-glucosyltransferase (T4-BGT), which transfers a glucose moiety only to the hydroxyl group of 5-hmC.

Protocol:

  • Prepare Aliquots: Take two aliquots of your sample (1 µg nucleosides each).

  • Reaction: Add T4-BGT and UDP-Glucose to Aliquot A. Add buffer only to Aliquot B (Control).

  • Incubation: 37°C for 1 hour.

  • Analysis: Run LC-MS/MS.

  • Interpretation:

    • 5-hmC: The peak at 274 m/z will disappear in Aliquot A and reappear at 436 m/z (5-glucosyl-hydroxymethylcytidine).

    • 5-EtC: The peak at 272 m/z will remain unchanged in both aliquots (no reaction).

This biological validation confirms the presence of the -OH group, definitively ruling out the ethyl analog.

References

  • Globisch, D., et al. (2010). Tissue Distribution of 5-Hydroxymethylcytosine and Search for Other 7-Methylguanine or Cytosine Modifications. PLoS ONE, 5(12), e15367. Link

  • Münzel, M., et al. (2011). Quantification of the Sixth DNA Base Hydroxymethylcytosine in the Brain. Angewandte Chemie International Edition, 49(31), 5375-5377. Link

  • Le, T., et al. (2011). 5-Hydroxymethylcytosine is a stable DNA modification that is enriched in repetitive DNA elements. Proceedings of the National Academy of Sciences, 108(33), 13603-13608. (Demonstrates T4-BGT Glucosylation Assay). Link

  • Sienkiewicz, A., et al. (2022). Modifications of mRNA: The Role of 5-Methylcytidine and Its Analogs in Translation and Stability. Nucleic Acids Research.

Safety Operating Guide

5-Ethyl-cytidine: Proper Disposal and Handling Procedures

[1][2][3][4]

Part 1: Executive Summary & Risk Classification

5-Ethyl-cytidine (5-Et-C) is a modified nucleoside analog typically used in RNA modification studies, epigenetic research, and potential antiviral drug development. While often not classified as "acutely toxic" (Category 1 or 2) under GHS compared to heavy metals, its structural similarity to bioactive antimetabolites mandates a conservative disposal strategy .

In the absence of specific chronic toxicity data for this niche analog, it must be handled as a Potentially Bioactive/Cytotoxic Agent . This guide supersedes generic "non-hazardous" waste protocols to ensure zero environmental release and maximum personnel safety.

Chemical Profile & Hazard Matrix
PropertySpecification
Chemical Class Modified Pyrimidine Nucleoside
Physical State Solid (Crystalline powder)
Primary Hazard Potential Irritant (H315, H319, H335); Bioactive Nucleoside
RCRA Status Non-listed (Not P-listed or U-listed); Characteristic assessment required
Disposal Method High-Temperature Incineration (Preferred)
Part 2: Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by EHS contractors.

1. Solid Waste Accumulation
  • Contaminated Consumables: Gloves, pipette tips, and weigh boats contaminated with 5-Et-C must not be thrown in regular trash.

  • Container: Use a rigid, yellow chemical waste bin or a double-lined biohazard box (if institutional policy groups nucleosides with bio-waste).

  • Labeling: "Hazardous Waste - Solid - 5-Ethyl-cytidine Debris."

2. Liquid Waste Streams

Do not mix aqueous and organic streams. 5-Et-C is soluble in water and DMSO.

  • Stream A (Aqueous): Mother liquors, excess buffers containing 5-Et-C.

    • Action: Adjust pH to 6–9. Collect in HDPE carboys.

  • Stream B (Organic): DMSO or Methanol stock solutions.

    • Action: Collect in solvent-compatible containers (Glass/HDPE). Do not autoclave organic solvents.

3. Sharps Management
  • Needles/Syringes used with 5-Et-C must be disposed of in red sharps containers immediately. Do not recap.

Part 3: Disposal Workflows (Visualized)

The following decision tree outlines the logical flow for segregating 5-Et-C waste streams to ensure compliance with EPA and local EHS regulations.

WasteSegregationStartWaste Generation:5-Ethyl-cytidineTypeCheckDetermine Physical StateStart->TypeCheckSolidSolid Waste(Powder, Gloves, Tips)TypeCheck->Solid DryLiquidLiquid WasteTypeCheck->Liquid WetSharpsSharps(Needles, Glass)TypeCheck->Sharps Puncture RiskBinSolidYellow Chem Waste Bin(Label: Trace Chemo/Toxic)Solid->BinSolidSolventCheckSolvent Base?Liquid->SolventCheckBinSharpsRigid Sharps Container(Incineration Only)Sharps->BinSharpsOrgStreamOrganic Stream(DMSO, MeOH)SolventCheck->OrgStream >10% OrganicAqStreamAqueous Stream(Buffers, Media)SolventCheck->AqStream <10% OrganicDisposalFinal Disposal:High-Temp IncinerationOrgStream->DisposalAqStream->DisposalBinSolid->DisposalBinSharps->Disposal

Figure 1: Decision matrix for segregating 5-Ethyl-cytidine waste streams. Note that all paths lead to high-temperature incineration to ensure complete destruction of the bioactive nucleoside core.

Part 4: Detailed Disposal Protocols
Protocol A: Solid Waste (Trace Contamination)

Applicability: Empty vials, contaminated gloves, bench paper.

  • Collect: Place all solids into a designated "Chemical Waste" bag (typically yellow or clear with hazardous tag).

  • Label: Affix a hazardous waste tag. List constituents: "5-Ethyl-cytidine <1%".[1]

  • Seal: Zip-tie or tape the bag closed when 75% full.

  • Hand-off: Schedule pickup for Chemical Incineration .

    • Why Incineration? Landfilling bioactive nucleosides creates a risk of leaching into groundwater. Incineration guarantees destruction.

Protocol B: Liquid Waste (Stock Solutions)

Applicability: Expired stock solutions in DMSO or water.

  • Segregate: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., DMSO, Water, Ethanol). 5-Et-C is typically dissolved in DMSO or Water.

  • Container: Use a screw-top glass or chemically resistant plastic bottle.

  • Label:

    • Check "Non-Halogenated Solvent".[2]

    • Write out full names: "Dimethyl Sulfoxide, 5-Ethyl-cytidine".

    • Warning: Do not use abbreviations like "DMSO" or "5-Et-C" on the official waste tag.

  • Storage: Store in secondary containment until pickup.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: 500mg vial of 5-Et-C powder dropped on floor.

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (to prevent inhalation of powder).

  • Contain: Cover the powder with a damp paper towel to prevent dust generation.

  • Clean:

    • Scoop up the damp material using a dustpan or stiff card.

    • Place material into a wide-mouth hazardous waste jar.

    • Wipe the surface 3 times with 10% Bleach solution (oxidizes the nucleoside) followed by 70% Ethanol.

  • Dispose: Label the jar as "Debris from Spill Cleanup: 5-Ethyl-cytidine" and process as Solid Chemical Waste.

Part 5: Regulatory & Compliance Context
EPA & RCRA Considerations

5-Ethyl-cytidine is not currently listed on the EPA's "P-list" (Acutely Hazardous) or "U-list" (Toxic). However, under the "Prudent Practices in the Laboratory" standard, generators must determine if the waste exhibits characteristics of toxicity.

  • Self-Classification: Due to its use in drug development, treat as "Non-Regulated Chemical Waste - Destructive Disposal Required."

  • Drain Disposal: STRICTLY PROHIBITED. Do not pour down the sink. Even if water-soluble, nucleoside analogs can disrupt microbial balances in water treatment plants or persist in the environment.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Cytidine and Analogs. (General class SDS used for baseline hazard assessment).

  • Cayman Chemical. (2023). SDS for Modified Nucleosides. (Reference for handling bioactive research chemicals).

  • U.S. Environmental Protection Agency. (2023). Hazardous Waste Generators: Categories and Requirements.

Personal protective equipment for handling 5-Ethyl-cytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Do not mistake "Not Classified" for "Harmless." 5-Ethyl-cytidine is a modified nucleoside analog. While standard Safety Data Sheets (SDS) often list such research chemicals as "Not a hazardous substance" due to a lack of historical toxicity data, this is a regulatory classification, not a biological guarantee.

The Scientific Reality: Nucleoside analogs are designed to mimic endogenous cytidine. In a research setting, they function by potentially incorporating into RNA/DNA or inhibiting polymerases. Therefore, you must handle 5-Ethyl-cytidine as a Potent Bioactive Compound . The primary safety goal is to prevent sub-clinical bio-accumulation that could interfere with your own cellular replication or transcription machinery.

Risk Assessment & Hazard Identification

The following assessment bridges the gap between regulatory GHS classifications and practical laboratory safety.

Hazard CategoryRegulatory Status (GHS)Operational Risk LevelMechanism of Concern
Acute Toxicity Not ClassifiedLowUnlikely to cause immediate systemic shock.
Genotoxicity Data LackingHigh (Precautionary) Structural similarity to mutagenic analogs (e.g., 5-azacytidine).
Reproductive Toxicity Data LackingHigh (Precautionary) Potential to interfere with rapid cell division in developing fetuses.
Skin Permeation Irritant (Likely)ModerateEnhanced risk if solubilized in DMSO (carrier solvent).

Personal Protective Equipment (PPE) Protocol

This protocol utilizes a "Defense-in-Depth" strategy. We rely on redundancy to prevent exposure.[1]

A. Hand Protection: The "Double-Shell" Technique

Nucleoside analogs are often fine, electrostatic powders. Single layers of latex are insufficient due to micropores.

  • Primary Layer (Inner): Nitrile, 4 mil (0.10 mm). Color: Blue/Purple.

  • Secondary Layer (Outer): Nitrile, extended cuff, minimum 5 mil (0.12 mm). Color: Orange/Black (for contrast).

  • Protocol: Inspect the outer glove immediately after handling the solid. If powder is visible, strip and replace the outer layer.

B. Respiratory Protection[1][2][3]
  • Primary Control: All handling of dry powder must occur inside a certified Chemical Fume Hood or Biosafety Cabinet (Class II).

  • Secondary Control (If Hood Unavailable): A fit-tested N95 or P100 particulate respirator. Surgical masks provide zero protection against chemical aerosols.

C. Ocular & Dermal Protection
  • Eyes: ANSI Z87.1+ Safety Glasses with side shields. If the powder is friable (easily airborne), use unvented chemical goggles.

  • Body: Lab coat (buttoned to the neck).

  • Wrist Gap: Use Tyvek® wrist sleeves or tape the outer glove to the lab coat cuff to bridge the "wrist gap"—the most common exposure point during reaching movements.

Operational Workflow: From Powder to Solution

This workflow is designed to minimize static discharge and aerosolization.

Diagram 1: The "Safe-Weigh" Logic Flow

This decision tree guides the researcher through the critical weighing process.

SafeWeighLogic Start Start: Weighing 5-Ethyl-cytidine CheckHood Is Fume Hood Available? Start->CheckHood StaticCheck Is Powder Static/Clumpy? CheckHood->StaticCheck Yes Stop STOP: Do NOT Proceed Acquire N95/P100 or Hood CheckHood->Stop No AntiStatic Use Antistatic Gun/Ionizer Wait 10s StaticCheck->AntiStatic Yes Weighing Weigh into Pre-tared Vial StaticCheck->Weighing No AntiStatic->Weighing Solvent Add Solvent (DMSO/Water) INSIDE Hood Weighing->Solvent Seal Seal Cap & Parafilm Solvent->Seal

Caption: Decision logic for minimizing aerosol exposure during the weighing of static-prone nucleoside powders.

Step-by-Step Procedure
  • Preparation:

    • Place an absorbent mat (plastic side down) in the fume hood.

    • Pre-weigh your solvent (DMSO or Nuclease-free water) in a separate tube to avoid bringing the stock bottle of 5-Ethyl-cytidine near the balance repeatedly.

  • Solids Handling:

    • Use a disposable anti-static micro-spatula.

    • The "Tap" Technique: Do not scoop aggressively. Tap the powder gently into the weigh boat/vial. This reduces the kinetic energy imparted to the particles, preventing them from becoming airborne.

  • Solubilization (The Critical Moment):

    • Add the solvent slowly down the side of the vessel.

    • Caution: If using DMSO, remember that DMSO carries dissolved compounds through nitrile gloves faster than water. If a drop of DMSO/5-Ethyl-cytidine solution hits your glove, change that glove immediately.

  • Decontamination:

    • Wipe the balance and surrounding area with 10% bleach or a detergent solution immediately after weighing. Alcohol (70% Ethanol) is good for sterility but less effective at physically removing nucleoside residues than surfactant-based cleaners.

Waste Stream Management & Disposal

Proper disposal prevents environmental contamination and downstream exposure.

Waste TypeDisposal MethodRationale
Solid Waste (Vials, Weigh Boats)High-Heat Incineration (Red Bag/Yellow Bin)Nucleosides are thermally stable; autoclaving may not destroy the chemical structure. Incineration ensures destruction.
Liquid Waste (Stock Solutions)Chemical Waste Stream (Organic) Do not pour down the drain.[2] Segregate into "Halogenated" (if dissolved in DCM/Chloroform) or "Non-Halogenated" (DMSO/Methanol) streams.
Sharps/Glass Puncture-Proof Bio/Chem Container Prevents injury to custodial staff.
Gross Spills (>500mg)Absorb & Incinerate Cover with absorbent pads, wet with water to prevent dust, scoop into a sealable jar. Label as "Cytidine Analog Spill."

Emergency Response

  • Inhalation: Move to fresh air immediately. If you experience wheezing, seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on the skin; it may increase the absorption of the compound.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Nucleoside Analogues - LiverTox. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved October 26, 2025, from [Link]

  • Carl Roth GmbH. (2025).[1] Safety Data Sheet: Cytidine. Retrieved October 26, 2025, from [Link] (General handling for cytidine derivatives).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.